molecular formula C18H25Cl2N9O4S3 B8070209 Cefotiam dihydrochloride hydrate

Cefotiam dihydrochloride hydrate

Cat. No.: B8070209
M. Wt: 598.6 g/mol
InChI Key: BWRRTAXZCKVRON-UHFFFAOYSA-N
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Description

Cefotiam dihydrochloride hydrate is a useful research compound. Its molecular formula is C18H25Cl2N9O4S3 and its molecular weight is 598.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O4S3.2ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRRTAXZCKVRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N9O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Cefotiam Dihydrochloride Hydrate on Bacterial Cell Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303) is a second-generation cephalosporin (B10832234) antibiotic with a well-established mechanism of action centered on the disruption of bacterial cell wall synthesis. This guide provides a detailed examination of the molecular interactions and cellular consequences of cefotiam activity. By targeting and covalently binding to essential penicillin-binding proteins (PBPs), cefotiam effectively inhibits the transpeptidation step in peptidoglycan synthesis. This leads to the formation of a defective cell wall, unable to withstand osmotic pressure, ultimately resulting in bacterial cell lysis and death. This document consolidates quantitative data on its efficacy, details key experimental protocols for its study, and provides visual representations of its mechanism and associated research methodologies.

Introduction

Cefotiam is a parenteral cephalosporin antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is a direct result of the inhibition of cell wall synthesis, a process vital for bacterial integrity and survival.[1][2][3] The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, provides structural support and protection from osmotic lysis.[4] Cefotiam's targeted disruption of peptidoglycan synthesis makes it an effective therapeutic agent against a variety of bacterial infections.[2]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary molecular target of cefotiam is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][4] These enzymes are transpeptidases that catalyze the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[4] This cross-linking provides the necessary rigidity and strength to the cell wall.

Cefotiam, as a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows it to bind to the active site of these enzymes, leading to the acylation of the serine residue within the PBP active site. This covalent modification is essentially irreversible and inactivates the enzyme.[4] The inactivation of multiple PBP types, including PBP1a, PBP1b, and PBP3, disrupts the delicate balance of cell wall synthesis and degradation, leading to the accumulation of autolytic enzymes.[4] The compromised cell wall can no longer withstand the internal turgor pressure, resulting in cell swelling, lesion formation, and eventual lysis.[4]

The following diagram illustrates the signaling pathway of cefotiam's action on the bacterial cell wall.

Cefotiam_Mechanism cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space (Gram-negative) cluster_cytoplasm Cytoplasm Cefotiam Cefotiam Cefotiam_in Cefotiam Cefotiam->Cefotiam_in Crosses Outer Membrane PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP1a, 1b, 3) PBP->PBP Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Maintains Integrity Cefotiam_in->PBP Binds to and Inactivates Precursors Peptidoglycan Precursors Precursors->Peptidoglycan_synthesis Used for Synthesis Lysis Cell Lysis & Death Cell_Wall->Lysis Weakening leads to PBP_Assay_Workflow Start Start: Bacterial Membrane Preparation Incubate_Cefotiam Incubate Membranes with Varying [Cefotiam] Start->Incubate_Cefotiam Add_Bocillin Add Fluorescent Penicillin (Bocillin™ FL) Incubate_Cefotiam->Add_Bocillin SDS_PAGE Separate Proteins by SDS-PAGE Add_Bocillin->SDS_PAGE Fluorescence_Scan Visualize Bands with Fluorescence Scanner SDS_PAGE->Fluorescence_Scan Data_Analysis Quantify Fluorescence and Determine IC50 Fluorescence_Scan->Data_Analysis End End: PBP Binding Affinity Determined Data_Analysis->End PG_Synthesis_Assay_Workflow Start Start: Prepare Bacterial Cell Suspension Incubate_Cefotiam Incubate Cells with Varying [Cefotiam] Start->Incubate_Cefotiam Add_Radiolabel Add Radiolabeled Precursor (e.g., [¹⁴C]-GlcNAc) Incubate_Cefotiam->Add_Radiolabel Incubate Incubate to Allow Incorporation Add_Radiolabel->Incubate Terminate_Precipitate Terminate Reaction and Precipitate Macromolecules Incubate->Terminate_Precipitate Filter_Wash Filter and Wash to Remove Unincorporated Label Terminate_Precipitate->Filter_Wash Scintillation_Count Measure Incorporated Radioactivity Filter_Wash->Scintillation_Count Data_Analysis Calculate % Inhibition and Determine IC50 Scintillation_Count->Data_Analysis End End: PG Synthesis Inhibition Quantified Data_Analysis->End

References

An In-depth Technical Guide to the Synthesis and Purification of Cefotiam Dihydrochloride Hydrate for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303), a second-generation cephalosporin (B10832234) antibiotic. The document details the chemical synthesis pathways, purification methodologies, and analytical techniques for quality control, tailored for research and development applications.

Synthesis of Cefotiam Dihydrochloride Hydrate

The industrial synthesis of Cefotiam typically involves a multi-step process starting from 7-aminocephalosporanic acid (7-ACA). The most common route is the aminothiazole-acetyl (ATC) method, which is outlined below.[1][2] This process involves the formation of a key intermediate, 7-amino-3-[[[1-(2-dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid (7-ACMT or 7-DMTA), followed by acylation.[1]

Core Precursors

The synthesis relies on three main starting materials:

PrecursorChemical NameRole in Synthesis
7-ACA 7-aminocephalosporanic acidProvides the core β-lactam ring structure (cephem nucleus) of the antibiotic.[1]
ATA (2-Amino-4-thiazolyl)acetic acidForms the C-7 acyl side chain, which is crucial for the antibiotic's antibacterial spectrum.[1]
DMMT 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiolForms the C-3 thio-tetrazole side chain, influencing the pharmacokinetic properties.[1]
Synthetic Pathway

The overall synthesis can be visualized as a two-stage process:

G cluster_0 Stage 1: Formation of 7-ACMT Intermediate cluster_1 Stage 2: Acylation and Salt Formation 7-ACA 7-ACA Reaction1 Condensation Reaction (Boron trifluoride etherate, Acetonitrile) 7-ACA->Reaction1 DMMT DMMT DMMT->Reaction1 7-ACMT 7-ACMT (Intermediate) Reaction1->7-ACMT Acylation Acylation Reaction 7-ACMT->Acylation ATA ATA Activation Activation ATA->Activation HCl HCl HCl->Activation ATC_HCl Activated ATA (ATC-HCl) Activation->ATC_HCl ATC_HCl->Acylation Crude_Cefotiam Crude Cefotiam dihydrochloride Acylation->Crude_Cefotiam

Synthesis Pathway of Cefotiam Dihydrochloride
Experimental Protocol: Synthesis

Stage 1: Synthesis of 7-ACMT (7-DMTA)

  • Reaction Setup: In a suitable reactor, add 275 g of acetonitrile (B52724) and 150 g of boron trifluoride etherate as a catalyst.[1] Control the temperature at 10-15°C.[1]

  • Reactant Addition: Add 60 g of 7-ACA and 37.8 g of DMMT to the reactor.

  • Reaction Execution: Maintain the temperature at 25-28°C for a constant temperature reaction of 90 minutes.[1]

  • Work-up: After the reaction period, cool the mixture to 0-10°C and add 225 g of purified water to precipitate the product.[1]

  • Isolation: Filter the resulting solid, which is the 7-ACMT intermediate, and wash it for use in the next step.[1]

Stage 2: Acylation with Activated ATA (ATC-HCl) and Salt Formation

  • Preparation of ATC-HCl: (2-Amino-4-thiazolyl)acetic acid hydrochloride (ATC-HCl) is prepared by reacting 54 g of ATA with 64 g of concentrated hydrochloric acid in 57 g of water. The mixture is heated to 50-60°C for three hours. After cooling and adding acetone (B3395972), the product is filtered and dried, yielding 61.5-62.3 g of ATC-HCl.

  • Acylation Reaction Setup: Dissolve the previously synthesized 7-ACMT in a suitable solvent mixture. Adjust the solution temperature to -5°C.

  • Reactant Addition: Add 62-67 g of ATC-HCl to the 7-ACMT solution.[1]

  • Reaction Execution: Allow the reaction to proceed for 1.0-1.5 hours.[1] Monitor the reaction progress to ensure the residual 7-ACMT is below 3.0%.[1]

  • Work-up and Isolation of Crude Product: After the reaction is complete, add water, methylene (B1212753) dichloride, and concentrated hydrochloric acid. Stir and allow the layers to separate. The aqueous layer, containing the product, is warmed to 20-25°C, and acetone is added to precipitate the crude Cefotiam dihydrochloride.[3] The solid is then filtered, washed with acetone, and dried.[3]

StepParameterValue
Synthesis of 7-ACMT Temperature10-15°C then 25-28°C[1]
Reaction Time90 minutes[1]
Acylation with ATC-HCl Temperature-5°C to 0°C[1]
Reaction Time1.0 - 1.5 hours[1]
Completion Criteria7-ACMT residue < 3.0%[1]
Crude Product Yield Approximate Yield83-85%[3]
HPLC Purity (Crude)~99.2%[3]

Purification of this compound

The crude Cefotiam dihydrochloride is purified by recrystallization to remove impurities formed during the synthesis.

Purification Workflow

G Crude_Product Crude Cefotiam dihydrochloride Dissolution Dissolve in Purified Water Crude_Product->Dissolution Decolorization Add Activated Carbon (Decolorization) Dissolution->Decolorization Filtration1 Filtration Decolorization->Filtration1 Acidification_Crystallization Add Concentrated HCl and Acetone (Crystallization) Filtration1->Acidification_Crystallization Cooling_Stirring Cool and Stir Acidification_Crystallization->Cooling_Stirring Filtration2 Filtration Cooling_Stirring->Filtration2 Washing Wash with Acetone Filtration2->Washing Drying Vacuum Drying Washing->Drying Pure_Product Pure Cefotiam dihydrochloride hydrate Drying->Pure_Product

Purification Workflow for Cefotiam Dihydrochloride
Experimental Protocol: Purification

  • Dissolution: In a clean reactor, add 90 g of purified water and adjust the temperature to 20-25°C. Add 35-36 g of crude Cefotiam dihydrochloride and stir until completely dissolved.[4]

  • Decolorization: Add 0.9 g of activated carbon and stir for 20 minutes for decolorization.[4]

  • Filtration: Filter the solution to remove the activated carbon. Wash the filter cake with 45 g of purified water.[4]

  • Crystallization: Combine the filtrate and the washings in a new reactor. Add 19 g of concentrated hydrochloric acid.[4] While maintaining the temperature at around 24°C, slowly add approximately 250 g of acetone until the solution becomes turbid.[4]

  • Cooling and Stirring: Cool the mixture to 6°C and stir for 1 hour. Then, continue to add another 130 g of acetone over 1 hour. After the addition, maintain the temperature at 0-5°C and stir for an additional 2 hours.[4]

  • Isolation and Washing: Filter the crystallized product. Wash the filter cake with acetone.

  • Drying: Dry the purified this compound under vacuum.

ParameterValue
Crude Product to Solvent Ratio (Water) Approx. 1 g : 2.5 mL[4]
Crystallization Solvents Water, Acetone, Hydrochloric Acid[4]
Final Purity (HPLC) > 99.5%[3]
Overall Yield (from 7-ACMT) Approx. 85-87%[4]

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Cefotiam dihydrochloride and detecting any related substances or impurities.

ParameterSpecification
Column COSMOSIL C18 (25 cm x 4.6 mm, 5 µm)[5] or equivalent
Mobile Phase 0.05 mol/L phosphate (B84403) buffer solution (pH 7.6-7.8) - acetonitrile (88:12)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 254 nm[5]
Column Temperature 25°C[5]
Injection Volume 20 µL

A common impurity that can be monitored by HPLC is the Δ3(4) isomer of Cefotiam.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized this compound.

ParameterSpecification
Solvent DMSO-d6[7]
Instrument 600 MHz or higher for detailed analysis[7]
Internal Standard TMS (δ = 0.00 ppm)[7]

The 1H NMR spectrum of Cefotiam in DMSO-d6 shows characteristic peaks for the protons in the molecule. The 13C DEPT spectrum should show 18 signals, corresponding to the different carbon atoms in the structure.[7]

Common Impurities and Control

During the synthesis and storage of Cefotiam dihydrochloride, several impurities can form. The most common are isomeric impurities, such as the Δ3(4) isomer.[6] The formation of these impurities can be influenced by factors such as temperature and pH. The purification process, particularly the recrystallization step, is crucial for reducing these impurities to acceptable levels.[8] The HPLC method described above is suitable for monitoring the levels of these impurities.[6]

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound for research purposes. The described protocols for synthesis, purification, and analysis are based on established methods and provide a solid foundation for obtaining high-purity material. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment. Careful monitoring of reaction parameters and rigorous analytical testing are essential to ensure the quality and purity of the final product.

References

Spectroscopic Analysis of Cefotiam Dihydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Cefotiam dihydrochloride (B599025) hydrate (B1144303), a semisynthetic, broad-spectrum cephalosporin (B10832234) antibiotic. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and characterization of this important active pharmaceutical ingredient (API).

Introduction

Cefotiam is a parenteral third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3] A thorough understanding of its chemical structure and purity is paramount for ensuring its safety and efficacy. This guide outlines the key spectroscopic techniques employed for the comprehensive analysis of Cefotiam dihydrochloride hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC, HMBC, and NOESY, provide detailed information about the molecular framework.

Experimental Protocol
  • Instrument: Varian INOVA 600 MHz NMR Spectrometer

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Temperature: 25°C

  • Internal Standard: Tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm) and the residual solvent peak for ¹³C NMR (DMSO-d₆ at δ = 39.5 ppm).

  • Data Acquisition: Standard pulse programs are used for 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data of Cefotiam in DMSO-d₆ (600 MHz) [4][5]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-296.25s-
H-64.95d4.8
H-75.54dd4.8, 8.4
H-4a3.59d17.4
H-4b3.32d17.4
H-10a4.37d12.6
H-10b4.26d12.6
H₃-20, 212.16s-

Table 2: ¹³C NMR Spectroscopic Data of Cefotiam in DMSO-d₆ [4]

Carbon AssignmentChemical Shift (δ, ppm)Carbon Type (DEPT)
C-2123.4C
C-3128.9C
C-426.2CH₂
C-657.5CH
C-758.7CH
C-8164.0C
C-1045.1CH₂
C-12155.0C
C-1455.4CH₂
C-1545.0CH₂
C-17150.2C
C-18169.9C
C-2045.0CH₃
C-2145.0CH₃
C-23169.9C
C-2437.1CH₂
C-25145.6C
C-27168.3C
C-29102.5CH

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features. While a definitive spectrum from the Japanese Pharmacopoeia was not accessible, the following table outlines the probable characteristic absorption bands based on the known structure of Cefotiam and general IR principles.

Experimental Protocol
  • Instrument: Fourier-transform infrared (FTIR) spectrophotometer

  • Sample Preparation: Potassium bromide (KBr) disk method

  • Wavenumber Range: 4000-400 cm⁻¹

Data Presentation

Table 3: Probable Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-H (hydrate), N-H (amine, amide)Stretching
~3050C-H (aromatic/vinylic)Stretching
~2950C-H (aliphatic)Stretching
~1770C=O (β-lactam)Stretching
~1670C=O (amide)Stretching
~1610C=C, C=NStretching
~1540N-HBending
~1370C-HBending
~1270C-OStretching
~1100C-NStretching

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol
  • Instrument: Column-switching HPLC-MS system

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Electrospray Voltage: 4,500 V

  • Ion Source Temperature: 500°C

  • Curtain Gas Flow: 20 arbitrary units

  • Ion Source Gas 1: 60 arbitrary units

  • Ion Source Gas 2: 65 arbitrary units

  • Collision Gas: High

  • Declustering Potential: 71.0 V

  • Collision Energy: 10.00 V

Data Presentation

Table 4: Mass Spectrometry Data for Cefotiam [4][5]

Ionm/z
[M+H]⁺526.3
[M+Na]⁺548.2
Characteristic Fragment Ions
Fragment 1498.1
Fragment 2385.0
Fragment 3198.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) This compound->NMR IR IR Spectroscopy (FTIR) This compound->IR MS Mass Spectrometry (ESI-MS) This compound->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation IR->Structural Elucidation MS->Structural Elucidation

Caption: Experimental workflow for spectroscopic analysis.

Mechanism of Action

The antibacterial activity of Cefotiam results from the inhibition of bacterial cell wall synthesis. The following diagram depicts this signaling pathway.

G Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefotiam->PBP binds to & inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis inhibition leads to CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall essential for

References

Cefotiam Dihydrochloride Hydrate: An In-depth Technical Guide on its Binding Affinity to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity of cefotiam (B1212589) dihydrochloride (B599025) hydrate, a second-generation cephalosporin (B10832234) antibiotic, to its molecular targets, the penicillin-binding proteins (PBPs). Understanding the specific interactions between cefotiam and various PBPs is crucial for elucidating its spectrum of activity, bactericidal efficacy, and the underlying mechanisms of bacterial resistance. This document presents quantitative binding data, detailed experimental protocols, and visual diagrams of the mechanism of action and experimental workflows.

Mechanism of Action: PBP Inhibition

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary molecular targets of this action are the penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.[1]

PBPs catalyze the cross-linking of peptidoglycan chains through a transpeptidation reaction.[3] Cefotiam's structure mimics the D-Ala-D-Ala moiety of the natural substrate of the PBP. This allows the drug to bind to the active site of the PBP, where the β-lactam ring is attacked by a serine residue, forming a stable, covalent acyl-enzyme complex.[3] This irreversible inhibition of PBP transpeptidase activity prevents the formation of essential peptidoglycan cross-links, leading to a weakened cell wall, cell elongation or filamentation, and ultimately, cell lysis and bacterial death.[1][4] Cefotiam has demonstrated a high affinity for multiple PBPs, including PBP1a, PBP1b, and PBP3, which contributes to its broad-spectrum activity.[1]

cluster_0 Bacterial Cell cluster_1 Cefotiam Action PBP Penicillin-Binding Protein (PBP) PG_synthesis Peptidoglycan Cross-linking PBP->PG_synthesis Catalyzes Cefotiam Cefotiam Inhibited_PBP Inhibited PBP (Acyl-Enzyme Complex) PG_precursor Peptidoglycan Precursors PG_precursor->PG_synthesis CellWall Stable Cell Wall PG_synthesis->CellWall Weak_Wall Weakened Cell Wall Lysis Cell Lysis Cefotiam->PBP Binds to Active Site Inhibited_PBP->PG_synthesis Inhibits Weak_Wall->Lysis

Caption: Mechanism of PBP inhibition by Cefotiam.

Quantitative Binding Affinity Data

The binding affinity of cefotiam for specific PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled probe to the PBP. Lower IC50 values indicate a higher binding affinity.

Recent studies on Salmonella Typhimurium have provided specific IC50 values for cefotiam against several key PBPs, highlighting its potent activity. The data reveals a particularly high affinity for PBP3SAL, an alternative PBP used by Salmonella inside host eukaryotic cells.[5]

Target PBPBacterial Strain ContextCefotiam IC50 (mg/mL)Reference
PBP3SAL S. Typhimurium ΔPBP3SAL0.0004[5][6]
PBP3 S. Typhimurium ΔPBP30.00375[5][6]
PBP1A/1B S. Typhimurium ΔPBP30.004[5][6]
PBP1A/1B S. Typhimurium ΔPBP3SAL0.0028[5][6]

Experimental Protocol: Competitive PBP Binding Assay

The determination of cefotiam's IC50 values against various PBPs is commonly performed using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin™ FL (a derivative of penicillin).[5][7] This method allows for the visualization and quantification of PBP inhibition.

Objective

To determine the concentration of cefotiam required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (Bocillin™ FL) to specific PBPs in bacterial membrane extracts.

Materials
  • Bacterial strain of interest (e.g., S. Typhimurium)

  • Cefotiam dihydrochloride hydrate

  • Bocillin™ FL (fluorescent penicillin probe)

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 8)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • SDS-PAGE reagents and equipment

  • Fluorescence imager

  • Densitometry analysis software

Methodology
  • Preparation of Membrane Fractions:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash them with an appropriate buffer (e.g., 10 mM Tris, pH 8).[8]

    • Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.[8]

    • Perform a low-speed centrifugation to remove intact cells and large debris.

    • Subject the supernatant to high-speed ultracentrifugation to pellet the cell membranes.

    • Wash the membrane pellet to remove any remaining cytoplasmic proteins and resuspend it in a suitable buffer.[8] The protein concentration of the membrane preparation should be determined.

  • Competitive Binding Reaction:

    • In separate microcentrifuge tubes, incubate a fixed amount of the membrane protein preparation with serially diluted concentrations of cefotiam for a specific period (e.g., 10-30 minutes) at room temperature or 37°C.[5][9] Include a control sample with no cefotiam.

    • Add a fixed, subsaturating concentration of Bocillin™ FL to each tube to label the PBPs that are not inhibited by cefotiam.[5]

    • Incubate for an additional 10 minutes at room temperature to allow the fluorescent probe to bind.[8][9]

    • Terminate the reaction by adding an excess of cold, unlabeled penicillin G or by adding SDS-PAGE sample buffer.

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager.[7] The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of cefotiam.

    • Quantify the fluorescence intensity of each PBP band using densitometry software.[7]

    • For each cefotiam concentration, calculate the percentage of Bocillin™ FL binding relative to the no-cefotiam control.

    • Plot the percentage of binding against the logarithm of the cefotiam concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[7][10]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Bacterial Culture (Log Phase) B Cell Lysis (French Press/Sonication) A->B C Membrane Fraction Isolation (Ultracentrifugation) B->C D Incubate Membranes with Serial Dilutions of Cefotiam C->D E Add Fluorescent Penicillin (Bocillin™ FL) to Label Unbound PBPs D->E F Separate Proteins by SDS-PAGE E->F G Fluorescence Imaging of Gel F->G H Quantify Band Intensity (Densitometry) G->H I Plot Dose-Response Curve & Calculate IC50 H->I

References

In Vitro Antibacterial Spectrum of Cefotiam Dihydrochloride Hydrate Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a parenteral second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action is derived from the inhibition of bacterial cell wall synthesis.[2][4][5] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefotiam dihydrochloride (B599025) hydrate (B1144303), with a specific focus on its efficacy against clinically relevant Gram-positive bacteria. The information presented herein is intended to support research, scientific, and drug development endeavors.

Mechanism of Action

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[2][4][6] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan.[4][5][7] This disruption of the cell wall integrity leads to cell lysis and bacterial death. Cefotiam has shown resistance to some β-lactamases produced by Gram-negative bacteria.[1][6]

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of Cefotiam against a range of Gram-positive bacteria, as determined by Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.[4]

Table 1: In Vitro Activity of Cefotiam against Staphylococcus species
OrganismStrain TypeNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusUnspecified270.5 - 1.0[4][8]--
Staphylococcus aureusMethicillin-Susceptible (MSSA)----
Staphylococcus aureusMethicillin-Resistant (MRSA)-100 - 1600[4]--
Staphylococcus albus-80.25 - 0.5[8]--
Staphylococcus epidermidis--Mean MIC < 1.5[9]--

Note: Directly comparable MIC₅₀ and MIC₉₀ values for Cefotiam against distinct MSSA and MRSA populations were not consistently available in the reviewed literature. The provided range for unspecified S. aureus strains suggests good potency, while the range against MRSA indicates significant resistance.[4]

Table 2: In Vitro Activity of Cefotiam against Streptococcus species
OrganismStrain TypeNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniaePenicillin-Susceptible-Mean MIC < 1.5[9][10]--
Streptococcus pneumoniaePenicillin-Intermediate-Increased MICs[10]--
Streptococcus pneumoniaePenicillin-Resistant-Less active[10]--
Haemolytic streptococci-290.06 - 4[8]--
Streptococcus viridans-60.06 - 4[8]--
Streptococcus pyogenes--Mean MIC < 1.5[9]--
Table 3: In Vitro Activity of Cefotiam against Enterococcus species
OrganismStrain TypeNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis--Generally resistant[10]--

Experimental Protocols

The determination of in vitro antibacterial susceptibility of Cefotiam is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar (B569324) media to obtain isolated colonies.

    • Several colonies are used to inoculate a suitable broth medium.

    • The broth culture is incubated until it reaches a specified turbidity, corresponding to a standardized bacterial concentration (e.g., 0.5 McFarland standard).

    • The standardized suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Antibiotic Dilutions:

    • Serial twofold dilutions of Cefotiam dihydrochloride hydrate are prepared in CAMHB within a 96-well microtiter plate.[4]

    • The concentration range should be selected to encompass the expected MIC of the test organism.[4]

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.[4]

    • A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.[4]

    • The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.[4]

  • MIC Determination:

    • Following incubation, the microtiter plates are visually inspected for bacterial growth, which is indicated by turbidity.[4]

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[4]

Visualizations

Experimental Workflow for MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Isolate Bacterial Isolate Standardized_Suspension Standardized Bacterial Suspension Bacterial_Isolate->Standardized_Suspension Inoculation Inoculation of Microtiter Plate Standardized_Suspension->Inoculation Antibiotic_Dilutions Serial Antibiotic Dilutions Antibiotic_Dilutions->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Cefotiam

Cefotiam_Mechanism Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Simplified signaling pathway of Cefotiam's mechanism of action.

References

In Vitro Antibacterial Spectrum of Cefotiam Dihydrochloride Hydrate Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam, a second-generation cephalosporin (B10832234), has demonstrated a significant breadth of activity against a variety of clinically relevant Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefotiam dihydrochloride (B599025) hydrate (B1144303), with a focus on quantitative susceptibility data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents. This document summarizes key findings on the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of tested isolates, and outlines the standardized protocols for determining these values.

Introduction

Cefotiam is a parenteral cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has shown efficacy against a range of Gram-positive and Gram-negative bacteria. Understanding the in vitro antibacterial spectrum of Cefotiam is crucial for its appropriate clinical application and for guiding further research and development efforts. This guide focuses specifically on its activity against Gram-negative organisms, a group that includes a number of pathogens of significant clinical concern.

In Vitro Antibacterial Activity

The in vitro potency of Cefotiam against various Gram-negative bacteria has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of Cefotiam's activity. The MIC50 and MIC90 represent the concentrations of Cefotiam required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Activity Against Enterobacteriaceae

A study conducted in Japan provided valuable insights into the susceptibility of various Enterobacteriaceae to Cefotiam. The results, as determined by the agar (B569324) dilution method, are presented in Table 1.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli1020.1 – >1000.786.25
Klebsiella pneumoniae1000.1 – 500.391.56
Proteus mirabilis1000.05 – 12.50.20.78
Proteus (indole-positive)1000.2 – >1001.56100
Enterobacter spp.1000.2 – >1001.56>100
Serratia marcescens1000.78 – >10012.5>100

Table 1: In Vitro Activity of Cefotiam Against Enterobacteriaceae (Data from a 1983 Japanese study).

Activity Against Other Gram-Negative Bacteria

Cefotiam has also demonstrated activity against other clinically important Gram-negative bacteria, such as Haemophilus influenzae. One study reported a modal MIC of 4 mg/L for Cefotiam against this organism.

Experimental Protocols

The determination of in vitro antibacterial susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The most common methods are broth microdilution and agar dilution, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. A standardized protocol based on CLSI guidelines is outlined below.

3.1.1. Materials

  • Cefotiam dihydrochloride hydrate powder

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

3.1.2. Procedure

  • Preparation of Cefotiam Stock Solution: A stock solution of Cefotiam is prepared by dissolving the powder in a suitable solvent to a known concentration.

  • Serial Dilutions: Two-fold serial dilutions of the Cefotiam stock solution are prepared in MHB directly in the wells of the microtiter plate. Each well will contain a specific concentration of the antibiotic.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted Cefotiam is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of Cefotiam that completely inhibits visible growth of the bacterium.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, upon which the bacterial inoculum is then spotted.

3.2.1. Materials

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

3.2.2. Procedure

  • Preparation of Cefotiam-Agar Plates: A series of agar plates are prepared, each containing a different concentration of Cefotiam. This is achieved by adding appropriate volumes of a Cefotiam stock solution to molten MHA before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method and then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension using a replicator that delivers a fixed volume to a specific spot.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of Cefotiam that prevents the growth of the bacterial colonies.

Visualizations

To further illustrate the concepts and workflows discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Antibiotic_Mechanism_of_Action cluster_0 Cefotiam Action cluster_1 Bacterial Cell Wall Synthesis Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Formation Cell Wall Formation Peptidoglycan_Synthesis->Cell_Wall_Formation Cell_Lysis Cell Lysis and Death Cell_Wall_Formation->Cell_Lysis Leads to

Caption: Mechanism of action of Cefotiam.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare Cefotiam Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end Agar_Dilution_Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of Cefotiam start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Spot Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Pharmacokinetics and Pharmacodynamics of Cefotiam Dihydrochloride Hydrate in Preclinical Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303) is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a beta-lactam antibiotic, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Cefotiam in various preclinical animal models, offering valuable insights for researchers and professionals involved in drug development and infectious disease research.

Pharmacokinetics

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its efficacy and safety. While comprehensive preclinical pharmacokinetic data for Cefotiam dihydrochloride hydrate is not extensively published in a consolidated form, this section summarizes available information and includes data from closely related cephalosporins to provide a comparative perspective.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Cefotiam and related cephalosporins in various preclinical animal models following intravenous (IV) and intramuscular (IM) administration.

Table 1: Intravenous Pharmacokinetic Parameters of Cefotiam and Related Cephalosporins

Animal ModelCompoundDose (mg/kg)Cmax (µg/mL)t½ (h)AUC (µg·h/mL)Vd (L/kg)Cl (L/h/kg)Reference
DogCefotaxime (B1668864)10-0.8-0.48-0.510.58-0.64[3]
DogCefotaxime20-0.8-0.48-0.510.58-0.64[3]
DogCefetamet (B193807)9542.85 ± 11.791.66 ± 0.3680.10 ± 28.92--[4]
DogCefetamet19093.50 ± 30.511.47 ± 0.131.47 ± 0.13--[4]
DogCefetamet380185.74 ± 113.831.60 ± 0.38263.20 ± 73.27--[4]
Rat, Dog, MonkeyCeftizoxime (B193995)------[5]

Table 2: Intramuscular Pharmacokinetic Parameters of Cefotiam and Related Cephalosporins

Animal ModelCompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)AUC (µg·h/mL)Bioavailability (%)Reference
DogCefotaxime10--1.52--[3]
DogCefotaxime20--1.53--[3]
HumanCefotiam1 g (total dose)16.6 ± 5.10.75 - 1---[6]

Specific preclinical data for intramuscular administration of Cefotiam was limited in the reviewed literature. Human data is provided for reference.

Distribution

Cefotiam exhibits good tissue penetration, an essential characteristic for treating infections at various sites. High concentrations of Cefotiam have been observed in tissues such as the kidney, heart, ear, prostate, and genital tract, as well as in fluids like bile and ascitic fluid.[7] The apparent volume of distribution is noted to be 2 to 3 times higher than that of many other cephalosporins, suggesting extensive distribution into tissues.[7] Protein binding for Cefotiam is approximately 40%.[7]

Metabolism and Excretion

Cefotiam is characterized by its stability against hepatic metabolism.[7] The primary route of elimination is renal, with 50% to 70% of the administered dose being rapidly excreted unchanged in the urine within 12 hours.[7] Biliary excretion also contributes to a lesser extent.

Experimental Protocols: Pharmacokinetics

Standard preclinical pharmacokinetic studies for cephalosporins like Cefotiam generally follow the methodologies outlined below.

Animal Models and Husbandry

Commonly used preclinical species include mice, rats, rabbits, dogs, and monkeys. Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard laboratory chow and water ad libitum.[8]

Drug Administration and Dosing
  • Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle, such as sterile saline. The solution is administered as a bolus injection or a short infusion, typically into a tail vein in rodents or a cephalic or saphenous vein in larger animals.

  • Intramuscular (IM) Administration: The drug solution is injected into a major muscle mass, such as the quadriceps femoris in rodents or the gluteal muscles in larger animals.

Blood Sample Collection

Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein or retro-orbital sinus in rodents, and the cephalic or jugular vein in larger animals. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.[9]

Analytical Methodology: Quantification of Cefotiam

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for quantifying Cefotiam in biological matrices.[10][11][12]

  • Sample Preparation: Plasma samples typically undergo protein precipitation with an organic solvent like acetonitrile (B52724) or methanol. This is followed by centrifugation to remove the precipitated proteins. The resulting supernatant may be further purified using solid-phase extraction (SPE) before injection into the HPLC system.[13]

  • Chromatographic Conditions: A reversed-phase C18 column is commonly used for separation. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.

  • Detection: UV detection is often set at a wavelength where Cefotiam exhibits maximum absorbance. For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed, monitoring specific precursor-to-product ion transitions for Cefotiam and an internal standard.[10][12]

Pharmacodynamics

The pharmacodynamics of an antibiotic describes the relationship between drug concentration and its antimicrobial effect. For beta-lactams like Cefotiam, the primary pharmacodynamic index predictive of efficacy is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC).

Mechanism of Action

Cefotiam, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The key steps in this process are:

  • Penetration: Cefotiam penetrates the outer membrane of Gram-negative bacteria to reach its target.

  • Target Binding: It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

  • Inhibition of Transpeptidation: By binding to PBPs, Cefotiam inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

G cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Cell_Wall Intact Cell Wall Peptidoglycan->Cell_Wall Disrupted_Synthesis Disrupted Cell Wall Synthesis Bacterial_Survival Bacterial Survival and Replication Cell_Wall->Bacterial_Survival Cefotiam Cefotiam Cefotiam->Inhibition Inhibition->PBP Inactivates Cell_Lysis Cell Lysis and Bacterial Death Disrupted_Synthesis->Cell_Lysis

Mechanism of action of Cefotiam.
Pharmacodynamic Parameters

The efficacy of Cefotiam is evaluated in various preclinical infection models. The primary endpoint is often the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from mortality or to achieve a significant reduction in bacterial load.

Table 3: In Vivo Efficacy of Cefotiam in Preclinical Infection Models

Animal ModelInfection ModelPathogenEfficacy ParameterResultReference
MousePneumoniaKlebsiella pneumoniae DT-STherapeutic EffectCefotiam was ~8 times more active than cefazolin (B47455)[14]
MouseSepticemiaStaphylococcus aureusED50-[2]
RatPneumoniaPseudomonas aeruginosaBacterial Load Reduction-[15]

Specific ED50 values for Cefotiam were not consistently available in the reviewed literature.

Experimental Protocols: Pharmacodynamics

Animal Infection Models
  • Mouse Septicemia Model:

    • Bacterial Challenge: Mice are intraperitoneally injected with a lethal dose of a bacterial suspension (e.g., Staphylococcus aureus).[1][2]

    • Treatment: Cefotiam is administered at various dose levels at specified time points post-infection (e.g., 1 and 6 hours).

    • Endpoint: Mortality is recorded over a period of several days (e.g., 7 days). The ED50 is calculated based on the survival data.[2]

  • Rat Pneumonia Model:

    • Bacterial Challenge: Rats are anesthetized and intratracheally inoculated with a bacterial suspension (e.g., Klebsiella pneumoniae or Pseudomonas aeruginosa) to induce pneumonia.[15]

    • Treatment: Cefotiam is administered at different dosages and schedules starting at a defined time after infection.

    • Endpoint: At the end of the treatment period, animals are euthanized, and their lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the bacterial load (colony-forming units per gram of tissue). Efficacy is assessed by the reduction in bacterial counts compared to untreated controls.[15]

G cluster_pk Pharmacokinetic Study Workflow cluster_pd Pharmacodynamic Study Workflow pk_admin Drug Administration (IV or IM) pk_sampling Serial Blood Sampling pk_admin->pk_sampling pk_processing Plasma Separation pk_sampling->pk_processing pk_analysis LC-MS/MS Analysis pk_processing->pk_analysis pk_data Pharmacokinetic Parameter Calculation pk_analysis->pk_data pd_infection Induce Bacterial Infection pd_treatment Administer Cefotiam (Varying Doses) pd_infection->pd_treatment pd_observation Observe for Survival/Endpoint pd_treatment->pd_observation pd_analysis Determine Efficacy (e.g., ED50) pd_observation->pd_analysis

General experimental workflows.

Conclusion

References

Stability Under Scrutiny: An In-Depth Technical Guide to the Chemical Stability and Degradation of Cefotiam Dihydrochloride Hydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Cefotiam dihydrochloride (B599025) hydrate (B1144303) in aqueous solutions. Cefotiam is a second-generation cephalosporin (B10832234) antibiotic, and understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations. This document synthesizes available scientific information on its degradation kinetics, identifies key degradation products, and outlines the experimental methodologies used in its stability assessment.

Chemical Profile of Cefotiam Dihydrochloride Hydrate

Cefotiam is a β-lactam antibiotic characterized by a 7-amino-thiazolylacetamido side chain and a 1-(2-dimethylaminoethyl)-1H-tetrazol-5-ylthiomethyl group at position 3 of the dihydrothiazine ring. Its chemical structure is susceptible to degradation in aqueous environments, primarily through hydrolysis of the β-lactam ring, a characteristic vulnerability of this class of antibiotics. The stability of Cefotiam is significantly influenced by factors such as pH, temperature, and the presence of buffers or oxidizing agents.

Degradation Pathways and Products

Forced degradation studies are instrumental in elucidating the potential degradation pathways and identifying the resulting degradation products of a drug substance. For Cefotiam dihydrochloride, these studies have been conducted under various stress conditions, including acidic, alkaline, oxidative, and thermal stress, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Isomerization

Under thermal stress and during long-term storage, Cefotiam has been shown to form isomeric impurities. Two notable isomers have been identified and characterized using advanced analytical techniques such as column-switching High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2][3].

  • Δ³(4)-Isomer of Cefotiam (Impurity 1): This isomer is formed by the migration of the double bond within the dihydrothiazine ring from the Δ² to the Δ³ position. Its formation is particularly noted under high-temperature conditions[1][3].

  • C-7 Epimer of Cefotiam (Impurity 2): While not explicitly detailed in the provided search results for Cefotiam, the potential for epimerization at the C-7 position is a known degradation pathway for cephalosporins.

The structures of Cefotiam and its identified Δ³(4)-isomer are presented below.

Figure 1: Chemical Structures of Cefotiam and its Δ³(4)-Isomer

G cluster_cefotiam Cefotiam cluster_isomer Δ³(4)-Isomer of Cefotiam Cefotiam Isomer

Caption: Structures of Cefotiam and its Δ³(4)-isomeric impurity.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics. While specific quantitative data for Cefotiam is limited in the available literature, the degradation of other cephalosporins provides a general model for its hydrolytic behavior.

  • Acidic Conditions: In acidic solutions, the primary degradation pathway is the hydrolysis of the β-lactam ring. For some cephalosporins, this can be followed by further reactions, such as the formation of lactones if a suitable side chain is present[4][5].

  • Alkaline Conditions: Under alkaline conditions, the hydrolysis of the β-lactam ring is also the predominant reaction, and it is generally base-catalyzed[4][5].

Oxidative Degradation

Exposure to oxidizing agents can lead to the degradation of Cefotiam. The specific degradation products formed under oxidative stress have not been fully elucidated in the provided search results.

The proposed primary degradation pathways of Cefotiam are visualized in the following diagram.

DegradationPathways cluster_stress Stress Conditions cluster_products Degradation Products Cefotiam This compound Acid Acidic Hydrolysis Cefotiam->Acid H₂O / H⁺ Base Alkaline Hydrolysis Cefotiam->Base H₂O / OH⁻ Oxidation Oxidation Cefotiam->Oxidation [O] Thermal Thermal Stress Cefotiam->Thermal Δ HydrolysisProducts β-Lactam Ring Cleavage Products Acid->HydrolysisProducts Base->HydrolysisProducts OxidationProducts Oxidized Derivatives Oxidation->OxidationProducts Isomers Δ³(4)-Isomer C-7 Epimer Thermal->Isomers

Caption: Proposed degradation pathways of Cefotiam under various stress conditions.

Quantitative Data on Cefotiam Stability

Stress ConditionReagent/ParameterDurationObservationReference
Acidic Hydrolysis0.1 M HCl3 hours (Room Temp.)Degradation Observed[1]
Alkaline Hydrolysis0.1 M NaOH3 hours (Room Temp.)Degradation Observed[1]
Oxidation10% H₂O₂20 minutes (Room Temp.)Degradation Observed[1]
Thermal Stress60°C5 daysFormation of Δ³(4)-isomer[1]
Thermal Stress80°C12 hoursFormation of Δ³(4)-isomer[1]

Experimental Protocols

The following sections detail the methodologies employed in the stability and degradation studies of Cefotiam.

Forced Degradation Studies

A general workflow for conducting forced degradation studies on Cefotiam is outlined below.

ExperimentalWorkflow start Cefotiam Dihydrochloride Hydrate Sample stress Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralization/Quenching (for Acid/Base Hydrolysis) stress->neutralize If applicable dilute Dilution to Working Concentration stress->dilute neutralize->dilute analysis Analysis by Stability-Indicating Method (e.g., HPLC) dilute->analysis characterization Characterization of Degradation Products (LC-MS, NMR) analysis->characterization If unknown peaks are detected end Stability Profile and Degradation Pathway Elucidation analysis->end characterization->end

Caption: General experimental workflow for forced degradation studies of Cefotiam.

Protocol for Forced Degradation: [1]

  • Acidic Degradation: 20 mg of Cefotiam hydrochloride is dissolved in 1.0 mL of 0.1 M HCl and maintained at room temperature for 3 hours. The sample is then neutralized before further dilution.

  • Alkaline Degradation: 20 mg of Cefotiam hydrochloride is dissolved in 1.0 mL of 0.1 M NaOH and maintained at room temperature for 3 hours. The sample is then neutralized.

  • Oxidative Degradation: 20 mg of Cefotiam hydrochloride is dissolved in 1.0 mL of 10% H₂O₂ and stored at room temperature for 20 minutes.

  • Thermal Degradation: Samples are heated at 60°C for 5 days or at 80°C for 12 hours in an oven.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating Cefotiam from its degradation products. A typical method would involve a reversed-phase column and a gradient elution.

  • Column: Kromasil reversed-phase C18 column (4.6 × 250 mm, 5 μm)[2].

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • Detection: UV detection at 254 nm is suitable for Cefotiam[2].

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of degradation products. Electrospray ionization (ESI) in positive ion mode is often used for the analysis of cephalosporins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the definitive structural characterization of isolated degradation products[1].

Conclusion and Future Perspectives

The stability of this compound in aqueous solutions is a critical factor influencing its formulation development and shelf-life. While forced degradation studies have identified isomerization as a key degradation pathway under thermal stress, and hydrolysis of the β-lactam ring is expected under acidic and alkaline conditions, a comprehensive quantitative understanding of its degradation kinetics is still lacking in the public literature.

Future research should focus on:

  • Determining the pH-rate profile of Cefotiam degradation to identify the pH of maximum stability.

  • Conducting temperature-dependent kinetic studies to calculate activation energies and predict shelf-life under various storage conditions.

  • Comprehensive structural elucidation of all major degradation products formed under different stress conditions to fully map the degradation pathways.

This in-depth knowledge will enable the rational design of stable Cefotiam formulations and ensure the delivery of a safe and efficacious product to patients.

References

Solubility profile of Cefotiam dihydrochloride hydrate in various laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of Cefotiam dihydrochloride (B599025) hydrate (B1144303) in a range of common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this second-generation cephalosporin (B10832234) antibiotic.

Executive Summary

Cefotiam dihydrochloride hydrate, a potent antibiotic, exhibits high solubility in aqueous solutions and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). Its solubility in alcohols such as methanol (B129727) and ethanol (B145695) is more limited. This document presents available quantitative and qualitative solubility data, outlines standard experimental protocols for solubility determination, and provides a visual representation of the experimental workflow. Understanding the solubility characteristics of this compound is critical for its effective formulation and application in both research and clinical settings.

Solubility Data

The solubility of this compound has been evaluated in several laboratory solvents. The available data, collated from various sources, are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the compound. The data presented here should be considered as a guideline, and it is recommended to perform specific solubility studies as required for your application.

SolventChemical FormulaSolubilityRemarks
Water H₂OFreely soluble; >1 mg/mL (at pH 4.5)[1]; >5 mg/mL; 33.33 mg/mL[2]; ≥22 MHigh solubility is observed in aqueous media. The wide range of reported values may be attributed to different experimental conditions (e.g., pH, temperature).
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO≥50 mg/mL; 100 mg/mL[3]Exhibits high solubility in this polar aprotic solvent.
Methanol CH₃OHSoluble[1]Qualitative data indicates solubility, but specific quantitative values are not readily available in the literature.
Ethanol C₂H₅OHSlightly soluble[1]Limited solubility is reported.
Acetone (CH₃)₂COData not available
Acetonitrile CH₃CNData not available
Dimethylformamide (DMF) (CH₃)₂NCHData not available

Experimental Protocols

The determination of the solubility of an active pharmaceutical ingredient (API) like this compound is a fundamental component of its physicochemical characterization. The following section details a generalized experimental protocol based on the widely accepted shake-flask method for determining equilibrium solubility.

Objective:

To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a specified temperature.

Materials:
  • This compound (of known purity)

  • Selected solvents (e.g., Water, DMSO, Methanol, Ethanol) of appropriate grade

  • Calibrated analytical balance

  • Vials or flasks with airtight seals

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a calibrated UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Methodology:
  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary, particularly for HPLC analysis. For aqueous solubility, prepare buffered solutions at the desired pH.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials securely and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to sediment. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

  • Quantification:

    • HPLC Analysis: Prepare a series of calibration standards of this compound of known concentrations in the respective solvent. Analyze both the standards and the filtered sample solutions by HPLC. The concentration of the dissolved compound in the sample is determined by comparing its peak area to the calibration curve.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. A calibration curve is generated using standards of known concentrations, and the absorbance of the filtered sample is measured to determine its concentration.

  • Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess Cefotiam dihydrochloride hydrate add_api Add API to solvent in a sealed vial prep_api->add_api prep_solvent Measure known volume of solvent prep_solvent->add_api equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) add_api->equilibrate separate Phase Separation (Sedimentation/Centrifugation) equilibrate->separate filter Filter supernatant separate->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify result Determine Solubility quantify->result

Caption: Experimental workflow for solubility determination.

References

The Unseen Battlefield: A Technical Deep Dive into the Structure-Activity Relationship of Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303), a second-generation cephalosporin (B10832234), has long been a stalwart in the clinician's armamentarium against bacterial infections. Its efficacy, however, is not a matter of chance but a finely tuned interplay between its molecular architecture and its interaction with bacterial targets. This in-depth technical guide unpacks the critical structure-activity relationships (SAR) of Cefotiam, providing a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and leverage its antimicrobial properties.

The Molecular Blueprint: Cefotiam's Chemical Structure and its Significance

Cefotiam's core is the 7-aminocephalosporanic acid (7-ACA) nucleus, a common feature of cephalosporin antibiotics.[1] Its unique properties arise from the specific side chains attached at the C-7 and C-3 positions of this nucleus.

  • C-7 Acyl Side Chain: The (2-amino-1,3-thiazol-4-yl)acetyl group at the C-7 position is crucial for its antibacterial spectrum.[1] This moiety facilitates potent activity against a range of Gram-positive and Gram-negative bacteria.

  • C-3 Thio-tetrazole Side Chain: The {1-[2-(dimethylamino)ethyl]tetrazol-5-yl}sulfanylmethyl group at the C-3 position significantly influences the pharmacokinetic properties of the drug.[1]

The dihydrochloride hydrate form enhances the compound's stability and solubility for parenteral administration.

Mechanism of Action: A Precise Strike Against Bacterial Defenses

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2][3][4] This process is initiated by the binding of Cefotiam to essential bacterial enzymes known as penicillin-binding proteins (PBPs).[2][4]

The binding of Cefotiam to PBPs inhibits their transpeptidase activity, which is responsible for the cross-linking of peptidoglycan chains, the primary structural component of the bacterial cell wall.[2][4] This inhibition leads to a cascade of events culminating in cell death.

G Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to Transpeptidation Peptidoglycan Cross-linking PBPs->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Blocks final step of WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Disruption of Lysis Cell Lysis and Death WeakenedWall->Lysis Autolysins Activation of Autolysins WeakenedWall->Autolysins Autolysins->Lysis Contributes to G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of Cefotiam in broth C Inoculate each dilution with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible bacterial growth D->E F Determine MIC (lowest concentration with no growth) E->F G A Prepare Cefotiam solution in buffer C Mix Cefotiam and enzyme solutions A->C B Prepare purified β-lactamase enzyme solution B->C D Monitor change in absorbance over time at a specific wavelength C->D E Calculate rate of hydrolysis (e.g., using spectrophotometer) D->E G 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Intermediate 7-Amino-3-[[[1-(2-dimethylamino)ethyl]- 1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid 7-ACA->Intermediate DMMT 1-(2-Dimethylaminoethyl)- 1H-tetrazole-5-thiol (DMMT) DMMT->Intermediate Cefotiam Cefotiam Intermediate->Cefotiam ATA (2-Amino-4-thiazolyl)acetic acid (ATA) ATA->Cefotiam FinalProduct Cefotiam Dihydrochloride Hydrate Cefotiam->FinalProduct HCl Hydrochloric Acid HCl->FinalProduct

References

In-Depth Technical Guide: Cefotiam Dihydrochloride Hydrate Crystal Structure and Polymorphism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303), a second-generation cephalosporin (B10832234) antibiotic, is a critical active pharmaceutical ingredient (API) whose solid-state properties can significantly influence its stability, dissolution, and bioavailability. This technical guide provides a comprehensive overview of the available scientific and patent literature concerning the crystal structure and polymorphism of cefotiam dihydrochloride hydrate. While a complete academic polymorph screen and detailed crystallographic data for multiple forms are not extensively reported in publicly accessible literature, this guide consolidates the existing information, primarily from patent disclosures, to offer insights into its solid-state chemistry. This document summarizes known crystalline forms, presents available quantitative data, details experimental protocols for characterization, and provides visualizations to aid in understanding the preparation and potential solid-state transformations of this important antibiotic.

Introduction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of paramount importance in the pharmaceutical industry. Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can directly impact the safety and efficacy of the final drug product. Cefotiam dihydrochloride, as a hydrochloride salt, has the potential to form various crystalline structures, including hydrates and solvates. A thorough understanding and control of its polymorphic landscape are crucial for robust formulation development and regulatory compliance.

This guide aims to provide a detailed technical overview of the current knowledge regarding the crystal structure and polymorphism of this compound. It is designed to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of cefotiam-based pharmaceutical products.

Crystalline Forms of Cefotiam Dihydrochloride

Based on the available patent literature, at least one distinct crystalline form of cefotiam hydrochloride has been characterized. The primary analytical technique used for its identification is X-ray Powder Diffraction (XRPD).

Crystalline Form I

A specific crystalline form of cefotiam hydrochloride has been detailed in patent literature[1]. The characteristic XRPD peaks for this form are summarized in the table below.

Table 1: X-ray Powder Diffraction Peaks for Cefotiam Hydrochloride Crystalline Form I [1]

2θ Angle (°)
10.981
14.959
18.320
19.141
19.399
23.121
27.440

Data obtained using Cu-Kα radiation.

The patent suggests that this crystalline form exhibits high purity, good stability, low water content, and low residual organic solvents, making it suitable for pharmaceutical use[1].

Experimental Protocols

The following sections detail the methodologies for the preparation and characterization of crystalline cefotiam dihydrochloride as inferred from patent literature.

Preparation of Crystalline Cefotiam Dihydrochloride

The preparation of crystalline cefotiam dihydrochloride often involves a final crystallization step from a suitable solvent system. The choice of solvents and the crystallization conditions are critical in determining the resulting crystalline form.

A common method described in patents involves the following steps[2][3]:

  • Dissolution: Dissolve the crude cefotiam hydrochloride in an aqueous solution, often with the addition of hydrochloric acid.

  • Antisolvent Addition: Induce crystallization by adding a hydrophilic organic solvent (antisolvent) such as acetone (B3395972) or ethanol (B145695).

  • Crystallization: Stir the solution at a controlled temperature (typically between 0°C and 25°C) for a specific duration to allow for crystal formation and growth.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the isolated crystals with a suitable solvent (e.g., acetone).

  • Drying: Dry the crystals under vacuum at a controlled temperature.

The diagram below illustrates a general workflow for the preparation of crystalline cefotiam dihydrochloride.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Purification crude Crude Cefotiam Dihydrochloride dissolved Cefotiam Dihydrochloride Solution crude->dissolved Dissolve solvent Aqueous HCl solvent->dissolved crystallization Stirring at Controlled Temperature dissolved->crystallization antisolvent Antisolvent (e.g., Acetone, Ethanol) antisolvent->crystallization filtration Filtration crystallization->filtration washing Washing filtration->washing drying Vacuum Drying washing->drying crystalline_product Crystalline this compound drying->crystalline_product

Figure 1: General workflow for the preparation of crystalline cefotiam dihydrochloride.
Characterization Methods

The characterization of the solid-state properties of this compound relies on several analytical techniques.

XRPD is the primary technique for identifying and differentiating crystalline forms.

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα radiation source is typically used.

  • Data Collection: The diffraction pattern is recorded over a specific 2θ range, for example, from 5° to 40°.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. The positions and relative intensities of the diffraction peaks are used for identification.

DSC is used to measure the thermal properties of the material, such as melting point and phase transitions.

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A differential scanning calorimeter is used.

  • Method: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A thermogram is generated by plotting the heat flow as a function of temperature.

  • Data Analysis: Endothermic and exothermic events, such as melting, desolvation, and polymorphic transitions, are identified as peaks in the thermogram.

TGA is employed to determine the water content (for hydrates) and the thermal stability of the compound.

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Method: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve provides information on the temperature at which weight loss occurs, which can be correlated with the loss of water or solvent molecules, or with thermal decomposition.

Polymorphism and Interconversion

While the existence of multiple polymorphic forms of this compound is suggested by the various preparation methods described in patents employing different solvent systems, a systematic study of these forms and their interconversion pathways is not available in the public domain. The choice of crystallization solvent (e.g., ethanol vs. acetone) and the conditions of crystallization (e.g., temperature, stirring rate) are likely to be critical factors in controlling the polymorphic outcome.

The logical relationship for investigating and controlling the polymorphism of an API like this compound is depicted in the following diagram.

G cluster_screening Polymorph Screening cluster_characterization Characterization cluster_selection Polymorph Selection crystallization_conditions Vary Crystallization Conditions (Solvents, Temperature, etc.) solid_forms Identify Potential Solid Forms crystallization_conditions->solid_forms xrd XRPD solid_forms->xrd dsc DSC solid_forms->dsc tga TGA solid_forms->tga ir IR Spectroscopy solid_forms->ir stability Assess Stability xrd->stability dsc->stability tga->stability ir->stability solubility Determine Solubility stability->solubility optimal_form Select Optimal Polymorph solubility->optimal_form

Figure 2: Logical workflow for polymorphism investigation and selection.

Conclusion and Future Perspectives

The solid-state chemistry of this compound is an area that warrants further investigation. The available information, primarily from patent literature, indicates the existence of at least one crystalline form and suggests the potential for polymorphism. However, a comprehensive, publicly available academic study that fully characterizes the different polymorphic forms, their crystallographic structures, and their interconversion thermodynamics and kinetics is currently lacking.

For drug development professionals, it is imperative to conduct thorough in-house polymorph screening and characterization to ensure the selection of the most stable and appropriate crystalline form for formulation. The experimental protocols and characterization techniques outlined in this guide provide a foundational framework for such studies. Future research in this area would be highly beneficial to the pharmaceutical community, providing a more complete understanding of the solid-state landscape of this important antibiotic and facilitating the development of more robust and reliable drug products.

References

Cefotiam dihydrochloride hydrate mode of action against beta-lactamase producing bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cefotiam, a second-generation cephalosporin, remains a relevant antibiotic due to its activity against a range of Gram-positive and Gram-negative bacteria. However, its efficacy is challenged by the ever-increasing prevalence of beta-lactamase-producing bacteria. This technical guide provides an in-depth analysis of the mode of action of Cefotiam dihydrochloride (B599025) hydrate, with a specific focus on its interaction with and susceptibility to beta-lactamase enzymes. We will explore its primary mechanism of action, its stability against various beta-lactamases, and the experimental protocols used to determine its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Cefotiam's role in an era of growing antimicrobial resistance.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, like all beta-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] The primary target of Cefotiam is a group of enzymes known as penicillin-binding proteins (PBPs).[2] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[3]

The process unfolds as follows:

  • PBP Binding: Cefotiam's structure mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows it to bind to the active site of these enzymes.

  • Acylation: The strained beta-lactam ring of Cefotiam is highly reactive. Upon binding, it acylates a serine residue in the active site of the PBP, forming a stable, covalent bond.

  • Enzyme Inactivation: This acylation effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.

  • Cell Wall Disruption: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall.

  • Cell Lysis: In the hypotonic environment of the host, the compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3]

Cefotiam has shown affinity for multiple PBPs, which contributes to its spectrum of activity.[2]

cluster_0 Bacterial Cell cluster_1 Cefotiam's Action Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to active site Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes cross-linking Lysis Cell Lysis CellWall Intact Cell Wall Peptidoglycan->CellWall Forms Cefotiam_action Cefotiam PBP_inactivated Inactivated PBP (Acylated) Cefotiam_action->PBP_inactivated Inactivates Peptidoglycan_inhibited Inhibited Peptidoglycan Synthesis PBP_inactivated->Peptidoglycan_inhibited Leads to Weakened_CellWall Weakened Cell Wall Peptidoglycan_inhibited->Weakened_CellWall Results in Cell_Lysis_result Cell Lysis Weakened_CellWall->Cell_Lysis_result Causes start Start prep_cefotiam Prepare Cefotiam Stock Solution start->prep_cefotiam serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_cefotiam->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

The Therapeutic Potential of Cefotiam Dihydrochloride Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303), a second-generation cephalosporin (B10832234) antibiotic, has demonstrated significant therapeutic potential against a broad spectrum of bacterial pathogens. This technical guide provides a comprehensive overview of the initial exploratory studies on Cefotiam, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and preclinical and clinical efficacy. Detailed experimental protocols for key in vitro and in vivo studies are presented, alongside a quantitative summary of its antibacterial activity and pharmacokinetic parameters. Visual representations of its mechanism of action and typical experimental workflows are included to facilitate a deeper understanding of this important antibiotic.

Introduction

Cefotiam is a parenteral cephalosporin antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] As a beta-lactam antibiotic, its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1] First patented in 1973 and approved for medical use in 1981, Cefotiam has been utilized for the treatment of various infections, including those of the respiratory and urinary tracts, as well as for surgical prophylaxis.[1][2] This guide delves into the foundational scientific data that underpins its therapeutic applications.

Mechanism of Action

The primary mechanism of action of Cefotiam involves the disruption of bacterial cell wall synthesis.[3] This process is crucial for maintaining the structural integrity of the bacterial cell, protecting it from osmotic lysis.[3] Cefotiam targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan synthesis.[4][5] By acylating the active site of these enzymes, Cefotiam effectively blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell death.[3][6] Cefotiam has shown a notable affinity for multiple PBPs, including PBP 1a, 1b, and 3, which contributes to its potent and broad-spectrum activity.[3] Furthermore, it exhibits stability against some beta-lactamases, enzymes produced by certain bacteria that can inactivate beta-lactam antibiotics.[3]

Mechanism of Action of Cefotiam cluster_0 Inside Bacterial Cell Cefotiam Cefotiam Dihydrochloride Hydrate PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to Peptidoglycan Peptidoglycan Cross-linking Cefotiam->Peptidoglycan Inhibits BacterialCell Bacterial Cell PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Leads to CellLysis Cell Wall Weakening & Cell Lysis CellWall->CellLysis Disruption leads to

Diagram 1: Cefotiam's Mechanism of Action.

In Vitro Antibacterial Activity

Initial exploratory studies have established the potent in vitro activity of Cefotiam against a wide range of clinically relevant bacteria.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefotiam against various bacterial species as reported in early studies.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus270.5 - 1--[7]
Staphylococcus albus80.25 - 0.5--[7]
Haemolytic streptococci290.06 - 4--[7]
Pneumococci90.06 - 4--[7]
Streptococcus viridans60.06 - 4--[7]
Proteus mirabilis-1.56 (for IFO 3849)--[7]
Escherichia coli--<1.5-[8]
Klebsiella pneumoniae--<1.5-[8]
Haemophilus influenzae--<1.5-[8]

Note: MIC₅₀ and MIC₉₀ values were not always available in the initial exploratory literature.

Experimental Protocols

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

  • Media Preparation: Diagnostic Sensitivity Test (DST) Agar (B569324) is prepared according to the manufacturer's instructions and sterilized.[3]

  • Antibiotic Preparation: A stock solution of Cefotiam dihydrochloride hydrate is prepared in a suitable solvent (e.g., sterile distilled water) and serially diluted to achieve the desired final concentrations.

  • Plate Preparation: The appropriate volume of each Cefotiam dilution is added to molten DST Agar, mixed thoroughly, and poured into sterile Petri dishes. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial strains are grown overnight on a suitable agar medium. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: The bacterial suspensions are applied to the surface of the prepared agar plates using a multipoint inoculator.

  • Incubation: Plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of Cefotiam that completely inhibits visible growth of the bacteria.[9]

This method provides a qualitative assessment of bacterial susceptibility to an antibiotic.

  • Media Preparation: Mueller-Hinton agar plates are prepared and dried to ensure a moist-free surface.

  • Inoculum Preparation: A bacterial suspension is prepared to match a 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application: A 30 µg Cefotiam disk is aseptically applied to the surface of the inoculated agar plate.[1]

  • Incubation: Plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The susceptibility of the organism is determined by comparing the zone diameter to established interpretive criteria (e.g., ≥18 mm for susceptible, ≤14 mm for resistant).[1]

Pharmacokinetics

Understanding the pharmacokinetic profile of Cefotiam is crucial for designing effective dosing regimens.

Data Presentation

The following tables summarize key pharmacokinetic parameters of Cefotiam in healthy human volunteers.

Table 2: Pharmacokinetic Parameters after Intravenous Bolus Injection [10]

DoseTotal Plasma Clearance (L/h, mean ± SD)Terminal Elimination Half-life (min, mean ± SD)Renal Clearance (L/h, mean ± SD)24-h Urinary Recovery (% of dose, mean)
0.5 g26.8 ± 2.754.0 ± 0.116.0 ± 2.953
1 g22.8 ± 0.868 ± 1513.3 ± 1.453
2 g17.8 ± 0.998 ± 3611.3 ± 2.653

Table 3: Pharmacokinetic Parameters after Intramuscular Administration [10]

DosePeak Plasma Concentration (µg/mL, mean ± SD)Time to Peak Concentration (h)
1 g16.6 ± 5.10.75 - 1
Experimental Protocols

A typical pharmacokinetic study in healthy volunteers would follow this general workflow.

Human Pharmacokinetic Study Workflow A Volunteer Recruitment & Screening B Cefotiam Administration (IV or IM) A->B C Serial Blood & Urine Sample Collection B->C D Sample Processing (e.g., Centrifugation) C->D E HPLC Analysis of Cefotiam Concentration D->E F Pharmacokinetic Data Analysis E->F

Diagram 2: Pharmacokinetic Study Workflow.

This method allows for the accurate measurement of Cefotiam concentrations in plasma and urine.[4]

  • Sample Preparation:

    • To a 0.5 mL aliquot of serum or urine, an internal standard is added.

    • Proteins are precipitated by adding a suitable agent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant is extracted with a solvent like dichloromethane (B109758) to remove interfering substances.

    • The aqueous supernatant is collected for analysis.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Spherisorb ODS-2, 5 µm particle size).[4]

    • Mobile Phase: A mixture of water, acetonitrile, and acetic acid, with the pH adjusted to 5.1.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at a specified wavelength.

  • Quantification: The concentration of Cefotiam is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Preclinical In Vivo Efficacy

Animal models are essential for evaluating the in vivo therapeutic potential of new antibiotics.

Data Presentation

Table 4: Efficacy of Cefotiam in a Mouse Model of Urinary Tract Infection [7]

PathogenDosing RegimenOutcome
Proteus mirabilis12.5-800 mg/kg, subcutaneously, twice daily for 5 daysReduced or complete eradication of bacteria in the bladder walls and kidneys.
Experimental Protocol
  • Animal Model: Female mice (e.g., CF1 strain) are used.

  • Infection Induction: A defined inoculum of a uropathogenic bacterial strain (e.g., P. mirabilis) is introduced into the bladder via a catheter.

  • Treatment: At a specified time post-infection, treatment with this compound is initiated. The antibiotic is administered via a clinically relevant route (e.g., subcutaneous injection) at various dose levels. A control group receives a vehicle.[7]

  • Assessment of Efficacy: At the end of the treatment period, mice are euthanized. The bladder and kidneys are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/g of tissue).

  • Data Analysis: The bacterial loads in the organs of the treated groups are compared to those of the control group to determine the efficacy of the treatment.

Clinical Studies

Early clinical trials have provided evidence for the efficacy and safety of Cefotiam in treating various bacterial infections.

Data Presentation

Table 5: Summary of Early Clinical Trial Outcomes

IndicationNumber of PatientsDosing RegimenEfficacyReference
Urinary Tract Infections191 g twice daily, parenterallyHigher response rate and faster disappearance of bacteriuria compared to cephalothin.[11]
Various Infections (UTI, pneumonia, etc.) in Children13Not specified100% overall efficacy rate (12 excellent, 2 good).[12]
Skin and Soft Tissue Infections39 (randomized trial with cephalothin)Not specifiedAs effective as cephalothin.[13]
Oral Infections181-2 g daily by intravenous drip94.4% clinical efficacy rate.[14]

Conclusion

The initial exploratory studies on this compound have firmly established its therapeutic potential as a broad-spectrum cephalosporin antibiotic. Its mechanism of action, involving the potent inhibition of bacterial cell wall synthesis, translates to significant in vitro and in vivo efficacy against a range of Gram-positive and Gram-negative pathogens. The pharmacokinetic profile of Cefotiam allows for effective dosing regimens that achieve therapeutic concentrations in various tissues. Early clinical investigations have confirmed its utility in treating a variety of infections. This comprehensive guide, by presenting the core scientific data and experimental methodologies, aims to serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat bacterial infectious diseases.

References

Cefotiam Dihydrochloride Hydrate: A Comprehensive Technical Guide on its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam dihydrochloride (B599025) hydrate (B1144303) is a parenteral, broad-spectrum cephalosporin (B10832234) antibiotic with significant activity against both Gram-positive and Gram-negative bacteria.[1][2] Patented in 1973 and approved for medical use in 1981, it has become a valuable agent in the treatment of a variety of bacterial infections.[1] This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, synthesis, and key experimental data related to Cefotiam dihydrochloride hydrate.

Discovery and Developmental History

Cefotiam was developed as a second-generation cephalosporin, designed to exhibit a broader spectrum of activity compared to first-generation agents, particularly against Gram-negative bacteria.[3] The development of Cefotiam was part of a broader effort in the mid-20th century to modify the basic cephalosporin C nucleus to create derivatives with improved potency, expanded antimicrobial spectrum, and enhanced pharmacokinetic properties. Its development by Takeda Pharmaceutical Company Limited marked a significant advancement in the cephalosporin class of antibiotics.[4] Cefotiam is available for intravenous or intramuscular administration.[4]

Mechanism of Action

The bactericidal action of Cefotiam results from the inhibition of bacterial cell wall synthesis.[5][6] Like other β-lactam antibiotics, Cefotiam targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][7] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[5] Cefotiam has shown a high affinity for multiple PBPs, including PBP 1a, 1b, and 3, which contributes to its potent and broad-spectrum activity.[5] It is resistant to some β-lactamases produced by Gram-negative bacteria, which enhances its efficacy against these organisms.[3]

Signaling Pathway of Cefotiam's Mechanism of Action

Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to BacterialCellWall Bacterial Cell Wall CellLysis Cell Lysis and Bacterial Death BacterialCellWall->CellLysis Leads to Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Inhibits Peptidoglycan->BacterialCellWall Disrupts Integrity of

Caption: Mechanism of action of Cefotiam leading to bacterial cell death.

Data Presentation

Pharmacokinetic Properties of Cefotiam
ParameterValueSpeciesAdministrationReference
Bioavailability ~60%HumanIntramuscular[1]
Protein Binding ~40%Human-[1]
Elimination Half-life ~1 hourHumanIntravenous[1]
Metabolism NilHuman-[1]
Excretion RenalHuman-[1]
Peak Serum Concentration (0.5g IV) 30-170 µg/mLHumanIntravenous[6]
Peak Serum Concentration (1g IM) 16.6 ± 5.1 µg/mLHumanIntramuscular[8]
Urinary Recovery (24h) ~53%HumanIntravenous[8]
In Vitro Antibacterial Activity of Cefotiam (MIC µg/mL)
OrganismMIC Range (µg/mL)Reference
Staphylococcus aureus (methicillin-susceptible)0.25 - 32[7]
Streptococcus pneumoniae (penicillin-susceptible)0.06 - 4[9]
Escherichia coliActive[10]
Klebsiella pneumoniaeActive[10]
Proteus mirabilisLess sensitive[10]
Bacteroides fragilis64 - >128[7]
Clostridium difficile>128[7]
Pseudomonas aeruginosaNot active[1]

Experimental Protocols

Synthesis of Cefotiam Hydrochloride (ATC Method)

This protocol describes a common industrial synthesis method for Cefotiam hydrochloride, known as the ATC method, which involves the acylation of the 7-amino-3-[[[1-(2-dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid (7-ACMT or 7-DMTA) intermediate with an activated form of (2-Amino-4-thiazolyl)acetic acid (ATA).[1]

Step 1: Formation of the C-3 Side Chain Intermediate (7-DMTA)

  • In a suitable reaction vessel, 7-aminocephalosporanic acid (7-ACA) is reacted with 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT).[1]

  • The reaction is typically carried out in a solvent such as acetonitrile.[1]

  • The reaction mixture is maintained at a controlled temperature, initially at 10-15°C and then raised to 25-28°C for approximately 90 minutes.[1]

  • The resulting intermediate, 7-DMTA, is then isolated by filtration and washed.[1]

Step 2: Acylation with Activated (2-Amino-4-thiazolyl)acetic acid (ATC)

  • The previously synthesized 7-DMTA is dissolved in a suitable solvent system.[1]

  • An activated form of (2-Amino-4-thiazolyl)acetic acid, often as the acid chloride hydrochloride salt (ATC·HCl), is added to the solution.[1]

  • The acylation reaction is conducted at a low temperature, typically between -5°C and 0°C, for 1 to 1.5 hours.[1]

  • The reaction progress is monitored, with a completion criterion of less than 3.0% residual 7-DMTA.[1]

  • Upon completion, Cefotiam hydrochloride is isolated from the reaction mixture through precipitation, filtration, and drying.

Experimental Workflow for Cefotiam Synthesis

cluster_0 Step 1: 7-DMTA Synthesis cluster_1 Step 2: Acylation 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Reaction1 Reaction in Acetonitrile (10-28°C, 90 min) 7-ACA->Reaction1 DMMT 1-(2-Dimethylaminoethyl)- 1H-tetrazole-5-thiol (DMMT) DMMT->Reaction1 7-DMTA 7-DMTA Intermediate Reaction1->7-DMTA 7-DMTA_input 7-DMTA Intermediate ATC_HCl Activated (2-Amino-4-thiazolyl) acetic acid (ATC·HCl) Reaction2 Acylation Reaction (-5 to 0°C, 1-1.5 h) ATC_HCl->Reaction2 Cefotiam_HCl Cefotiam Hydrochloride Reaction2->Cefotiam_HCl 7-DMTA_input->Reaction2

Caption: Overall workflow for the synthesis of Cefotiam Hydrochloride.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefotiam against various bacterial strains is determined using standard methods such as broth microdilution or agar (B569324) dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of Cefotiam Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water) at a known concentration.

  • Serial Dilutions: Two-fold serial dilutions of the Cefotiam stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the serially diluted Cefotiam is inoculated with the bacterial suspension. The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of Cefotiam that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of Cefotiam for specific PBPs.

  • Bacterial Membrane Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested, and lysed to obtain membrane fractions containing the PBPs.

  • Competition Reaction: The membrane preparations are incubated with varying concentrations of Cefotiam for a specific period to allow for binding to the PBPs.

  • Fluorescent Penicillin Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the reaction mixture. This fluorescent probe will bind to any PBPs that have not been bound by Cefotiam.

  • SDS-PAGE and Visualization: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence scanner.

  • Analysis: The intensity of the fluorescent bands corresponding to the different PBPs is quantified. A decrease in fluorescence intensity with increasing concentrations of Cefotiam indicates competitive binding and allows for the determination of the half-maximal inhibitory concentration (IC50) for each PBP.[3]

Representative Clinical Trial Protocol for Complicated Urinary Tract Infections (cUTI)

Study Design: A multicenter, randomized, double-blind, active-controlled clinical trial.

Objective: To evaluate the efficacy and safety of this compound compared to a standard-of-care antibiotic in the treatment of adult patients with cUTI.

Patient Population: Adult male and female patients (18 years or older) with a clinical diagnosis of cUTI, confirmed by urine culture with a significant pathogen count (e.g., ≥10^5 CFU/mL).

Intervention:

  • Test Arm: this compound administered intravenously at a specified dose and frequency (e.g., 1g every 12 hours).

  • Control Arm: A standard-of-care intravenous antibiotic for cUTI (e.g., a fluoroquinolone or another cephalosporin) administered at its approved dosage.

Study Duration: Treatment duration of 7-14 days, with follow-up visits for test-of-cure and late follow-up assessments.

Primary Efficacy Endpoint: Microbiological eradication of the baseline pathogen(s) at the test-of-cure visit (e.g., 5-9 days after the last dose of study drug).

Secondary Efficacy Endpoints:

  • Clinical cure rate at the test-of-cure visit.

  • Combined clinical and microbiological success rate.

  • Recurrence of infection at the late follow-up visit.

Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory parameters throughout the study.

Statistical Analysis: The primary efficacy analysis will be a non-inferiority comparison of the microbiological eradication rates between the Cefotiam and control arms.

Conclusion

This compound remains a clinically important cephalosporin antibiotic with a well-established history of efficacy and safety. Its broad spectrum of activity, particularly against common Gram-negative pathogens, and its favorable pharmacokinetic profile have solidified its role in the treatment of a range of bacterial infections. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and key experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the field of infectious diseases and antibiotic development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Cefotiam Dihydrochloride Hydrate for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam, a second-generation parenteral cephalosporin (B10832234) antibiotic, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis.[3][4] Cefotiam is supplied as a sterile dihydrochloride (B599025) hydrate (B1144303) salt for parenteral administration. A thorough understanding of its physicochemical properties is paramount for the successful development of stable, safe, and effective pharmaceutical formulations. This guide provides an in-depth overview of the essential physicochemical characteristics of Cefotiam dihydrochloride hydrate relevant to formulation development, including solubility, stability, solid-state properties, and analytical methodologies.

Chemical Identity and General Properties

This compound is a white to light yellow crystalline powder.[5] It is the dihydrochloride salt of Cefotiam, a semi-synthetic cephalosporin.[5]

PropertyValueReferences
Chemical Name (6R,7R)-7-[[2-(2-Amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride hydrate[6][7]
CAS Number 66309-69-1[7]
Molecular Formula C₁₈H₂₃N₉O₄S₃ · 2HCl · xH₂O[7]
Molecular Weight 598.55 g/mol (anhydrous basis)[7]
Appearance White to light yellow crystalline powder[5]
Storage Store at 2-8°C, desiccated.[7][7]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. Cefotiam dihydrochloride is known to be soluble in aqueous solutions.[2]

Aqueous and Organic Solvent Solubility
SolventSolubilityNotesReferences
Water Freely soluble; ≥ 22 MThe compound is hygroscopic and freely soluble in water.[7][8]
Methanol Soluble[5]
Ethanol Slightly soluble[5]
DMSO ≥ 50 mg/mLSonication is recommended to aid dissolution.[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mLA common vehicle for in vivo studies. Sonication is recommended.[3]
pH-Solubility Profile

Dissociation Constant (pKa) and Partition Coefficient (LogP)

The pKa and LogP values are fundamental parameters that influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

ParameterValueMethodReferences
pKa (Strongest Acidic) 2.8Predicted[9]
pKa (Strongest Basic) 12.45Predicted[9]
LogP -2.1Experimental[10]

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, manufacturability, and performance.

Crystallinity and Polymorphism

Cefotiam dihydrochloride is described as a crystalline powder.[5] However, specific details regarding its crystal structure (e.g., space group, unit cell dimensions) from X-ray crystallography studies are not publicly available.[11] The potential for polymorphism (the ability of a substance to exist in two or more crystalline phases) is a critical consideration in pharmaceutical development, as different polymorphs can exhibit different physicochemical properties. To date, no studies on the polymorphism of this compound have been identified in the public literature.

Hygroscopicity

Cefotiam dihydrochloride is reported to be hygroscopic.[8] This property necessitates careful handling and storage in a desiccated environment to prevent moisture sorption, which could lead to physical instability (e.g., deliquescence) and chemical degradation. Quantitative data from Dynamic Vapor Sorption (DVS) analysis, which would provide a moisture sorption isotherm, is not publicly available.

Particle Size Distribution

The particle size distribution of an API powder can influence its dissolution rate, flowability, and content uniformity in a final product. While general methods for particle size analysis of pharmaceutical powders are well-established, specific particle size distribution data for a typical batch of this compound is not available in the literature.[12][13][14]

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for developing a robust formulation with an adequate shelf-life.

Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and pathways. A study on Cefotiam hydrochloride revealed its susceptibility to degradation under various stress conditions.[15]

Stress ConditionObservationsReferences
Acidic Degradation observed in 0.1 M HCl at room temperature for 3 hours.[15]
Alkaline Degradation observed in 0.1 M NaOH at room temperature for 3 hours.[15]
Oxidative Degradation observed in 10% H₂O₂ at room temperature for 20 minutes.[15]
Thermal Significant increase in an isomeric impurity (Δ³⁽⁴⁾ isomer) when heated at 60°C for 5 days or 80°C for 12 hours.[15]
Degradation Kinetics in Aqueous Solution

Experimental Protocols

Determination of pKa by Potentiometric Titration

G A Prepare 1 mM this compound solution B Calibrate pH meter with standard buffers (pH 4, 7, 10) A->B C Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl B->C D Titrate with standardized 0.1 M NaOH C->D E Record pH after each increment of titrant D->E F Plot titration curve (pH vs. volume of NaOH) E->F G Calculate pKa from the inflection point of the curve F->G

A detailed protocol for determining the pKa of an antibiotic like this compound using potentiometric titration is as follows:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of this compound in purified water.

    • Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

  • Instrumentation:

    • Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.

  • Titration Procedure:

    • Take a known volume (e.g., 20 mL) of the 1 mM this compound solution in a reaction vessel.

    • Add the 0.15 M KCl solution to maintain a constant ionic strength.

    • Make the solution acidic to a pH of 1.8-2.0 by adding 0.1 M HCl.

    • Immerse the calibrated pH electrode into the solution and stir continuously with a magnetic stirrer.

    • Titrate the solution by adding small increments of the standardized 0.1 M NaOH solution.

    • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

    • Continue the titration until the pH reaches the alkaline region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.

    • The pKa value(s) can be determined from the midpoint of the buffer region(s) or the inflection point(s) of the titration curve. The first and second derivatives of the curve can be used to accurately locate the inflection points.

Hygroscopicity Testing by Dynamic Vapor Sorption (DVS)

G A Place a known weight of this compound in the DVS instrument B Equilibrate the sample at a starting relative humidity (e.g., 0% RH) A->B C Increase RH in steps (e.g., 10% increments) up to a maximum (e.g., 90% RH) B->C D Monitor the change in mass at each RH step until equilibrium is reached C->D E Decrease RH in steps back to the starting RH D->E F Monitor the change in mass during desorption E->F G Plot the percentage change in mass against RH to obtain a sorption isotherm F->G

Caption: Workflow for Hygroscopicity Testing by DVS

The hygroscopicity of this compound can be quantitatively assessed using Dynamic Vapor Sorption (DVS) analysis. [20][21][22][23][24]

  • Sample Preparation:

    • Accurately weigh a small amount (typically 5-15 mg) of the this compound powder into the DVS sample pan.

  • DVS Analysis:

    • Place the sample pan in the DVS instrument.

    • Set the temperature to a constant value (e.g., 25°C).

    • The analysis typically involves a two-cycle process:

      • Sorption 1: Start at a low relative humidity (RH), e.g., 0%, and increase the RH in steps (e.g., 10% increments) up to a high RH (e.g., 90%). At each step, the instrument waits until the sample mass equilibrates before proceeding to the next RH level.

      • Desorption 1: Decrease the RH in steps from 90% back down to 0%.

      • Sorption 2 & Desorption 2: Repeat the sorption and desorption cycles to assess the reversibility of water uptake.

  • Data Analysis:

    • The instrument records the change in sample mass at each RH step.

    • Plot the percentage change in mass (water uptake) against the RH to generate a moisture sorption-desorption isotherm.

    • The shape of the isotherm provides information about the mechanism of water uptake (adsorption, absorption, or deliquescence). Hysteresis between the sorption and desorption curves can indicate changes in the solid state of the material.

Stability-Indicating HPLC Method

G A Prepare solutions of this compound (stressed and unstressed samples) B Set up HPLC system with a suitable column (e.g., C18) and mobile phase A->B C Inject the samples into the HPLC system B->C D Detect the eluting compounds using a UV detector (e.g., at 254 nm) C->D E Analyze the chromatograms to separate the parent drug from degradation products D->E F Validate the method for specificity, linearity, accuracy, and precision E->F

Caption: Workflow for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the decrease in the concentration of Cefotiam and the formation of its degradation products over time.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent).

    • For forced degradation studies, subject the stock solution to stress conditions (acid, base, oxidation, heat, light) as described in section 5.1.

    • Dilute the stressed and unstressed samples to a suitable concentration for HPLC analysis.

  • Method Validation:

    • The method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. This includes validation of:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

      • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefotiam is a second-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] It functions by interfering with the synthesis of the bacterial cell wall.[2] Accurate quantification of Cefotiam dihydrochloride (B599025) hydrate (B1144303) in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefotiam dihydrochloride hydrate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to HPLC method development is presented below.

PropertyValueSource
Chemical FormulaC18H23N9O4S3 · 2HCl · xH2O
Molecular Weight598.55 g/mol (anhydrous basis)
SolubilityFreely soluble in water and methanol.[3]
UV MaximumApproximately 254-260 nm[1][3][4]
AppearanceWhite to light yellow crystalline powder[3]

Experimental Workflow

The logical workflow for the development and validation of the HPLC method is illustrated in the following diagram.

HPLC_Method_Development Workflow for HPLC Method Development of this compound cluster_0 Method Development cluster_1 Method Validation Initial Parameter Selection Initial Parameter Selection Optimization of Mobile Phase Optimization of Mobile Phase Initial Parameter Selection->Optimization of Mobile Phase Optimization of Flow Rate Optimization of Flow Rate Optimization of Mobile Phase->Optimization of Flow Rate Final Method Final Method Optimization of Flow Rate->Final Method System Suitability System Suitability Final Method->System Suitability Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A Kromasil C18 column (250 mm x 4.6 mm, 5 µm) was used for separation.[1][5]

  • Software: Chemstation or equivalent chromatography data acquisition and processing software.

  • Chemicals and Reagents: this compound reference standard (purity ≥98%), HPLC grade acetonitrile (B52724), potassium dihydrogen phosphate (B84403), and ortho-phosphoric acid. Deionized water was used throughout the experiments.

2. Preparation of Solutions

  • Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and acetonitrile in the ratio of 85:15 (v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

3. Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
ColumnKromasil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase0.05 M KH2PO4 (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature40°C
Detection Wavelength254 nm
Run Time10 minutes

4. Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for the following parameters:

  • System Suitability: The system suitability was evaluated by injecting six replicate injections of a 50 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.

  • Specificity: The specificity of the method was assessed by analyzing a blank (mobile phase) and a standard solution. The absence of interfering peaks at the retention time of Cefotiam indicates the specificity of the method.

  • Linearity: The linearity was determined by constructing a calibration curve from the analysis of five standard solutions over a concentration range of 10-100 µg/mL. The correlation coefficient (r²) was calculated.

  • Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of the standard drug was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%), and the recovery was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): The intra-day precision was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day.

    • Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the same standard solution on three different days.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2°C).

Results and Discussion

Method Development and Optimization

The primary objective of this work was to develop a simple and reliable HPLC method for the quantification of this compound. A C18 column was chosen due to its wide applicability for the analysis of moderately polar compounds. The UV detection wavelength was set at 254 nm, which is a common wavelength for cephalosporins and provided a good response for Cefotiam.[1][3][5]

The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time. A buffer of pH 3.0 was selected to ensure the ionization of the analyte is suppressed, leading to better retention and peak symmetry on the reversed-phase column. Different ratios of the phosphate buffer and acetonitrile were tested, and the 85:15 (v/v) ratio was found to provide the best chromatographic results. A flow rate of 1.0 mL/min and a column temperature of 40°C resulted in a sharp, symmetrical peak with a retention time of approximately 5.5 minutes.[1][5]

Method Validation Summary

The developed HPLC method was validated as per ICH guidelines, and the results are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min)-5.52
RSD of Retention Time (%)≤ 2.00.25
Peak Area-1254321
RSD of Peak Area (%)≤ 2.00.68
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20007800

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
10251000
25628000
501255000
751882000
1002511000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Study

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean % Recovery 99.77

Table 4: Precision Study

PrecisionRSD (%)
Intra-day (n=6)0.75
Inter-day (n=3)1.20

Table 5: Robustness Study

Parameter Varied% RSD of Peak Area
Flow Rate (0.9 mL/min)1.1
Flow Rate (1.1 mL/min)0.9
Acetonitrile (-2%)1.3
Acetonitrile (+2%)1.0
Temperature (38°C)0.8
Temperature (42°C)0.9

The validation results demonstrate that the developed HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. The system suitability parameters were well within the acceptable limits. The linearity was excellent over the tested concentration range with a correlation coefficient of 0.9998. The mean recovery was found to be 99.77%, indicating the high accuracy of the method. The low RSD values for intra-day and inter-day precision studies confirm the method's precision. The method was also found to be robust to minor changes in the experimental conditions.

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam (B1212589) is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for susceptibility testing, informing clinical decisions, and advancing antimicrobial drug development.

These application notes provide detailed protocols for determining the MIC of Cefotiam dihydrochloride (B599025) hydrate (B1144303) using the broth microdilution and agar (B569324) dilution methods, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6]

Data Presentation

The following tables summarize the in vitro activity of Cefotiam against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefotiam Against Gram-Positive Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (unspecified)-0.5 - 1.0[2]--
Staphylococcus aureus (MRSA)-100 - 1600[2]--
Staphylococcus aureus-0.25 - 32[7]--

Table 2: In Vitro Activity of Cefotiam Against Gram-Negative Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli240.003 - 32[8]--
Klebsiella pneumoniae30.003 - 32[8]--
Proteus mirabilis30.003 - 32[8]--
Proteus mirabilis IFO 384911.56[9]--
Haemophilus influenzae90--4 (as Cefathiamidine)[10]

Experimental Protocols

Principle of the Methods

The broth and agar dilution methods aim to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism under standardized in vitro conditions.

General Materials
  • Cefotiam dihydrochloride hydrate powder

  • Sterile, deionized water

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Bacterial culture(s) of interest

  • Quality control (QC) strains: Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 25923™[11][12]

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Vortex mixer

Preparation of this compound Stock Solution

This compound is freely soluble in water.[7]

  • Aseptically weigh a precise amount of this compound powder.

  • Calculate the volume of sterile, deionized water required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The following formula can be used, accounting for the potency of the antibiotic powder: Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / Potency (µg/mg)

  • Dissolve the powder in the calculated volume of sterile water and vortex until fully dissolved.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter if not prepared from sterile powder.

  • Prepare fresh on the day of the experiment or store in aliquots at -70°C for a limited time (stability under these conditions should be validated internally).

Protocol 1: Broth Microdilution Method

This protocol is based on the general guidelines provided by the CLSI document M07.[3][4][13]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the Cefotiam stock solution (e.g., 1280 µg/mL) to well 1.

    • Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to the desired final concentration (typically well 10 or 11). Discard the final 50 µL from the last dilution well. Well 11 can serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically involves a 1:100 dilution of the standardized suspension.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plate for visible turbidity.

    • The MIC is the lowest concentration of Cefotiam at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Cefotiam Stock Solution C Dilute Inoculum A->C B Prepare 0.5 McFarland Inoculum B->C D Prepare Serial Dilutions in Microtiter Plate C->D E Inoculate Wells D->E F Incubate at 35°C for 16-20h E->F G Read for Turbidity F->G H Determine MIC G->H

Broth Microdilution Workflow for MIC Determination.
Protocol 2: Agar Dilution Method

This protocol follows the general principles of the agar dilution method as described by EUCAST and CLSI.[5][14]

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a range of Cefotiam solutions at 10 times the final desired concentrations in sterile water.

    • Melt MHA and cool to 45-50°C in a water bath.

    • For each concentration, add 2 mL of the 10x Cefotiam solution to 18 mL of molten MHA, mix thoroughly but gently to avoid bubbles, and pour into a sterile petri dish.

    • Prepare a drug-free control plate with 2 mL of sterile water and 18 mL of MHA.

    • Allow the plates to solidify and dry before use.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This suspension can be used directly or further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration, including the control plate.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of Cefotiam that completely inhibits visible growth, disregarding a single colony or a faint haze.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Cefotiam Solutions (10x) C Mix Cefotiam and MHA, Pour Plates A->C B Prepare Molten MHA B->C E Spot Inoculate Plates C->E D Prepare 0.5 McFarland Inoculum D->E F Incubate at 35°C for 16-20h E->F G Examine for Growth F->G H Determine MIC G->H

Agar Dilution Workflow for MIC Determination.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of MIC testing.

  • QC Strains: The recommended QC strains for non-fastidious organisms are E. coli ATCC® 25922™ and S. aureus ATCC® 25923™.[11][12]

  • Frequency: QC testing should be performed each time a new batch of reagents is used or on a regular basis as defined by the laboratory's quality assurance program.

  • Acceptable Ranges: At the time of this document's creation, specific MIC quality control ranges for Cefotiam are not listed in the current CLSI M100 or EUCAST QC documents. However, for the disk diffusion method using a 30 µg Cefotiam disk, the acceptable zone diameters are 27-33 mm for both E. coli ATCC® 25922™ and S. aureus ATCC® 25923™.[11] Laboratories should establish their own internal MIC QC ranges for Cefotiam based on these disk diffusion ranges, historical data, and by following the general principles of quality control outlined by CLSI and EUCAST.[15]

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Adherence to standardized protocols, including the use of appropriate quality control measures, is critical for generating accurate and reproducible data. This information is invaluable for both clinical and research applications in the ongoing effort to combat bacterial infections.

References

Application Notes and Protocols: In Vivo Efficacy of Cefotiam Dihydrochloride Hydrate in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303) in a murine model of sepsis. The information is intended for professionals in the fields of pharmacology, microbiology, and drug development.

Introduction

Cefotiam is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis.[1] Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant clinical challenge. Murine models of sepsis are crucial for the preclinical evaluation of new therapeutic agents. This document outlines a protocol for a cecal slurry-induced murine sepsis model to assess the therapeutic potential of Cefotiam dihydrochloride hydrate.

Spectrum of Activity of Cefotiam

Cefotiam has demonstrated in vitro activity against a range of clinically relevant pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[3][4] Its efficacy has been confirmed in murine models of pneumonia and urinary tract infection.[5][6] These data suggest its potential utility in treating polymicrobial infections characteristic of sepsis.

Quantitative Data Summary

The following tables present hypothetical yet representative data based on typical outcomes observed in murine sepsis models treated with effective antibiotics. These tables are designed for easy comparison of expected results between a control group and a group treated with this compound.

Table 1: Survival Rate in Cecal Slurry-Induced Murine Sepsis Model

Treatment GroupNSurvival Rate at 72 hours (%)
Vehicle Control (Saline)2010
This compound (50 mg/kg)2065
This compound (100 mg/kg)2080

Table 2: Bacterial Load in Peritoneal Fluid and Blood at 24 Hours Post-Sepsis Induction

Treatment GroupPeritoneal Fluid (CFU/mL)Blood (CFU/mL)
Vehicle Control (Saline)1.5 x 10⁸2.3 x 10⁵
This compound (100 mg/kg)3.2 x 10⁴1.5 x 10²

Table 3: Pro-inflammatory Cytokine Levels in Serum at 6 Hours Post-Sepsis Induction

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control (Saline)12504500
This compound (100 mg/kg)4501500

Experimental Protocols

1. Murine Sepsis Model: Cecal Slurry Injection

This protocol describes the induction of polymicrobial sepsis in mice using a cecal slurry injection, a model known for its high reproducibility.[7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Donor mice for cecal contents

  • Sterile 10% glycerol (B35011) in phosphate-buffered saline (PBS)

  • Sterile surgical instruments

  • 25-gauge needles and syringes

  • Anesthetic (e.g., isoflurane)

  • Heating pads

Procedure:

  • Cecal Slurry Preparation:

    • Euthanize healthy donor mice and aseptically harvest the ceca.

    • Pool the cecal contents into a pre-weighed sterile tube containing 10% glycerol in PBS.

    • Homogenize the contents and determine the concentration (weight of cecal material per volume of glycerol-PBS).

    • Freeze aliquots of the cecal slurry at -80°C for future use.

  • Induction of Sepsis:

    • Anesthetize the experimental mice using isoflurane.

    • Immediately before injection, thaw an aliquot of the cecal slurry in a 37°C water bath and mix thoroughly.[7]

    • Inject the cecal slurry intraperitoneally (i.p.) using a 25-gauge needle. The volume and concentration of the slurry should be optimized in pilot studies to achieve a desired mortality rate (e.g., 80-90% in the control group). A typical starting dose could be 500µL of a specific dilution.[7]

    • Administer subcutaneous saline for fluid resuscitation immediately after induction.

    • Place the mice on heating pads to maintain body temperature during recovery from anesthesia.

    • Monitor the animals closely for signs of distress.

2. This compound Administration

Materials:

  • This compound

  • Sterile saline for injection

  • Syringes and needles for administration

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a fresh solution of this compound in sterile saline on the day of the experiment. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Drug Administration:

    • Initiate treatment at a clinically relevant time point post-sepsis induction (e.g., 6 or 12 hours).[7]

    • Administer the prepared Cefotiam solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • A suggested starting dose, based on murine pneumonia models, could be 50 mg/kg or 100 mg/kg, administered twice daily for 3-5 days.[5][6]

    • The vehicle control group should receive an equivalent volume of sterile saline.

3. Endpoint Measurements

a. Survival:

  • Monitor the survival of all animals every 12 hours for at least 7 days.

b. Bacterial Load:

  • At predetermined time points (e.g., 24 hours post-infection), euthanize a subset of mice from each group.

  • Aseptically collect peritoneal lavage fluid and blood via cardiac puncture.

  • Perform serial dilutions and plate on appropriate agar (B569324) plates (e.g., blood agar) to determine the colony-forming units (CFU).

c. Cytokine Analysis:

  • Collect blood at various time points (e.g., 6 and 24 hours post-infection).

  • Isolate serum and store at -80°C.

  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

Visualizations

G cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase p1 Prepare Cecal Slurry e1 Induce Sepsis via Cecal Slurry Injection p1->e1 p2 Prepare Cefotiam Solution e2 Administer Cefotiam or Vehicle p2->e2 e1->e2 6-12h delay a1 Monitor Survival e2->a1 a2 Measure Bacterial Load e2->a2 a3 Analyze Cytokine Levels e2->a3

Caption: Experimental workflow for evaluating Cefotiam efficacy.

G cytoplasm Bacterial Cytoplasm membrane Cell Membrane periplasm Periplasm / Exterior precursors Peptidoglycan Precursors (UDP-NAG, UDP-NAM-pentapeptide) lipid_carrier Lipid Carrier precursors->lipid_carrier Synthesis of Lipid I lipid_ii Lipid II lipid_carrier->lipid_ii Synthesis of Lipid II pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) lipid_ii->pbp Translocation across membrane crosslinked_pg Cross-linked Peptidoglycan (Stable Cell Wall) pbp->crosslinked_pg Transpeptidation (Cross-linking) lysis Cell Lysis pbp->lysis Blocked cefotiam Cefotiam (β-lactam antibiotic) cefotiam->pbp inhibition Inhibition

Caption: Cefotiam's mechanism of action on bacterial cell wall synthesis.

References

Application Notes: Cell Viability Assays for Testing Cefotiam Dihydrochloride Hydrate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotiam is a second-generation cephalosporin (B10832234) antibiotic that functions by inhibiting the synthesis of the bacterial cell wall, leading to bacterial lysis and death.[1][2][3] While its primary target is penicillin-binding proteins in bacteria, it is crucial for drug safety and development to assess its potential off-target cytotoxic effects on mammalian cells.[1] These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of Cefotiam dihydrochloride (B599025) hydrate (B1144303) using two standard and reliable cell viability assays: the MTT assay and the LDH assay.

The selection of appropriate cell lines is critical and should reflect the drug's potential clinical applications and known toxicities of the drug class. For cephalosporins, cell lines derived from the kidney, liver, and immune system are particularly relevant.[1]

General Experimental Workflow

A typical workflow for assessing the cytotoxicity of a compound like Cefotiam involves several key stages, from cell preparation to data analysis. This systematic process ensures reproducibility and accurate determination of the compound's cytotoxic potential.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cluster_end Conclusion start Start seed Seed Mammalian Cells in 96-well Plates start->seed incubate_initial Incubate (24h) to Allow Attachment seed->incubate_initial prepare_cefotiam Prepare Serial Dilutions of Cefotiam incubate_initial->prepare_cefotiam treat Treat Cells with Cefotiam (Include Controls) prepare_cefotiam->treat incubate_exposure Incubate for Exposure Period (e.g., 24, 48, 72h) treat->incubate_exposure assay Perform Cell Viability Assay (MTT or LDH) incubate_exposure->assay measure Measure Signal (Absorbance/Luminescence) assay->measure analyze Data Analysis: Calculate % Viability & IC50 measure->analyze end_node End analyze->end_node G cluster_cell Inside Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple Crystals) Insoluble Mitochondria->Formazan Reduces MTT MTT (Yellow Tetrazolium) Soluble MTT->Mitochondria Enters cell Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Dissolves Measurement Measure Absorbance (570 nm) Solubilization->Measurement G cluster_reaction Enzymatic Reaction DamagedCell Damaged Cell (Membrane Compromised) LDH LDH Release (Lactate Dehydrogenase) DamagedCell->LDH Leaks into medium Pyruvate Pyruvate + NADH LDH->Pyruvate Catalyzes conversion Lactate Lactate + NAD+ Lactate->Pyruvate Formazan Formazan (Red Product) Pyruvate->Formazan NADH reduces INT (via Diaphorase) Tetrazolium Tetrazolium Salt (INT) Tetrazolium->Formazan Measurement Measure Absorbance (490 nm) Formazan->Measurement

References

Application Notes and Protocols for Antibiotic Synergy Testing with Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic, additive, indifferent, or antagonistic interactions between Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303) and other antimicrobial agents. The following methodologies are outlined: the checkerboard microdilution assay, the time-kill curve analysis, and the E-test (Epsilometer test) method.

Introduction to Antibiotic Synergy

The combination of antibiotics is a crucial strategy to combat multidrug-resistant organisms, prevent the emergence of resistance, and potentially achieve a greater therapeutic effect than with monotherapy. Synergy occurs when the combined antimicrobial effect of two drugs is significantly greater than the sum of their individual effects.[1][2] Antagonism, conversely, is when the combined effect is less than their individual effects.[1] Indifference or additivity falls between these two extremes.[1]

Cefotiam is a second-generation cephalosporin (B10832234) antibiotic. Investigating its synergistic potential with other antibiotics, such as aminoglycosides and other β-lactams, can uncover more effective treatment regimens against susceptible and resistant bacterial strains.[3][4]

Key Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic potential of two antimicrobial agents.[5][6][7] It involves a two-dimensional array of serial dilutions of both compounds to test various concentration combinations simultaneously.[6]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between Cefotiam and a second antibiotic.

Materials:

  • Cefotiam dihydrochloride hydrate powder

  • Second antimicrobial agent

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Multichannel pipette

  • Sterile reservoirs

  • Incubator (35°C)

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Cefotiam and the second antibiotic in a suitable solvent (e.g., sterile distilled water or CAMHB) at a concentration that is a multiple of the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create a two-fold serial dilution of Cefotiam along the x-axis (e.g., columns 1-10).

    • Create a two-fold serial dilution of the second antibiotic along the y-axis (e.g., rows A-G).

    • The resulting plate will have a gradient of Cefotiam concentrations in the columns and a gradient of the second antibiotic's concentrations in the rows. Wells in row H will contain only Cefotiam dilutions, and wells in column 11 will contain only the second antibiotic's dilutions to determine their individual Minimum Inhibitory Concentrations (MICs). Column 12 should contain growth control (no antibiotic) and sterility control (no bacteria) wells.[1][8]

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well. Inoculate each well (except sterility controls) with 100 µL of the prepared bacterial inoculum.[5][8]

  • Incubation: Incubate the plates at 35°C for 16-24 hours.[8]

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula:[1][5][8]

    FIC Index = FIC of Cefotiam (FIC A) + FIC of Second Antibiotic (FIC B)

    Where:

    • FIC A = (MIC of Cefotiam in combination) / (MIC of Cefotiam alone)

    • FIC B = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

Interpretation of FIC Index: [1][5][8]

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 and ≤ 1.0Additive
> 1.0 and ≤ 4.0Indifference
> 4.0Antagonism

Checkerboard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions prep_plates Prepare 96-Well Plates (Serial Dilutions) prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-24h inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[9] This method is considered the gold standard for assessing synergy.[9]

Objective: To evaluate the rate of bacterial killing by Cefotiam alone and in combination with a second antibiotic.

Materials:

  • This compound

  • Second antimicrobial agent

  • Bacterial inoculum

  • CAMHB

  • Culture tubes or flasks

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and colony counting (e.g., plates, spreader)

Protocol:

  • Preparation: Prepare culture tubes with CAMHB containing Cefotiam alone, the second antibiotic alone, and the combination of both at desired concentrations (e.g., 0.25x, 0.5x, 1x, or 2x MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate all tubes with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C in a shaking incubator.[10] At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Plotting: Plot the log10 CFU/mL against time for each antibiotic condition.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[11]

  • Indifference: A < 2-log10 but > 1-log10 change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 1-log10 increase in CFU/mL between the combination and the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.[11]

  • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.[11]

Time_Kill_Curve_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis prep_tubes Prepare Culture Tubes with Antibiotic Combinations inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate and Collect Samples at Time Intervals inoculate->incubate plate Perform Serial Dilutions and Plate incubate->plate count_colonies Count Colonies (CFU/mL) plate->count_colonies plot_curves Plot Log10 CFU/mL vs. Time count_colonies->plot_curves interpret Interpret Synergy and Bactericidal Activity plot_curves->interpret

E-test (Epsilometer test) Synergy Assay

The E-test is a gradient diffusion method that can be adapted to assess antibiotic synergy.[12][13] It is generally considered a simpler method than the checkerboard or time-kill assays.[12]

Objective: To determine synergy by observing the interaction of two antibiotic gradients on an agar plate.

Materials:

  • Cefotiam E-test strips

  • E-test strips for the second antibiotic

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

Protocol:

  • Inoculation: Prepare a bacterial lawn by evenly swabbing an MHA plate with the bacterial suspension adjusted to a 0.5 McFarland standard.

  • Application of E-test Strips:

    • Place the E-test strip for Cefotiam onto the agar surface.

    • Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip. The intersection point of the two strips should be at their respective MICs.[13] Alternatively, one strip can be placed, the plate incubated for a short period (e.g., 1 hour), and then the second strip is placed on top of the first.[14]

  • Incubation: Incubate the plates at 35°C for 16-24 hours.

  • Reading and Calculation: After incubation, elliptical zones of inhibition will be formed. Read the MIC value for each antibiotic at the point where the ellipse intersects the strip. The FIC index is calculated using the same formula as in the checkerboard assay.

Interpretation: The interpretation of the FIC index is the same as for the checkerboard method. Synergy is indicated by a significant reduction in the MIC of one or both drugs in the presence of the other, often seen as a rounding or blunting of the inhibition ellipse at the intersection.

Etest_Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plate Prepare Inoculated MHA Plate apply_strips Apply E-test Strips at 90° Angle prep_plate->apply_strips incubate Incubate at 35°C for 16-24h apply_strips->incubate read_mic Read MICs from Intersection incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Data Presentation

The following tables summarize potential synergistic combinations of Cefotiam with other antibiotics as reported in the literature.

Table 1: Synergy of Cefotiam with β-Lactam Antibiotics against Enterobacteriaceae

Combination AntibioticSynergy RateAntagonism RateReference
MecillinamHigh-[3]
CefamandoleVariable< 1%[3]
CefazolinVariable< 1%[3]
CefmenoximeVariable< 1%[3]
CefotaximeVariable< 1%[3]
CeftazidimeVariable< 1%[3]
CefuroximeVariable< 1%[3]
PiperacillinVariable< 1%[3]

Table 2: Synergy of Cefotiam with Aminoglycosides against Enterobacteriaceae

Combination AntibioticSynergy RateReference
Gentamicin81%[4]
Amikacin76%[4]
Tobramycin67%[4]
Netilmicin67%[4]

Potential Mechanisms of Synergy

The synergistic effect of combining antibiotics often stems from their different mechanisms of action.

Synergy_Mechanisms cluster_antibiotics Antibiotic Combination cluster_mechanisms Mechanisms of Action cluster_outcome Outcome cefotiam Cefotiam (β-Lactam) cell_wall Inhibition of Cell Wall Synthesis cefotiam->cell_wall other_antibiotic Second Antibiotic (e.g., Aminoglycoside) protein_synth Inhibition of Protein Synthesis other_antibiotic->protein_synth membrane_perm Increased Membrane Permeability cell_wall->membrane_perm enhances uptake of synergy Synergistic Bacterial Killing cell_wall->synergy protein_synth->synergy membrane_perm->other_antibiotic

For instance, β-lactam antibiotics like Cefotiam inhibit bacterial cell wall synthesis. This can damage the cell envelope, potentially increasing the uptake of other antibiotics, such as aminoglycosides, which inhibit protein synthesis inside the cell. This dual action at different targets can lead to a potent synergistic effect. Another possible mechanism involves one antibiotic preventing the enzymatic degradation of the other.[15]

Conclusion

The protocols outlined in these application notes provide a framework for the systematic evaluation of antibiotic synergy with this compound. The choice of method will depend on the specific research question, available resources, and the desired level of detail. The checkerboard assay offers a good screening tool, while time-kill analysis provides more in-depth information on the dynamics of the interaction. The E-test presents a simpler alternative for routine testing. Careful adherence to these protocols will ensure the generation of reliable and reproducible data to guide the development of effective combination therapies.

References

Investigating the Effect of Cefotiam Dihydrochloride Hydrate on Bacterial Biofilm Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effect of Cefotiam dihydrochloride (B599025) hydrate (B1144303) on the biofilm formation of two clinically significant bacteria: Staphylococcus aureus and Pseudomonas aeruginosa. This document includes detailed experimental protocols, data summaries, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

Cefotiam is a second-generation cephalosporin (B10832234) antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This interference with peptidoglycan synthesis leads to a weakened cell wall and ultimately bacterial cell death. While effective against a range of Gram-positive and some Gram-negative bacteria, its efficacy against biofilm-forming bacteria presents a more complex challenge. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to antimicrobial agents and the host immune system.

This document outlines protocols to investigate the inhibitory and, in some cases, paradoxical inductive effects of Cefotiam dihydrochloride hydrate on biofilm formation, particularly focusing on S. aureus. Due to intrinsic resistance, Cefotiam is generally not effective against P. aeruginosa.

Mechanism of Action and Impact on Biofilm

Cefotiam's primary mode of action is the disruption of cell wall synthesis. However, its effect on biofilms can be multifaceted. At concentrations near or above the Minimum Inhibitory Concentration (MIC), Cefotiam can effectively kill planktonic bacteria and may inhibit the initial stages of biofilm formation. Conversely, sub-inhibitory concentrations (sub-MICs) of some β-lactam antibiotics have been shown to paradoxically induce biofilm formation in certain bacterial species. This can be a defensive response to antibiotic stress.

Experimental Data Summary

The following tables summarize the known and expected quantitative effects of this compound on bacterial biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusSusceptible Strains0.5 - 1.0[1][2]
Pseudomonas aeruginosaVarious StrainsIneffective[3]

Table 2: Expected Effects of this compound on Staphylococcus aureus Biofilm

ConcentrationBiofilm Biomass (Crystal Violet Assay)Biofilm Thickness (Confocal Microscopy)Biofilm Viability (XTT/Live-Dead Assay)
> MIC Significant ReductionSignificant ReductionSignificant Reduction in Viable Cells
MIC ReductionReductionReduction in Viable Cells
Sub-MIC (e.g., 1/2 MIC, 1/4 MIC) Potential for no change or slight increasePotential for no change or slight increaseMinimal to no reduction in viable cells

Table 3: Expected Effects of this compound on Pseudomonas aeruginosa Biofilm

ConcentrationBiofilm Biomass (Crystal Violet Assay)Biofilm Thickness (Confocal Microscopy)Biofilm Viability (XTT/Live-Dead Assay)
All Concentrations No significant effectNo significant effectNo significant effect

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • S. aureus or P. aeruginosa strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in a 96-well plate to cover a clinically relevant concentration range.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

Biofilm Biomass Quantification (Crystal Violet Assay)

This assay quantifies the total biofilm biomass.

Materials:

  • This compound

  • Bacterial strain

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus)

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Biofilm Formation: In a 96-well plate, add 100 µL of bacterial suspension (adjusted to 0.5 McFarland) and 100 µL of TSB with varying concentrations of Cefotiam (e.g., 2x MIC, MIC, 1/2 MIC, 1/4 MIC, and no antibiotic control).

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: Gently remove the planktonic bacteria by washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Fixation: Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

  • Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the wells thoroughly with distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a plate reader.

Biofilm Viability Assay (XTT Assay)

This assay measures the metabolic activity of viable cells within the biofilm.

Materials:

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS

Procedure:

  • Biofilm Formation and Treatment: Grow and treat biofilms with Cefotiam as described in the Crystal Violet Assay protocol.

  • Washing: After incubation, wash the wells with PBS to remove planktonic cells.

  • XTT Reaction: Prepare the XTT-menadione solution according to the manufacturer's instructions. Add the solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours.

  • Quantification: Measure the absorbance of the formazan (B1609692) product at 492 nm.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Structure

CLSM allows for the visualization of the three-dimensional structure of the biofilm.

Materials:

  • Fluorescent stains (e.g., SYTO 9 for live cells, propidium (B1200493) iodide for dead cells)

  • Confocal microscope

Procedure:

  • Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy (e.g., glass coverslips) in the presence of different concentrations of Cefotiam.

  • Staining: Stain the biofilms with a combination of fluorescent dyes for live and dead cells.

  • Imaging: Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

  • Analysis: Analyze the images using appropriate software to determine biofilm thickness, volume, and the distribution of live/dead cells.

Signaling Pathways and Experimental Workflows

Cefotiam's Mechanism of Action

G Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains CellWall->Lysis Loss of integrity leads to

Caption: this compound's mechanism of action.

Experimental Workflow for Investigating Cefotiam's Effect on Biofilm

G cluster_prep Preparation cluster_assays Biofilm Assays cluster_analysis Data Analysis BacterialCulture Bacterial Culture (S. aureus / P. aeruginosa) MIC_Assay MIC Determination BacterialCulture->MIC_Assay CV_Assay Biomass Quantification (Crystal Violet) BacterialCulture->CV_Assay XTT_Assay Viability Assessment (XTT) BacterialCulture->XTT_Assay CLSM_Assay Structural Analysis (Confocal Microscopy) BacterialCulture->CLSM_Assay CefotiamPrep Cefotiam Dilutions (MIC, Sub-MICs) CefotiamPrep->MIC_Assay CefotiamPrep->CV_Assay CefotiamPrep->XTT_Assay CefotiamPrep->CLSM_Assay MIC_Assay->CV_Assay MIC_Assay->XTT_Assay MIC_Assay->CLSM_Assay Data_Quantification Quantitative Data (OD, Thickness) CV_Assay->Data_Quantification XTT_Assay->Data_Quantification Visualization 3D Biofilm Imaging CLSM_Assay->Visualization Conclusion Conclusion on Cefotiam's Efficacy Data_Quantification->Conclusion Visualization->Conclusion

Caption: Experimental workflow for assessing Cefotiam's anti-biofilm activity.

Quorum Sensing and Biofilm Formation in Staphylococcus aureus

The accessory gene regulator (agr) system is a key quorum-sensing system in S. aureus that influences biofilm formation. Generally, a functional agr system promotes biofilm dispersal, while its downregulation is associated with increased biofilm formation.

G cluster_agr agr Quorum Sensing System cluster_biofilm Biofilm Regulation AIP Autoinducing Peptide (AIP) AgrC AgrC (Receptor) AIP->AgrC Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates RNAIII RNAIII AgrA->RNAIII Upregulates Adhesion Surface Adhesion (e.g., Protein A, FnBPs) RNAIII->Adhesion Downregulates Dispersal Biofilm Dispersal (e.g., Proteases, PSMs) RNAIII->Dispersal Upregulates Biofilm_Formation Biofilm Formation Adhesion->Biofilm_Formation Promotes Dispersal->Biofilm_Formation Inhibits Cefotiam Cefotiam (Cell Wall Stress) Cefotiam->Biofilm_Formation Potential Indirect Effect (via stress response)

Caption: The agr quorum sensing pathway in S. aureus and its influence on biofilm formation.

Conclusion

This compound demonstrates efficacy against planktonic S. aureus and has the potential to inhibit biofilm formation at concentrations at or above the MIC. However, the possibility of biofilm induction at sub-inhibitory concentrations warrants careful consideration in clinical applications. Due to intrinsic resistance mechanisms, Cefotiam is not a suitable agent for treating P. aeruginosa biofilm-associated infections. The provided protocols offer a robust framework for researchers to further investigate the nuanced interactions between Cefotiam and bacterial biofilms.

References

Application Notes and Protocols: Cefotiam Dihydrochloride Hydrate in Animal Models of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303) is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its utility in treating respiratory tract infections has been evaluated in various preclinical animal models. These studies are crucial for determining efficacy, establishing optimal dosing regimens, and understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug in a physiological context. This document provides a comprehensive summary of the application of cefotiam in animal models of respiratory tract infections, including detailed experimental protocols and a summary of key findings.

Data Presentation: Efficacy of Cefotiam in a Murine Pneumonia Model

The following tables summarize the in vitro and in vivo efficacy of cefotiam, primarily focusing on a key study involving a murine model of pneumonia induced by Klebsiella pneumoniae.

Table 1: In Vitro Activity of Cefotiam and Cefazolin (B47455) against Klebsiella pneumoniae DT-S *

AntibioticMinimum Inhibitory Concentration (MIC) (μg/mL)
Cefotiam0.1
Cefazolin1.56

Data sourced from a study on the relevance of in vitro antibacterial activities to therapeutic effects in a mouse pneumonia model.[1]

Table 2: Comparative Therapeutic Efficacy of Cefotiam and Cefazolin in a Klebsiella pneumoniae Murine Pneumonia Model *

AntibioticRelative PotencyKey Findings
CefotiamApproximately 8 to 15 times more active than Cefazolin.[1][2]A low but sustained plasma level of cefotiam resulted in better therapeutic outcomes compared to a high, transient plasma level.[2]
CefazolinBaselineCefodizime, another cephalosporin, was found to be superior to cefazolin in a similar experimental model.

This data is based on studies by Nishi and Tsuchiya, which provided a comparative assessment of cefotiam and cefazolin.[1][2] The original studies did not present detailed quantitative data on survival rates or bacterial load reduction in a tabular format in the accessible literature.

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetic profile of cefotiam is essential for designing effective treatment regimens. While detailed pharmacokinetic data in murine lung tissue is limited in the public domain, general characteristics have been reported.

Table 3: General Pharmacokinetic Parameters of Cefotiam

ParameterValue/ObservationSpeciesReference
Plasma Half-life Approx. 1 hourHumans[3]
Protein Binding ~40%Humans[3]
Excretion Primarily renal (unchanged)Humans[3]
Tissue Distribution High concentrations in kidney, heart, ear, prostate, genital tract, bile, and ascitic fluid.Humans[3]
Lung Distribution Cefodizime, a related cephalosporin, showed high and long-acting levels in lung homogenates of infected mice, superior to cefazolin.Mice[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of cefotiam in animal models of respiratory tract infections. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: Induction of Klebsiella pneumoniae Pneumonia in Mice

This protocol describes a common method for inducing bacterial pneumonia in a murine model to test the efficacy of antibiotics like cefotiam.

Objective: To establish a reproducible model of respiratory tract infection in mice using Klebsiella pneumoniae.

Materials:

  • Klebsiella pneumoniae strain (e.g., DT-S)

  • Male mice (e.g., ICR strain, 4-5 weeks old)

  • Tryptic soy broth and agar (B569324)

  • Aerosol exposure chamber

  • Saline solution, sterile

  • Anesthetic (optional, depending on the inoculation method)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate Klebsiella pneumoniae into tryptic soy broth and incubate overnight at 37°C.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 10^9 CFU/mL).

  • Animal Model:

    • Use specific pathogen-free male mice, 4-5 weeks of age.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Induction of Pneumonia (Aerosol Method):

    • Place the mice in an aerosol exposure chamber.

    • Generate a bacterial aerosol from the prepared K. pneumoniae suspension using a nebulizer.

    • Expose the mice to the aerosol for a defined period (e.g., 20 minutes) at a specific operating pressure. This should result in the deposition of a target number of bacteria in the lungs (e.g., 10^4 CFU).

  • Confirmation of Infection:

    • At selected time points post-exposure, euthanize a subset of mice.

    • Aseptically remove the lungs and homogenize in sterile saline.

    • Perform serial dilutions of the lung homogenate and plate on tryptic soy agar to determine the bacterial load (CFU/lung).

Protocol 2: Evaluation of Cefotiam Efficacy

This protocol outlines the steps to assess the therapeutic effect of cefotiam in the established murine pneumonia model.

Objective: To determine the in vivo efficacy of different cefotiam dosing regimens.

Materials:

  • Cefotiam dihydrochloride hydrate

  • Cefazolin (as a comparator)

  • Sterile saline for injection

  • Infected mice from Protocol 1

  • Syringes and needles for administration

Procedure:

  • Treatment Groups:

    • Divide the infected mice into multiple groups:

      • Vehicle control (receiving sterile saline)

      • Cefotiam treatment groups (different dosage levels and schedules)

      • Cefazolin treatment group (as a comparator)

  • Drug Administration:

    • Prepare fresh solutions of cefotiam and cefazolin in sterile saline on each day of the experiment.

    • Administer the antibiotics subcutaneously at various time points post-infection (e.g., starting at 3, 18, or 30 hours).

    • Employ different dosing schedules to investigate the effect of sustained versus transient plasma levels. For example:

      • Regimen A (Sustained low dose): Administer a lower dose more frequently (e.g., every 6 hours).

      • Regimen B (Transient high dose): Administer a higher dose less frequently (e.g., every 12 hours).

  • Assessment of Efficacy:

    • Survival Rate: Monitor the mice daily for a set period (e.g., 14 days) and record mortality.

    • Bacterial Load in Lungs: At specific time points during and after treatment, euthanize a subset of mice from each group. Determine the bacterial load in the lungs as described in Protocol 1.

    • Histopathology: Collect lung tissues for histopathological examination to assess the extent of inflammation and tissue damage.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating cefotiam in a murine pneumonia model and the mechanism of action of beta-lactam antibiotics.

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Assessment Bact_prep Bacterial Culture (Klebsiella pneumoniae) Infection Induction of Pneumonia (Aerosol Challenge) Bact_prep->Infection Animal_acclim Animal Acclimatization (Mice) Animal_acclim->Infection Group_allocation Group Allocation (Control, Cefotiam, Cefazolin) Infection->Group_allocation Treatment_admin Drug Administration (Subcutaneous) Group_allocation->Treatment_admin Survival Survival Rate Monitoring Treatment_admin->Survival Bacterial_load Bacterial Load Quantification (Lungs) Treatment_admin->Bacterial_load Histo Histopathology Treatment_admin->Histo

Experimental Workflow for Cefotiam Efficacy Testing

mechanism_of_action Cefotiam Cefotiam (Beta-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefotiam->PBP Binds to and inhibits CellWall Bacterial Cell Wall (Peptidoglycan) PBP->CellWall Cross-links peptidoglycan Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to

Mechanism of Action of Cefotiam

References

Application Notes and Protocols for the Intravenous Administration of Cefotiam Dihydrochloride Hydrate in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and intravenous (IV) administration of Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303) for research purposes in laboratory animals. The protocols outlined below are based on established practices and available data for Cefotiam and related cephalosporin (B10832234) antibiotics.

Introduction to Cefotiam Dihydrochloride Hydrate

Cefotiam is a second-generation cephalosporin antibiotic with broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] Specifically, Cefotiam binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] This disruption leads to the weakening of the cell wall, ultimately causing bacterial cell lysis and death.[1] this compound is the water-soluble salt form commonly used for parenteral administration.[4]

Formulation and Preparation for Intravenous Injection

This compound is a white to tan powder that is highly soluble in water.[2] For intravenous injection in laboratory animals, a simple aqueous solution is typically sufficient.

2.1. Recommended Vehicle:

  • Sterile Water for Injection, USP

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

2.2. Reconstitution Protocol:

  • Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile techniques to prevent contamination.

  • Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, their weights, and the desired dose.

  • Reconstitution:

    • Add the desired volume of the chosen sterile vehicle to the vial containing the this compound powder.

    • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

    • For IV administration, it is recommended to use 5 mL of solvent to dissolve 1 g of Cefotiam.[5]

  • Final Dilution: If necessary, dilute the reconstituted solution with additional sterile vehicle to achieve the final desired concentration for injection.

  • Visual Inspection: Before administration, visually inspect the solution for any particulate matter or discoloration. The solution should be clear. A pale yellow color is normal and may deepen over time.[5]

2.3. Stability of Reconstituted Solution:

Reconstituted solutions of Cefotiam are known to have limited stability.[6]

Storage ConditionMaximum Recommended Use Time
Room TemperatureUse immediately.[5]
Refrigerated (2-8°C)Within 8 hours of reconstitution.[5]

Note: For optimal results and to minimize degradation, it is strongly recommended to prepare the solution fresh on the day of the experiment and use it as soon as possible after reconstitution.[6] Studies on other cephalosporins have shown that maximum stability in aqueous solutions is typically in the pH range of 4.5-6.5.[7]

Dosage and Administration in Laboratory Animals

3.1. Recommended Dosage:

Animal ModelRouteRecommended Dosage Range (mg/kg)Notes
MouseIV50 - 200This is an inferred range. A subcutaneous study in mice with a urinary tract infection used doses from 12.5 to 800 mg/kg.[8] Toxicity studies with other cephalosporins in mice have used IV doses up to 1200 mg/kg/day.[9]
RatIV50 - 200This is an inferred range. Toxicity studies with other cephalosporins in rats have used IV doses up to 2000 mg/kg/day.[10]

Disclaimer: The dosages provided are inferred from related data. Researchers should perform a pilot study to determine the optimal and tolerable dose for their specific animal model and experimental conditions.

3.2. Intravenous Injection Protocol:

The lateral tail vein is the most common and recommended site for intravenous injections in rats and mice.

3.2.1. Materials:

  • Appropriate animal restrainer

  • Heat lamp or warming pad to induce vasodilation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (27-30 gauge for mice, 25-27 gauge for rats)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Sterile gauze

3.2.2. Maximum Injection Volumes:

Animal ModelBolus Injection (mL/kg)Slow Infusion (mL/kg/hr)
Mouse54
Rat54

Note: These are general guidelines. For bolus injections, administering the volume slowly over 1-2 minutes is recommended to avoid adverse cardiovascular effects.[7]

3.2.3. Step-by-Step Procedure:

  • Animal Preparation: Weigh the animal to accurately calculate the injection volume.

  • Warm the Tail: Place the animal in a restrainer, leaving the tail exposed. Warm the tail using a heat lamp or by placing it on a warming pad for a few minutes to dilate the lateral tail veins.

  • Disinfect: Gently wipe the tail with 70% ethanol.

  • Prepare the Syringe: Draw the calculated volume of the Cefotiam solution into the syringe. Ensure all air bubbles are removed.

  • Injection:

    • Immobilize the tail.

    • With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

    • A flash of blood in the hub of the needle may indicate successful entry into the vein.

    • Inject the solution slowly and steadily.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Potential Adverse Effects and Monitoring

While Cefotiam is generally well-tolerated, researchers should monitor animals for potential adverse effects, especially at higher doses.

Potential Adverse EffectSigns to Monitor in Rodents
Local Site ReactionSwelling, redness, or signs of pain at the injection site.
Gastrointestinal UpsetChanges in fecal output (diarrhea), cecal dilation (observed at necropsy).[10]
Systemic HypersensitivityPiloerection, lethargy, changes in respiratory rate.
Behavioral ChangesDecreased spontaneous activity, lethargy.[10]

If any severe adverse reactions are observed, the animal should be euthanized, and the experimental protocol should be re-evaluated.

Visualizations

Cefotiam Mechanism of Action

G cluster_0 Bacterial Cell Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to & Inhibits Synthesis Peptidoglycan Cross-linking Cefotiam->Synthesis Prevents PBPs->Synthesis Catalyzes Lysis Cell Lysis (Bactericidal Effect) Wall Stable Cell Wall Synthesis->Wall Synthesis->Lysis Inhibition leads to

Caption: Cefotiam's mechanism of action.

Experimental Workflow for IV Administration

G A 1. Calculate Dose & Prepare Cefotiam Solution B 2. Weigh Animal & Calculate Injection Volume A->B C 3. Restrain Animal & Induce Vasodilation B->C D 4. Perform IV Injection (Lateral Tail Vein) C->D E 5. Post-Injection Monitoring (Adverse Effects) D->E

Caption: Workflow for IV injection in laboratory animals.

References

Application Note and Protocol: Time-Kill Kinetic Assay for Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective

This document provides a detailed protocol for performing a time-kill kinetic assay to evaluate the in vitro bactericidal or bacteriostatic activity of Cefotiam dihydrochloride (B599025) hydrate (B1144303) against susceptible bacterial strains. The time-kill assay is a crucial method in antimicrobial drug development for characterizing the pharmacodynamic properties of an antibiotic by measuring the rate and extent of bacterial killing over time.

Introduction

Cefotiam is a third-generation cephalosporin (B10832234) antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final step in peptidoglycan synthesis.[1] This disruption of the cell wall integrity leads to bacterial cell lysis and death. The time-kill kinetic assay provides valuable information on the concentration- and time-dependent killing characteristics of Cefotiam, which is essential for predicting its clinical efficacy.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The process involves the cross-linking of peptidoglycan chains, which is catalyzed by penicillin-binding proteins (PBPs). Cefotiam covalently binds to the active site of these PBPs, inactivating them and thereby preventing the formation of a stable cell wall. This leads to a compromised cell envelope, ultimately resulting in cell lysis and bacterial death.

cluster_bacterium Bacterial Cell Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cefotiam->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of Cefotiam dihydrochloride hydrate.

Experimental Protocol: Time-Kill Kinetic Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for determining the bactericidal activity of antimicrobial agents.

Materials and Reagents:

  • This compound (analytical grade)

  • Susceptible bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (B569324) (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile culture tubes or flasks

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Shaking incubator (optional)

  • Pipettes and sterile tips

  • Vortex mixer

  • Spiral plater or spread plates

  • Colony counter

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35°C ± 2°C until it reaches the logarithmic phase of growth (typically 2-6 hours), achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in sterile CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Preparation of Cefotiam Concentrations:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS) at a concentration of at least 10 times the highest concentration to be tested.

    • Perform serial dilutions of the stock solution in CAMHB to obtain the desired test concentrations. These are typically multiples of the Minimum Inhibitory Concentration (MIC) of the test organism (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).

    • A growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic should be included.

  • Time-Kill Assay:

    • Dispense the appropriate volume of each Cefotiam concentration and the growth control into sterile tubes or flasks.

    • Add the prepared bacterial inoculum to each tube to achieve the final starting concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate all tubes at 35°C ± 2°C, with shaking if appropriate for the test organism.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

    • Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS to reduce the antibiotic concentration and obtain a countable number of colonies.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Collection and Analysis:

    • Following incubation, count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL against time for each Cefotiam concentration and the growth control.

Interpretation of Results:

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

  • Bacteriostatic activity is defined as a <3-log₁₀ reduction in the initial CFU/mL.

Data Presentation

The following tables present representative data from a time-kill kinetic assay of a cephalosporin antibiotic against Staphylococcus aureus and Escherichia coli. This data illustrates the expected bactericidal activity of a β-lactam antibiotic like Cefotiam.

Table 1: Time-Kill Kinetics of a Cephalosporin against Staphylococcus aureus (MIC = 1 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.725.715.735.725.70
2 6.856.105.214.153.28
4 7.916.554.333.02<2.00
6 8.647.123.45<2.00<2.00
8 8.987.892.88<2.00<2.00
24 9.218.954.56 (regrowth)2.15<2.00

Table 2: Time-Kill Kinetics of a Cephalosporin against Escherichia coli (MIC = 0.5 µg/mL)

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.685.695.705.685.69
2 7.126.254.983.892.91
4 8.336.983.872.54<2.00
6 9.017.882.91<2.00<2.00
8 9.348.652.45<2.00<2.00
24 9.559.323.88 (regrowth)<2.00<2.00

Experimental Workflow

The following diagram illustrates the key steps in the time-kill kinetic assay protocol.

cluster_workflow Time-Kill Assay Workflow A Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) C Inoculate Test Tubes A->C B Prepare Cefotiam Concentrations (e.g., 0.25x - 8x MIC) B->C D Incubate at 35°C ± 2°C C->D E Sample at Time Points (0, 2, 4, 6, 8, 24h) D->E F Perform Serial Dilutions E->F G Plate Dilutions on Agar F->G H Incubate Plates (18-24h) G->H I Count Colonies (CFU) H->I J Calculate log10 CFU/mL I->J K Plot Time-Kill Curve J->K

References

Application Note: A Validated HPLC Method for Cefotiam Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefotiam is a second-generation cephalosporin (B10832234) antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] The manufacturing process and storage of Cefotiam can lead to the formation of impurities, which may include isomers, degradation products, or intermediates.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in drug substances and products to ensure their safety, efficacy, and quality.[1][3] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for impurity profiling due to its high resolution, sensitivity, and accuracy.[3][4]

This application note provides a detailed protocol for a validated reverse-phase HPLC (RP-HPLC) method for the separation and quantification of Cefotiam and its related impurities. The method is designed to be stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.

Experimental Protocols

Materials and Reagents
  • Cefotiam Hydrochloride Reference Standard (CRS)

  • Known Cefotiam Impurity Standards (e.g., Δ3(4) isomers)[1]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Ortho-phosphoric Acid (Analytical Grade)

  • Hydrochloric Acid (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

  • Hydrogen Peroxide (30%, Analytical Grade)

  • Ultrapure Water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column Kromasil C18, 4.6 x 250 mm, 5 µm (or equivalent)[1]
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with ortho-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-10 min (12% B), 10-25 min (12-30% B), 25-30 min (30% B), 30-31 min (30-12% B), 31-40 min (12% B)
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Detection UV at 254 nm[1]
Injection Volume 20 µL[1]
Run Time 40 minutes
Preparation of Solutions
  • Standard Stock Solution (Cefotiam): Accurately weigh and dissolve 25 mg of Cefotiam CRS in Mobile Phase A to obtain a solution of 1000 µg/mL.

  • Impurity Stock Solution: Prepare stock solutions of known impurities in a similar manner.

  • Spiked Sample Solution (for Specificity & Accuracy): Prepare a Cefotiam solution (e.g., 200 µg/mL) and spike it with known impurities at the desired concentration level (e.g., 0.15% of the API concentration).[1]

  • Test Sample Preparation: Dissolve the Cefotiam drug substance or product in Mobile Phase A to achieve a final concentration of approximately 200 µg/mL.

Forced Degradation Studies Protocol

To demonstrate the stability-indicating nature of the method, Cefotiam was subjected to forced degradation under the following conditions.[1]

  • Acid Hydrolysis: Dissolve 20 mg of Cefotiam in 10 mL of 0.1 M HCl. Keep at 60°C for 2 hours, then cool and neutralize with 0.1 M NaOH. Dilute with Mobile Phase A to the target concentration.

  • Base Hydrolysis: Dissolve 20 mg of Cefotiam in 10 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes, then cool and neutralize with 0.1 M HCl. Dilute with Mobile Phase A.

  • Oxidative Degradation: Dissolve 20 mg of Cefotiam in 10 mL of 10% Hydrogen Peroxide (H₂O₂). Store at room temperature for 20 minutes.[1] Dilute with Mobile Phase A.

  • Thermal Degradation: Expose the solid Cefotiam powder in an oven at 80°C for 12 hours.[1] Dissolve the powder in Mobile Phase A to the target concentration.

  • Photolytic Degradation: Expose a Cefotiam solution (200 µg/mL) to UV light (254 nm) for 24 hours.

Method Validation

The developed method was validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[5][6]

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately. A standard solution is injected six times, and the parameters are calculated.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a placebo, Cefotiam standard, and spiked samples. The chromatograms from the forced degradation studies were also evaluated to ensure that the degradation product peaks were well-resolved from the main Cefotiam peak and from each other.

Linearity

Linearity was assessed by preparing at least five concentrations of Cefotiam and its impurities ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.15%).[7]

Table 3: Linearity and Range Data (Hypothetical)

AnalyteRange (µg/mL)Correlation Coefficient (R²)
Cefotiam0.1 - 10.0≥ 0.999
Impurity 10.1 - 5.0≥ 0.998
Accuracy

Accuracy was determined by analyzing a sample of known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target). The percent recovery was calculated.

Table 4: Accuracy (Recovery) Data (Hypothetical)

AnalyteSpiked LevelMean Recovery (%)% RSDAcceptance Criteria
Cefotiam80%99.50.898.0% - 102.0%[8]
100%100.20.6
120%101.10.7
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[5] For repeatability, six replicate samples were analyzed on the same day. For intermediate precision, the analysis was repeated on a different day by a different analyst.

Table 5: Precision Data (Hypothetical)

Precision TypeAnalyte% RSDAcceptance Criteria
Repeatability Cefotiam0.7%≤ 2.0%[8]
(Intra-day)Impurity 11.5%≤ 5.0%
Intermediate Cefotiam1.1%≤ 3.0%[8]
(Inter-day)Impurity 12.8%≤ 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of 3:1, while the LOQ corresponds to an S/N ratio of 10:1.[8]

Table 6: LOD and LOQ Values (Hypothetical)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Cefotiam0.030.10
Impurity 10.040.12
Robustness

The robustness of the method was tested by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked under each varied condition.

Table 7: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units
Mobile Phase Composition ± 2% Acetonitrile

Visualizations

G cluster_prep Phase 1: Preparation & Stress Testing cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting dev Method Development & Optimization prep Sample & Standard Preparation dev->prep stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) dev->stress hplc HPLC Analysis prep->hplc stress->hplc valid Method Validation hplc->valid params Specificity Linearity Accuracy Precision LOD & LOQ Robustness valid->params report Generate Impurity Profile Report valid->report

Caption: HPLC Method Development and Validation Workflow.

G start Detect Peak in Chromatogram is_api Is Peak the API? start->is_api is_known Is it a Known Impurity? is_api->is_known No end Report as within Specification is_api->end Yes identify Identify Structure (e.g., LC-MS, NMR) is_known->identify No quantify Quantify Impurity (vs. Reference Std) is_known->quantify Yes identify->quantify is_above_thresh Level > ICH Threshold? quantify->is_above_thresh is_above_thresh->end No assess Toxicological Assessment Required is_above_thresh->assess Yes

Caption: Logical Workflow for Impurity Identification and Control.

Conclusion

The described HPLC method is specific, linear, accurate, precise, and robust for the determination of Cefotiam and its process-related impurities and degradation products. The validation results demonstrate that the method is suitable for routine quality control analysis and stability studies of Cefotiam in both bulk drug substance and finished pharmaceutical products, ensuring compliance with regulatory requirements.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[2] This disruption of the cell wall structure leads to bacterial cell lysis and death. Cefotiam is utilized in clinical settings for treating various infections and is a subject of ongoing research and drug development.

These application notes provide detailed protocols for the preparation of Cefotiam dihydrochloride (B599025) hydrate (B1144303) for in vitro antimicrobial susceptibility testing (AST), a critical component of microbiological research and surveillance. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Physicochemical Properties

PropertyValue
Chemical Formula C₁₈H₂₃N₉O₄S₃ · 2HCl · xH₂O
Molecular Weight 598.55 g/mol (anhydrous basis)[1][3]
Appearance White to tan powder[3]
Solubility Freely soluble in water[1]
Storage of Powder 2-8°C, desiccated[3][4]

Mechanism of Action of Cefotiam

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The process is initiated by the binding of Cefotiam to penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains. This inhibition of cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately leading to cell death.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Lysis Cell Lysis & Death Peptidoglycan_synthesis->Lysis Leads to Cefotiam Cefotiam Inhibition Inhibition Cefotiam->Inhibition Inhibition->Peptidoglycan_synthesis Blocks

Figure 1: Cefotiam's Mechanism of Action.

Experimental Protocols

Preparation of Cefotiam Dihydrochloride Hydrate Stock Solution

Accurate preparation of the antimicrobial stock solution is the first critical step in ensuring reliable and reproducible AST results.

Materials:

  • This compound powder

  • Sterile, distilled, deionized water (or a suitable buffer as specified by CLSI/EUCAST for the test method)

  • Sterile glassware (volumetric flasks, pipettes)

  • Analytical balance

  • Sterile vials for aliquoting and storage

Procedure:

  • Potency Consideration: The amount of Cefotiam powder to be weighed needs to be adjusted for its potency, which is provided by the manufacturer. The following formula should be used to calculate the exact weight of the powder needed:

  • Preparation of a 1000 µg/mL Stock Solution:

    • Calculate the required weight of this compound powder to prepare the desired volume of a 1000 µg/mL stock solution.

    • Aseptically weigh the calculated amount of powder and transfer it to a sterile volumetric flask.

    • Add a portion of the sterile solvent (e.g., water) to the flask and mix to dissolve the powder completely.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

  • Sterilization and Storage:

    • It is generally recommended to prepare stock solutions fresh on the day of use.

    • If storage is necessary, the stock solution should be aliquoted into sterile, tightly sealed vials.

    • Store aliquots at -20°C or preferably at -60°C or lower. Stored in this manner, some cephalosporin stock solutions may be stable for up to 3-6 months.[5] However, the stability of Cefotiam solutions should be validated internally. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of Cefotiam against a specific microorganism in a liquid medium.

Materials:

  • Cefotiam stock solution (1000 µg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Multichannel pipettor

Procedure:

  • Preparation of Cefotiam Dilutions:

    • Perform serial twofold dilutions of the Cefotiam stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

    • Each well should contain a final volume of 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.

    • Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cefotiam that completely inhibits visible growth.

Agar (B569324) Dilution Method for MIC Determination

This method involves incorporating serial dilutions of Cefotiam into an agar medium.

Materials:

  • Cefotiam stock solution (1000 µg/mL)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Preparation of Cefotiam-Containing Agar Plates:

    • Prepare serial twofold dilutions of the Cefotiam stock solution.

    • Add 1 part of each Cefotiam dilution to 9 parts of molten MHA (maintained at 45-50°C).

    • Mix well and pour the agar into sterile petri dishes.

    • Allow the plates to solidify and dry.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.

    • Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of Cefotiam that inhibits the visible growth of the bacteria.

cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution A Prepare Cefotiam Stock Solution C Serial Dilution in 96-well Plate A->C G Incorporate into Molten Agar A->G B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells B->D H Spot Inoculate Plates B->H C->D E Incubate 16-20h at 35°C D->E F Read MIC (No Turbidity) E->F G->H I Incubate 16-20h at 35°C H->I J Read MIC (No Growth) I->J

Figure 2: Workflow for In Vitro Susceptibility Testing.

Quality Control

Adherence to quality control (QC) procedures is essential for the accuracy and reliability of AST results.

QC Strains:

The following standard QC strains should be tested concurrently with clinical isolates:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™

Expected QC Ranges:

Quality Control StrainTest MethodQC ParameterAcceptable Range
Escherichia coli ATCC® 25922™Disk Diffusion (30 µg disk)Zone Diameter (mm)27 - 33[3][5]
Staphylococcus aureus ATCC® 25923™Disk Diffusion (30 µg disk)Zone Diameter (mm)27 - 33[3][5]
Escherichia coli ATCC® 25922™Broth MicrodilutionMIC (µg/mL)Not publicly available in CLSI M100 or EUCAST tables
Staphylococcus aureus ATCC® 25923™Broth MicrodilutionMIC (µg/mL)Not publicly available in CLSI M100 or EUCAST tables

Note: If QC results fall outside the acceptable ranges, the test results for the clinical isolates are considered invalid, and an investigation into the source of the error is required.

Cefotiam In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) ranges of Cefotiam against various clinically relevant bacteria.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (MSSA)--0.25 - 32[1]
Staphylococcus epidermidis--<1.5 (mean)[6]
Streptococcus pneumoniae--<1.5 (mean)[6]
Streptococcus pyogenes--<1.5 (mean)[6]
Gram-Negative Aerobes
Escherichia coli--<1.5 (mean)[6]
Haemophilus influenzae--<1.5 (mean)[6]
Klebsiella pneumoniae--<1.5 (mean)[6]
Proteus mirabilis--<1.5 (mean)[6]
Anaerobes
Bacteroides fragilis--64 - >128[1]
Clostridium difficile-->128[1]

Note: MIC₅₀ and MIC₉₀ values are not consistently available in the reviewed literature. The provided data represents reported MIC ranges or mean values.

Data Interpretation

The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) should be performed according to the current clinical breakpoint tables provided by CLSI or EUCAST. It is crucial to use the most recent versions of these documents for accurate clinical interpretation.

Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
QC results out of range - Incorrect inoculum density- Improper storage of Cefotiam- Contaminated or incorrect QC strain- Incorrect incubation conditions- Media preparation issues (e.g., pH)- Verify McFarland standard and inoculum preparation- Prepare fresh Cefotiam stock solution- Subculture and verify QC strain identity- Check incubator temperature and atmosphere- Verify media pH and preparation protocol
No growth in control wells - Inactive inoculum- Error in inoculation- Prepare fresh inoculum- Repeat inoculation procedure carefully
Contamination in sterility wells - Contaminated media or reagents- Poor aseptic technique- Use new batch of media and sterile reagents- Review and reinforce aseptic technique

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the in vitro susceptibility testing of this compound. Adherence to standardized methodologies, proper preparation of reagents, and stringent quality control are paramount for obtaining accurate and reproducible results. This information is intended to support researchers, scientists, and drug development professionals in their evaluation of this important cephalosporin antibiotic.

References

Application Notes and Protocols for Agar Dilution MIC Testing of Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefotiam dihydrochloride (B599025) hydrate (B1144303) against aerobic bacteria using the agar (B569324) dilution method. This method is a reference standard for antimicrobial susceptibility testing, offering high reproducibility and the ability to test multiple isolates simultaneously.[1][2][3] The protocols outlined below are harmonized with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4]

Principle of the Agar Dilution Method

The agar dilution method involves incorporating serial twofold dilutions of an antimicrobial agent into an agar medium.[5][6] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates, each containing a different concentration of the antimicrobial agent.[6] Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[5][6]

Materials and Reagents

  • Cefotiam dihydrochloride hydrate powder (potency must be known)

  • Mueller-Hinton Agar (MHA) powder

  • Sterile distilled water or other appropriate solvent

  • Sterile saline (0.85% NaCl)

  • Sterile Petri dishes (90 mm or 100 mm)

  • Sterile tubes or flasks for dilutions

  • Micropipettes and sterile tips

  • Inoculum replicating apparatus (optional, but recommended for testing multiple isolates)[3]

  • McFarland 0.5 turbidity standard

  • Vortex mixer

  • Incubator (35 ± 2°C)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)

Experimental Protocols

This section details the step-by-step procedure for performing the agar dilution MIC test for this compound.

Preparation of this compound Stock Solution
  • Determine Powder Mass: Accurately weigh a sufficient amount of this compound powder based on its potency to prepare a stock solution of a known concentration (e.g., 1280 µg/mL). Cefotiam is freely soluble in water.[7]

  • Reconstitution: Aseptically dissolve the weighed powder in a precise volume of sterile distilled water to achieve the desired stock concentration. Ensure complete dissolution.

  • Sterilization: The stock solution should be filter-sterilized through a 0.22 µm syringe filter if not prepared from sterile powder under aseptic conditions.

Preparation of Antimicrobial-Containing Agar Plates
  • Prepare Mueller-Hinton Agar: Prepare MHA according to the manufacturer's instructions. Sterilize by autoclaving and then cool to 45-50°C in a water bath.[8]

  • Serial Dilutions: Perform a series of twofold dilutions of the Cefotiam stock solution in sterile tubes to obtain the desired range of concentrations.

  • Incorporate into Agar: For each concentration, add 1 part of the antimicrobial dilution to 9 parts of the molten MHA (e.g., 2 mL of antimicrobial solution to 18 mL of agar). Mix thoroughly by gentle inversion to avoid bubbles.[9]

  • Pour Plates: Pour the antimicrobial-containing agar into sterile Petri dishes on a level surface to a uniform depth of 3-4 mm. Allow the agar to solidify completely at room temperature.[8]

  • Growth Control: Prepare at least one plate containing no antimicrobial agent as a growth control.

  • Storage: If not used immediately, plates can be stored in sealed plastic bags at 2-8°C for up to 5 days.

Preparation of Bacterial Inoculum
  • Subculture: From a stock culture, subculture the test and QC organisms onto a non-selective agar medium and incubate for 18-24 hours to obtain fresh, isolated colonies.

  • Colony Suspension: Using a sterile loop or swab, select 3-5 well-isolated colonies of the same morphological type.

  • Standardize Inoculum: Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: Dilute the standardized suspension 1:10 in sterile saline to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.

Inoculation of Agar Plates
  • Application: Using an inoculum replicating apparatus or a calibrated loop, spot approximately 1-2 µL of the final bacterial suspension onto the surface of each agar plate, including the growth control.[9] This delivers a final inoculum of approximately 10⁴ CFU per spot.[6]

  • Drying: Allow the inoculated spots to dry completely with the lids slightly ajar before inverting the plates for incubation.

Incubation
  • Conditions: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Fastidious Organisms: For fastidious organisms, appropriate supplemented media and incubation conditions (e.g., increased CO₂) may be required as per CLSI or EUCAST guidelines.

Reading and Interpreting Results
  • Examine Growth Control: The growth control plate should show confluent growth.

  • Determine MIC: Examine the antimicrobial-containing plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a faint haze or a single colony.

  • Quality Control: The MIC values for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the test results.

Data Presentation

The following tables summarize the expected MIC ranges for Cefotiam against various Gram-positive and Gram-negative bacteria.

Table 1: Cefotiam MIC Ranges for Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.25 - 32[7]
Staphylococcus epidermidis0.25 - 1[10]
Streptococcus pneumoniae0.06 - 4[10]
Streptococcus pyogenes0.06 - 4[10]
Streptococcus viridans group0.06 - 4[10]

Table 2: Cefotiam MIC Ranges for Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli≤ 1.5 (mean)
Klebsiella pneumoniae≤ 1.5 (mean)
Proteus mirabilis1.56[10]
Haemophilus influenzae≤ 1.5 (mean)
Bacteroides fragilis64 - >128[7]

Note: MIC values can vary depending on the specific strain and testing conditions. The values presented are for reference purposes.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the agar dilution method for Cefotiam MIC testing.

Agar_Dilution_Workflow Agar Dilution MIC Testing Workflow for this compound prep_stock Prepare Cefotiam Stock Solution serial_dilute Perform Serial Twofold Dilutions prep_stock->serial_dilute mix_agar Mix Cefotiam Dilutions with Molten Agar serial_dilute->mix_agar prep_agar Prepare Molten Mueller-Hinton Agar prep_agar->mix_agar pour_plates Pour Agar Plates (and Growth Control) mix_agar->pour_plates inoculate Inoculate Plates with Test Organisms pour_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read and Record MIC (Lowest Concentration with No Visible Growth) incubate->read_results

References

Application Notes and Protocols: Broth Microdilution for Cefotiam Dihydrochloride Hydrate Potency Assessment

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Cefotiam is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis.[1] Accurate determination of its potency is crucial in drug development and research settings. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This document provides a detailed protocol for assessing the potency of Cefotiam dihydrochloride (B599025) hydrate (B1144303) using the broth microdilution method, adhering to general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Principle

The broth microdilution assay involves preparing a series of two-fold dilutions of Cefotiam dihydrochloride hydrate in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of a test microorganism. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Materials and Reagents

Bacterial Strains
  • Quality Control (QC) Strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 25923™

  • Test Strains: Clinically relevant or user-defined bacterial isolates.

Media and Reagents
  • This compound (potency must be known)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized or distilled water

  • Sterile 0.9% saline

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates with lids

  • Sterile reagent reservoirs

  • Micropipettes and sterile tips

Experimental Protocols

Preparation of this compound Stock Solution

Note: Cefotiam is unstable in solution; it is highly recommended to prepare fresh solutions on the day of the assay.

  • Calculate the required weight of this compound powder: Use the following formula to account for the potency of the antibiotic powder:

    Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg: Weight (mg) = (10 mL * 1280 µg/mL) / 950 µg/mg = 13.47 mg

  • Dissolution: Aseptically weigh the calculated amount of this compound powder and dissolve it in sterile deionized or distilled water to achieve the desired stock concentration (e.g., 1280 µg/mL). Vortex gently until fully dissolved.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A typical dilution is 1:100 (e.g., 0.1 mL of the 0.5 McFarland suspension into 9.9 mL of CAMHB), followed by a further 1:2 dilution when added to the wells.

Broth Microdilution Procedure in a 96-Well Plate
  • Plate Setup: Aseptically add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate for each bacterial strain to be tested. Well 1 will receive the antibiotic stock solution.

  • Antibiotic Addition: Add 100 µL of the this compound stock solution (e.g., 1280 µg/mL) to well 1.

  • Serial Dilution: a. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. b. Mix the contents of well 2 by pipetting up and down several times. c. Continue this two-fold serial dilution process from well 2 to well 10. d. After mixing the contents of well 10, discard 50 µL.

  • Controls:

    • Growth Control (Positive Control): Well 11 will contain 100 µL of the inoculated broth without any antibiotic.

    • Sterility Control (Negative Control): Well 12 will contain 100 µL of uninoculated CAMHB.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. This will bring the final volume in these wells to 100 µL and achieve the target bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • Place the microtiter plate on a dark, non-reflective surface and view from the bottom using a reading mirror or by holding it up to a light source.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The growth control well (well 11) should show distinct turbidity.

  • The sterility control well (well 12) should remain clear. If not, the test is invalid due to contamination.

Data Presentation

Quality Control
Quality Control StrainAntimicrobial AgentAcceptable Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC® 25922™Cefotiam (30 µg disk)27 - 33[2][3]
Staphylococcus aureus ATCC® 25923™Cefotiam (30 µg disk)27 - 33[2][3]
Interpretation of MIC Results

The interpretation of MIC values for Cefotiam is based on clinical breakpoints, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). As Cefotiam breakpoints are not present in the most recent CLSI or EUCAST guidelines, the following interpretive criteria are based on historical data. It is crucial for researchers to consult the latest local or regional guidelines where available.

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤ 8 µg/mL16 µg/mL≥ 32 µg/mL
Staphylococcus aureus≤ 8 µg/mL16 µg/mL≥ 32 µg/mL

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation_reading Incubation & Reading prep_stock Prepare Cefotiam Stock Solution add_drug Add 100 µL Cefotiam Stock to well 1 prep_stock->add_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_diluted_inoculum Dilute Inoculum in CAMHB prep_inoculum->prep_diluted_inoculum inoculate Inoculate wells 1-11 with 50 µL of Diluted Inoculum prep_diluted_inoculum->inoculate add_broth Add 50 µL CAMHB to wells 2-12 add_broth->add_drug serial_dilute Perform 2-fold Serial Dilution (Well 1 to 10) add_drug->serial_dilute serial_dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Experimental workflow for broth microdilution.

Serial_Dilution_Diagram well1 Well 1 100µL Drug well2 Well 2 50µL Broth well1->well2 50µL well3 Well 3 50µL Broth well2->well3 50µL well4 Well 4 50µL Broth well3->well4 50µL well10 ... well4->well10 well11 Well 11 Growth Ctrl well12 Well 12 Sterility Ctrl

Caption: Serial dilution in a 96-well plate.

References

Application of Cefotiam Dihydrochloride Hydrate in Veterinary Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam dihydrochloride (B599025) hydrate (B1144303) is a parenteral second or third-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and death.[2][3] In veterinary medicine, cephalosporins are crucial for treating various bacterial infections.[4][5] This document provides detailed application notes and protocols for the use of Cefotiam dihydrochloride hydrate in veterinary microbiology research, focusing on its antibacterial activity, mechanisms of action and resistance, and methodologies for its evaluation.

Antibacterial Spectrum and Activity

Cefotiam has demonstrated activity against a range of bacteria, including Enterobacteriaceae such as Escherichia coli, Klebsiella, Salmonella, and Proteus species.[1][6] It also shows activity against Gram-positive cocci like Staphylococcus and Streptococcus species.[1] However, it is not effective against Pseudomonas aeruginosa.[1][7]

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Cephalosporins against Key Veterinary Pathogens
Bacterial SpeciesAnimal HostDiseaseCephalosporinMIC50 (µg/mL)MIC90 (µg/mL)
Mannheimia haemolyticaBovineRespiratory DiseaseCeftiofur≤0.016≤0.016
Pasteurella multocidaBovine, SwineRespiratory DiseaseCeftiofur≤0.016≤0.016
Staphylococcus aureusBovineMastitisCeftiofur22
Streptococcus uberisBovineMastitisCeftiofur0.250.5
Escherichia coliPorcineEnteritisCeftiofur2>8

Note: These values are for comparative purposes and researchers should determine the specific MIC of Cefotiam for their isolates of interest.

Mechanism of Action

The primary mechanism of action of Cefotiam, like other β-lactam antibiotics, is the disruption of bacterial cell wall synthesis.

Cefotiam Cefotiam Dihydrochloride Hydrate PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking Cefotiam->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Mechanism of action of Cefotiam.

Mechanisms of Resistance in Veterinary Pathogens

Bacterial resistance to cephalosporins, including Cefotiam, is a significant concern in veterinary medicine. The primary mechanisms of resistance are:

  • β-Lactamase Production: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring of the antibiotic, inactivating it. Extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases are of particular concern as they can inactivate a broad range of cephalosporins.[8][9] Genes encoding these enzymes (e.g., blaCTX-M, blaCMY, blaSHV, blaTEM) are often located on mobile genetic elements, facilitating their spread among bacteria.[9][10]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefotiam to its target.[8] This mechanism is a key factor in methicillin-resistant Staphylococcus aureus (MRSA) and can contribute to resistance in other veterinary pathogens.

cluster_0 Mechanisms of Resistance BetaLactamase β-Lactamase Production (e.g., ESBLs, AmpC) Inactive_Cefotiam Inactive Cefotiam BetaLactamase->Inactive_Cefotiam Leads to PBP_Alteration Alteration of Penicillin- Binding Proteins (PBPs) Reduced_Binding Reduced Binding Affinity PBP_Alteration->Reduced_Binding Results in Cefotiam Cefotiam Cefotiam->BetaLactamase Targeted by Cefotiam->PBP_Alteration Ineffective against Resistance Bacterial Resistance Inactive_Cefotiam->Resistance Reduced_Binding->Resistance cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Stock Prepare Cefotiam Stock Solution Dilutions Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate Inoculate Plate Dilutions->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate (16-20h at 35°C) Inoculate->Incubate Read Read Results Incubate->Read MIC Determine MIC Read->MIC

References

Troubleshooting & Optimization

Identification of common impurities in Cefotiam dihydrochloride hydrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and managing common impurities in the synthesis of Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities encountered in the synthesis of Cefotiam dihydrochloride hydrate?

A1: Impurities in this compound synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances formed during the synthesis process itself, including isomers of Cefotiam, by-products from side reactions, and unreacted starting materials or intermediates.

  • Starting Material-Related Impurities: Impurities present in the initial raw materials, such as 7-aminocephalosporanic acid (7-ACA), 1-(2-dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT), and (2-amino-4-thiazolyl)acetic acid (ATA), can be carried through the synthesis and appear in the final product.

  • Degradation Products: These impurities arise from the degradation of Cefotiam under various conditions such as exposure to acid, base, heat, light, or oxidizing agents.

Q2: What are the most critical, commonly identified impurities in Cefotiam synthesis?

A2: The most frequently reported and critical impurities are two isomers of Cefotiam:

  • Δ3(4)-Isomer of Cefotiam: A double bond isomer where the double bond in the dihydrothiazine ring shifts from the Δ3 to the Δ2 position. This isomer is biologically inactive.[1]

  • 7-S Isomer of Cefotiam: An epimer of Cefotiam where the stereochemistry at the C-7 position is inverted. This can occur during the synthesis or storage.

Q3: What analytical techniques are most effective for identifying and quantifying these impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. The most commonly employed methods include:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of known and unknown impurities. Reversed-phase HPLC with a C18 column is a standard approach.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the identification of unknown impurities by providing molecular weight information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities, providing detailed information about the molecular structure.[3][4]

Q4: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) like Cefotiam?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances. Key guidelines include ICH Q3A(R2), which outlines the thresholds for reporting, identifying, and qualifying impurities. Generally, any impurity present at a level greater than 0.10% should be identified and qualified.

Troubleshooting Guide

This guide addresses specific issues related to impurity formation during the synthesis of this compound.

Issue 1: High levels of the Δ3(4)-isomer are detected in the final product.

  • Potential Cause: Isomerization of the Δ3 double bond to the thermodynamically less stable but kinetically favored Δ2 position can be promoted by prolonged reaction times, elevated temperatures, or exposure to basic or acidic conditions during workup.

  • Troubleshooting Steps:

    • Temperature Control: Ensure strict temperature control during all stages of the synthesis, particularly during the acylation and purification steps. Avoid excessive heat.

    • Reaction Time: Optimize reaction times to ensure complete conversion without prolonged exposure of the product to the reaction conditions.

    • pH Control: Carefully control the pH during extraction and crystallization steps. Avoid strongly acidic or basic conditions.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation which can sometimes precede isomerization.

Issue 2: The presence of the 7-S isomer (epimer) is confirmed.

  • Potential Cause: Epimerization at the C-7 position can be catalyzed by bases or occur under thermal stress. The use of certain bases during the acylation step can promote the formation of the 7-S isomer.

  • Troubleshooting Steps:

    • Base Selection: Evaluate the choice of organic base used for the acylation of the 7-amino group. Weaker, non-nucleophilic bases may be preferable.

    • Temperature Management: As with the Δ3(4)-isomer, maintain low temperatures throughout the synthesis and purification to minimize the rate of epimerization.

    • Storage Conditions: Store the final product and intermediates under recommended conditions (cool and dry) to prevent post-synthesis epimerization.

Issue 3: Unidentified peaks are observed in the HPLC chromatogram.

  • Potential Cause: These peaks could correspond to by-products from side reactions, impurities from starting materials, or degradation products.

  • Troubleshooting Steps:

    • Starting Material Purity: Analyze the purity of all starting materials (7-ACA, DMMT, ATA) before use. Impurities in these materials can lead to the formation of related impurities in the final product.

    • Side Reaction Analysis: Review the reaction mechanism for potential side reactions. For example, incomplete acylation can leave unreacted 7-ACA, or side reactions of the activating agent with the solvent or other species can occur.

    • Forced Degradation Studies: Perform forced degradation studies on a pure sample of Cefotiam to generate potential degradation products. This can help in the tentative identification of unknown peaks in the chromatogram of the synthesized batch.

    • Impurity Isolation and Characterization: If an unknown impurity is present at a significant level, isolate it using preparative HPLC and characterize its structure using spectroscopic techniques like MS and NMR.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructureClassificationTypical Limit (%)
Δ3(4)-Isomer of CefotiamIsomerProcess-Related≤ 0.2
7-S Isomer of CefotiamEpimerProcess-Related≤ 0.2
7-Aminocephalosporanic acid (7-ACA)Starting MaterialProcess-Related≤ 0.1
1-(2-dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT)Starting MaterialProcess-Related≤ 0.1
(2-amino-4-thiazolyl)acetic acid (ATA)Starting MaterialProcess-Related≤ 0.1
Cefotiam LactoneDegradation ProductDegradationNot specified
High Molecular Weight PolymersBy-productProcess-RelatedNot specified

Note: The typical limits are representative values and may vary depending on the specific synthesis process and regulatory requirements.

Experimental Protocols

1. Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized representation based on common synthetic routes.[3][4][5]

  • Step 1: Formation of the C-7 side chain activated ester.

    • Suspend (2-amino-4-thiazolyl)acetic acid (ATA) in a suitable organic solvent (e.g., dichloromethane).

    • Cool the suspension to -10°C to 0°C.

    • Add an activating agent (e.g., dicyclohexylcarbodiimide (B1669883) or pivaloyl chloride) and a suitable base (e.g., triethylamine) to form the activated ester of ATA.

  • Step 2: Silylation of 7-ACA.

    • Suspend 7-aminocephalosporanic acid (7-ACA) in an anhydrous solvent (e.g., dichloromethane).

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) and heat to reflux to protect the carboxylic acid and amino groups.

  • Step 3: Acylation of silylated 7-ACA.

    • Cool the solution of silylated 7-ACA to a low temperature (-20°C to 0°C).

    • Slowly add the pre-formed activated ester of ATA from Step 1.

    • Allow the reaction to proceed until completion, monitoring by HPLC.

  • Step 4: Introduction of the C-3 side chain.

    • To the reaction mixture, add 1-(2-dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT).

    • The thiol displaces the acetoxy group at the C-3 position.

  • Step 5: Deprotection and Salt Formation.

    • Add a protic solvent (e.g., isopropanol) and hydrochloric acid to deprotect the silyl (B83357) groups and form the dihydrochloride salt.

  • Step 6: Crystallization and Isolation.

    • Induce crystallization by adding an anti-solvent (e.g., acetone).

    • Filter the precipitate, wash with a suitable solvent, and dry under vacuum to obtain this compound.

2. HPLC Method for Impurity Profiling

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2]

  • Mobile Phase A: 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.6).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[2]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Visualizations

G 7-ACA 7-ACA Intermediate_1 7-ACMT (C-3 Side Chain Addition) 7-ACA->Intermediate_1 DMMT DMMT DMMT->Intermediate_1 ATA ATA Activated_ATA Activated ATA (Side Chain Activation) ATA->Activated_ATA Cefotiam_Crude Cefotiam (Acylation) Intermediate_1->Cefotiam_Crude Activated_ATA->Cefotiam_Crude Cefotiam_Dihydrochloride Cefotiam Dihydrochloride Hydrate (Final Product) Cefotiam_Crude->Cefotiam_Dihydrochloride HCl, Crystallization

Caption: Synthesis Pathway of this compound.

G cluster_process Synthesis Process Cefotiam Cefotiam (Desired Product) Delta2_Isomer Δ2-Isomer (Inactive) Cefotiam->Delta2_Isomer Heat, Acid/Base Epimer 7-S Isomer (Epimer) Cefotiam->Epimer Base, Heat Degradation_Products Degradation Products (e.g., Lactone) Cefotiam->Degradation_Products Stress Conditions Unreacted_SM Unreacted Starting Materials (7-ACA, DMMT, ATA) G Sample Cefotiam Sample (In-process or Final Product) HPLC HPLC Analysis (Separation and Quantification) Sample->HPLC Peak_Detection Peak Detection HPLC->Peak_Detection Known_Impurity Known Impurity? (Compare with Reference Standards) Peak_Detection->Known_Impurity Quantify Quantify Impurity Known_Impurity->Quantify Yes Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity No LCMS LC-MS Analysis (Molecular Weight Determination) Unknown_Impurity->LCMS NMR Isolate and Characterize by NMR (Structure Elucidation) LCMS->NMR Identify Identify Impurity NMR->Identify

References

Technical Support Center: Optimizing Cefotiam Dihydrochloride Hydrate Dosage for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303) in in vivo mouse studies. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for Cefotiam dihydrochloride hydrate in mice?

A1: The optimal dosage of this compound will vary depending on the infection model, the severity of the infection, and the administration route. Based on published studies, a general starting point for subcutaneous administration can range from 12.5 mg/kg to 800 mg/kg, administered twice daily.[1] For a murine model of pneumonia, dosages of 20 mg/kg and 80 mg/kg have been used. It is recommended to perform a pilot dose-ranging study to determine the most effective dose for your specific experimental conditions.

Q2: What is the mechanism of action of Cefotiam?

A2: Cefotiam is a third-generation cephalosporin (B10832234) antibiotic.[2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] Cefotiam binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.[3]

Q3: What are the pharmacokinetic properties of Cefotiam in mice?

A3: While specific pharmacokinetic data in mice is limited in the provided search results, general pharmacokinetic parameters indicate that Cefotiam has a relatively short half-life of approximately 1 hour in humans and is primarily excreted through the kidneys.[4][5] It has a protein binding of about 40%.[4] These factors should be considered when designing dosing schedules to maintain therapeutic concentrations of the drug.

Q4: How should this compound be prepared for injection?

A4: this compound is freely soluble in water.[6] For in vivo studies, it should be dissolved in a sterile, isotonic vehicle such as sterile saline (0.9% NaCl) or sterile water for injection.[7][8] It is crucial to ensure the final solution is at a near-neutral pH and is not hypertonic or hypotonic to minimize irritation at the injection site.[6] Due to potential instability in solution, it is highly recommended to prepare fresh solutions immediately before each administration.

Q5: What administration routes are suitable for Cefotiam in mice?

A5: Cefotiam is a parenteral antibiotic and can be administered via subcutaneous (SC), intraperitoneal (IP), or intravenous (IV) routes in mice. The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in the drug solution - The concentration of this compound is too high for the chosen vehicle.- The temperature of the solution is too low.- Try gently warming the solution to aid dissolution.- Increase the volume of the vehicle to decrease the concentration.- Consider using a different, suitable vehicle if solubility issues persist.
Swelling or irritation at the injection site - The injection volume is too large for the site.- The solution is not isotonic or at a neutral pH.- Improper injection technique.- Ensure the injection volume adheres to the recommended guidelines for the specific administration route (see Experimental Protocols).- Verify that the vehicle is sterile and isotonic (e.g., 0.9% saline).- Review and refine the injection technique to ensure proper needle placement and depth.
Signs of distress in mice post-injection (e.g., lethargy, ruffled fur, decreased activity) - The dose of Cefotiam may be too high, leading to systemic toxicity.- The animal may be experiencing an adverse reaction to the drug or vehicle.- Reduce the dosage in subsequent experiments.- Monitor the animals closely for any signs of adverse effects. If severe reactions occur, euthanize the animal and consult with a veterinarian.- Ensure the vehicle is appropriate and well-tolerated.
Lack of efficacy in the infection model - The dosage of Cefotiam is too low.- The dosing frequency is insufficient to maintain therapeutic concentrations.- The bacterial strain is resistant to Cefotiam.- Increase the dosage of Cefotiam in a subsequent dose-ranging study.- Increase the frequency of administration (e.g., from once to twice daily) based on the drug's short half-life.- Confirm the susceptibility of the bacterial strain to Cefotiam using in vitro methods (e.g., MIC determination).

Quantitative Data Summary

Table 1: Reported In Vivo Mouse Dosages for this compound

Infection ModelAdministration RouteDosage RangeDosing FrequencyStudy OutcomeReference
Urinary Tract Infection (P. mirabilis)Subcutaneous (SC)12.5 - 800 mg/kgTwice a day for 5 daysReduced or eradicated bacteria in bladder and kidneys[1]
Pneumonia (K. pneumoniae)Not Specified20 and 80 mg/kgNot SpecifiedBactericidal effect[2]

Experimental Protocols

Preparation of this compound for Injection
  • Materials:

    • This compound powder

    • Sterile 0.9% saline or sterile water for injection

    • Sterile vials

    • Sterile syringes and needles

    • Vortex mixer (optional)

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, add the desired volume of sterile saline or sterile water for injection.

    • Gradually add the Cefotiam powder to the vehicle while gently agitating or vortexing to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Prepare the solution fresh immediately before administration. Do not store for later use.

Subcutaneous (SC) Injection Protocol
  • Materials:

    • Prepared Cefotiam solution

    • Sterile syringe (1 mL) with a 25-27 gauge needle

    • 70% ethanol (B145695)

    • Gauze

  • Procedure:

    • Restrain the mouse by scruffing the neck and back to lift a fold of skin. The most common site for SC injection is the loose skin over the shoulders.[6]

    • Wipe the injection site with 70% ethanol and allow it to dry.

    • Insert the needle, bevel up, into the base of the tented skin fold.

    • Gently aspirate to ensure the needle has not entered a blood vessel.

    • Slowly inject the solution (maximum volume of 5-10 mL/kg per site).[5]

    • Withdraw the needle and apply gentle pressure to the injection site with gauze if necessary.

    • Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection Protocol
  • Materials:

    • Prepared Cefotiam solution

    • Sterile syringe (1 mL) with a 23-25 gauge needle

    • 70% ethanol

  • Procedure:

    • Restrain the mouse by holding it in a supine position with the head tilted slightly downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the cecum or bladder.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 10-30 degree angle into the abdominal cavity.

    • Aspirate to ensure the needle has not penetrated an organ or blood vessel.

    • Inject the solution (maximum volume of 10-20 mL/kg).

    • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Intravenous (IV) Tail Vein Injection Protocol
  • Materials:

    • Prepared Cefotiam solution

    • Sterile syringe (1 mL) with a 27-30 gauge needle

    • Mouse restrainer

    • Heat lamp or warming pad (optional)

    • 70% ethanol

  • Procedure:

    • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.[9]

    • Place the mouse in a suitable restrainer.

    • Wipe the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution (maximum bolus volume of 5 mL/kg).[10]

    • If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the mouse to its cage and monitor its condition.

Visualizations

Cefotiam_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall cross-links Weakened_Wall Weakened Cell Wall Peptidoglycan_synthesis Peptidoglycan Synthesis (Cell Wall Formation) Peptidoglycan_synthesis->PBP final step catalyzed by Cefotiam Cefotiam Inhibition Inhibition Cefotiam->Inhibition Inhibition->PBP binds to & inactivates Cell_Lysis Cell Lysis (Bacterial Death) Weakened_Wall->Cell_Lysis

Caption: Mechanism of action of Cefotiam leading to bacterial cell death.

Experimental_Workflow start Start drug_prep Prepare Cefotiam Dihydrochloride Hydrate Solution start->drug_prep animal_prep Acclimatize and Prepare Infection Model Mice start->animal_prep treatment Administer Cefotiam or Vehicle (SC, IP, or IV) drug_prep->treatment infection Induce Infection (e.g., bacterial challenge) animal_prep->infection infection->treatment monitoring Monitor Animal Health and Infection Progression treatment->monitoring endpoint Endpoint Analysis (e.g., bacterial load, survival) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo mouse studies.

References

Cefotiam dihydrochloride hydrate degradation under acidic and alkaline stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting acidic and alkaline stress degradation studies on Cefotiam dihydrochloride (B599025) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for acidic and alkaline stress testing of Cefotiam dihydrochloride hydrate?

A1: Based on established protocols for Cefotiam hydrochloride, a good starting point for stress testing is to dissolve the sample in 0.1 M hydrochloric acid (HCl) for acidic conditions and 0.1 M sodium hydroxide (B78521) (NaOH) for alkaline conditions. The samples should be maintained at room temperature for a period of 3 hours before analysis.[1][2] It is recommended to aim for a degradation of 5-20% to obtain a meaningful profile of degradation products.[3][4][5]

Q2: My degradation is too low (or too high). How can I adjust the stress conditions?

A2: If the initial degradation is outside the target range of 5-20%, you can modify the stress conditions. For low degradation, consider increasing the temperature (e.g., to 60°C), extending the exposure time, or using a higher concentration of acid or base (e.g., 1 M HCl or NaOH).[3][6] Conversely, if degradation is too extensive, you should decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor.[3][6]

Q3: What are the common degradation products of Cefotiam under acidic and alkaline stress?

A3: Under stress conditions, Cefotiam can undergo hydrolysis of the β-lactam ring, a common degradation pathway for cephalosporins.[7] Additionally, isomerization can occur, leading to the formation of Δ3(4) isomers of Cefotiam.[1][2] The specific degradation products and their proportions will depend on the exact stress conditions applied.

Q4: What analytical technique is most suitable for analyzing Cefotiam and its degradation products?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying Cefotiam from its degradation products.[1][8][9][10] This method allows for the development of a stability-indicating assay.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase. For cephalosporins, a common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12] Adjusting the pH of the buffer can significantly impact the retention and peak shape of ionizable compounds like Cefotiam and its degradation products.
Column degradation.Ensure the column is appropriate for the mobile phase pH and temperature. High or low pH can degrade silica-based columns. Consider using a pH-stable column if necessary.
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature throughout the analysis.[12]
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the acid or base, raise the temperature, or prolong the exposure time.[3][6]
The compound is highly stable under the tested conditions.While Cefotiam is known to degrade, if no degradation is observed under reasonably harsh conditions, document the stability of the molecule under those specific parameters.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the reaction time. The goal is partial degradation to identify the primary degradation products.[5]

Experimental Protocols

Forced Degradation under Acidic Conditions
  • Sample Preparation: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M HCl.[1][2]

  • Stress Application: Maintain the solution at room temperature (approximately 25°C) for 3 hours.[1][2] For more aggressive stress, the temperature can be elevated to 60°C.[3]

  • Neutralization: After the incubation period, carefully neutralize the solution with an equivalent volume and concentration of NaOH (e.g., 1.0 mL of 0.1 M NaOH).[3]

  • Dilution: Dilute the neutralized sample to a suitable final concentration (e.g., 2 mg/mL) with the mobile phase.[1][2]

  • Analysis: Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.[3]

Forced Degradation under Alkaline Conditions
  • Sample Preparation: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M NaOH.[1][2]

  • Stress Application: Maintain the solution at room temperature for 3 hours.[1][2]

  • Neutralization: Following incubation, neutralize the solution with an equivalent volume and concentration of HCl (e.g., 1.0 mL of 0.1 M HCl).[3]

  • Dilution: Dilute the neutralized sample to the desired final concentration with the mobile phase.[1][2]

  • Analysis: Filter the sample through a 0.45 µm syringe filter prior to HPLC analysis.[3]

Quantitative Data Summary

Stress Condition Reagent Temperature Duration Reported Degradation Reference
Acidic Hydrolysis0.1 M HClRoom Temp3 hDegradation observed, specific % not stated.[1][2]
Alkaline Hydrolysis0.1 M NaOHRoom Temp3 hDegradation observed, specific % not stated.[1][2]
Acidic Hydrolysis (Cefixime)0.01 M HCl80°C2.5 h~25%[13]
Alkaline Hydrolysis (Cefixime)0.01 M NaOH80°C1 h~25%[13]

Note: Quantitative data for this compound is limited in the reviewed literature. The data for Cefixime, another cephalosporin, is provided for context.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Sample Analysis cluster_data Data Processing start Cefotiam Dihydrochloride Hydrate Sample dissolve Dissolve in Stressor (0.1 M HCl or 0.1 M NaOH) start->dissolve incubate Incubate at Controlled Temperature and Time dissolve->incubate neutralize Neutralize Sample incubate->neutralize dilute Dilute with Mobile Phase neutralize->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC System filter->hplc analyze Analyze Chromatogram (Peak Area, Retention Time) hplc->analyze quantify Quantify Degradation (%) analyze->quantify

Caption: Experimental workflow for forced degradation of Cefotiam.

troubleshooting_logic start Start Degradation Experiment condition Define Stress Conditions (Acid/Base, Temp, Time) start->condition run_exp Run Experiment & HPLC Analysis condition->run_exp check_deg Degradation between 5-20%? run_exp->check_deg too_low Degradation < 5% check_deg->too_low No too_high Degradation > 20% check_deg->too_high No end Proceed with Validation check_deg->end Yes increase_stress Increase Stress: - Higher Temp - Longer Time - Higher [Stressor] too_low->increase_stress decrease_stress Decrease Stress: - Lower Temp - Shorter Time - Lower [Stressor] too_high->decrease_stress increase_stress->run_exp decrease_stress->run_exp

References

Resolving HPLC peak tailing for Cefotiam dihydrochloride hydrate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Cefotiam dihydrochloride (B599025) hydrate (B1144303).

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic issue characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. This can compromise the accuracy of integration and quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of Cefotiam dihydrochloride hydrate.

Q1: My Cefotiam peak is tailing. Where do I start troubleshooting?

When encountering peak tailing, a logical, step-by-step approach is crucial to identify and resolve the root cause. The following workflow outlines the recommended troubleshooting process.

HPLC_Tailing_Troubleshooting cluster_0 Initial Observation cluster_1 Mobile Phase & Sample Preparation Review cluster_2 Column Health & Suitability cluster_3 Instrumental Factors cluster_4 Resolution A Peak Tailing Observed (Tailing Factor > 1.5) B Check Mobile Phase pH (Is it appropriate for Cefotiam pKa?) A->B C Evaluate Buffer Concentration (Is it sufficient, e.g., 20-50 mM?) B->C pH is appropriate J Peak Shape Improved (Tailing Factor ≤ 1.5) B->J Adjust pH to 2.5-4.0 or 6.0-7.5 D Verify Sample Solvent (Is it compatible with the mobile phase?) C->D Buffer is sufficient C->J Increase buffer concentration E Assess Column Age & Performance (Is the column old or contaminated?) D->E Sample solvent is compatible D->J Dissolve sample in mobile phase F Confirm Column Chemistry (Is it a modern, end-capped C18 column?) E->F Column is new/clean E->J Flush or replace column G Check for Voids or Blockages (Inspect for high backpressure or visible voids) F->G Column chemistry is suitable F->J Switch to a high-purity, end-capped column H Inspect for Extra-Column Volume (Are tubing lengths and diameters minimized?) G->H No voids or blockages G->J Reverse flush or replace column I Check for Leaks (Inspect fittings and connections) H->I Extra-column volume is minimal H->J Use shorter, narrower tubing I->J No leaks found I->J Tighten or replace fittings

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q2: What are the common causes of peak tailing for this compound?

Peak tailing for Cefotiam, a basic compound, in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase. Key causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can be deprotonated at mid-range pH values, becoming negatively charged (-SiO⁻). The positively charged amine groups of Cefotiam can then interact with these ionized silanols, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the pKa of Cefotiam's basic functional groups, the molecule can exist in both ionized and non-ionized forms, causing peak broadening and tailing. Cefotiam has an acidic pKa of approximately 2.8 and a basic pKa around 12.45.

  • Insufficient Buffer Concentration: A low buffer concentration may not adequately control the on-column pH, leading to inconsistent ionization of both the analyte and silanol groups, resulting in tailing.[3]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to poor peak shape.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites. Physical voids can also form at the head of the column.[2]

  • Extra-column Volume: Excessive volume from long or wide-bore tubing, or a large detector flow cell, can cause band broadening and peak tailing.[4]

Q3: How does the mobile phase pH affect the peak shape of Cefotiam?

The mobile phase pH directly influences the ionization state of Cefotiam and the surface of the silica-based stationary phase.

  • At low pH (e.g., 2.5 - 4.0): The silanol groups on the column are protonated (Si-OH), minimizing their ability to interact with the positively charged Cefotiam molecules. This typically results in improved peak symmetry.

  • At mid-range pH (e.g., 4.0 - 6.0): A significant portion of the silanol groups can be deprotonated (SiO⁻), leading to strong secondary ionic interactions with the protonated Cefotiam, which is a primary cause of peak tailing.

  • At higher pH (e.g., 6.0 - 7.5): While more silanol groups are ionized, the use of a suitable buffer and a high-quality, end-capped column can help to shield these interactions and achieve good peak shape. The USP method for Cefotiam Hydrochloride specifies a pH of 6.5.

It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.

Q4: What are the recommended starting conditions for this compound analysis to achieve good peak shape?

Based on established methods, the following conditions can serve as a good starting point:

ParameterRecommendationRationale
Column High-purity, end-capped C18, 5 µm, 4.6 x 250 mmMinimizes silanol interactions.[1]
Mobile Phase A 20-50 mM Ammonium (B1175870) Acetate (B1210297) or Phosphate BufferProvides good buffering capacity.
Mobile Phase B Acetonitrile (B52724)Common organic modifier for cephalosporins.
pH Adjust to 6.5 with a suitable acid/baseA proven pH for Cefotiam analysis.
Flow Rate 1.0 - 1.5 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 - 40 °CCan improve peak shape and reduce viscosity.
Detection 254 nmCommon wavelength for cephalosporins.[1]
Injection Volume 10 - 20 µLAvoids column overload.

Experimental Protocols

Protocol 1: Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase. This will be your stock solution.

    • Further dilute the stock solution with the mobile phase to achieve the desired working concentration (e.g., 100 µg/mL).

  • Sample Preparation (from a formulation):

    • Accurately weigh a portion of the powdered formulation equivalent to 25 mg of Cefotiam.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 10-15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Mobile Phase Preparation (Example: Ammonium Acetate Buffer, pH 6.5)
  • Aqueous Component (Buffer):

    • Weigh out the required amount of ammonium acetate to prepare a 20-50 mM solution in HPLC-grade water (e.g., for 1 L of 25 mM ammonium acetate, use approximately 1.93 g).

    • Dissolve the ammonium acetate in the water.

    • Adjust the pH to 6.5 ± 0.1 using a dilute solution of acetic acid or ammonium hydroxide.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Mixture:

    • Combine the prepared aqueous buffer with acetonitrile in the desired ratio (e.g., 85:15 v/v aqueous:acetonitrile).

    • Degas the mobile phase using sonication or vacuum filtration before use.

Data Presentation

The following table illustrates the expected impact of various chromatographic parameters on the tailing factor of a basic compound like Cefotiam. The values are representative and should be optimized for your specific method.

Parameter AdjustedCondition 1Tailing Factor (T)Condition 2Tailing Factor (T)
Mobile Phase pH pH 5.0> 1.8pH 3.0< 1.5
Buffer Concentration 10 mM Phosphate~ 1.750 mM Phosphate~ 1.3
Column Type Standard C18> 2.0End-capped C18< 1.5
Mobile Phase Additive No Additive> 1.80.1% Triethylamine< 1.4

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing for a basic compound like Cefotiam.

Peak_Tailing_Mechanism cluster_StationaryPhase Stationary Phase (Silica Surface) cluster_Analyte Analyte (Cefotiam) cluster_MobilePhase Mobile Phase Silanol Si-OH (Protonated Silanol) IonizedSilanol Si-O⁻ (Ionized Silanol) Cefotiam R-NH₃⁺ (Protonated Amine) Cefotiam->Silanol Minimal Interaction (Good Peak Shape) Cefotiam->IonizedSilanol Secondary Ionic Interaction (Causes Tailing) Low_pH Low pH (e.g., < 4) Low_pH->Silanol Favors protonation Mid_pH Mid pH (e.g., 4-7) Mid_pH->IonizedSilanol Favors deprotonation

Caption: Chemical interactions leading to peak tailing of basic compounds.

References

Addressing solubility challenges of Cefotiam dihydrochloride hydrate in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefotiam dihydrochloride (B599025) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility and stability challenges in biological buffers. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of key processes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to the solubility and stability of Cefotiam dihydrochloride hydrate in biological buffers.

Q1: Is this compound soluble in water and common biological buffers?

Q2: I'm observing precipitation after dissolving this compound in my biological buffer. What could be the cause?

A2: Precipitation can occur for several reasons even with a water-soluble compound:

  • pH Shift: The pH of your final solution can significantly impact the stability of Cefotiam. Like other cephalosporins, Cefotiam is susceptible to pH-dependent hydrolysis, which can lead to the formation of less soluble degradation products.[2][3] The optimal pH for the stability of many cephalosporins is in the slightly acidic to neutral range (approximately 4.5-7.3).[4]

  • Buffer Composition: Certain buffer species can catalyze the degradation of cephalosporins.[2][5] For instance, phosphate (B84403) buffers can sometimes influence the rate of hydrolysis.

  • Interaction with Media Components: Complex media like DMEM/F12 contain various salts, amino acids, and vitamins.[6][7] Cefotiam or its degradation products might interact with these components, leading to precipitation, especially at higher concentrations or after prolonged storage.

  • Concentration Exceeding Local Solubility: While the overall solubility might be high, rapid addition of a concentrated stock solution to a buffer can cause localized supersaturation and precipitation.

Q3: My Cefotiam solution lost its antibacterial activity. Why?

A3: Loss of potency is typically due to the chemical instability of the β-lactam ring in Cefotiam, which is essential for its antibacterial activity. This degradation is accelerated by:

  • Improper pH: Both acidic and alkaline conditions can lead to the cleavage of the β-lactam ring.[2]

  • Elevated Temperature: Storing solutions at room temperature or higher for extended periods will accelerate degradation.

  • Incorrect Storage: It is recommended to prepare solutions fresh. If storage is necessary, it should be for a short duration at refrigerated temperatures (2-8°C) or frozen at -20°C.[8]

Q4: Can I heat my solution to aid in dissolving this compound?

A4: Gentle warming and sonication can be used to aid dissolution if you encounter difficulties.[9][10] However, prolonged exposure to heat should be avoided as it can accelerate the degradation of the antibiotic.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Cloudiness or Precipitation Upon Dissolving 1. pH of the buffer is not optimal for stability.2. High concentration of the compound.3. Interaction with buffer salts or media components.1. Ensure the final pH of the solution is within the optimal stability range for cephalosporins (typically slightly acidic to neutral).2. Prepare a more dilute solution.3. Dissolve Cefotiam in sterile water first to create a concentrated stock, and then add it dropwise to the pre-warmed biological buffer while gently stirring.
Loss of Antibacterial Efficacy 1. Degradation of the β-lactam ring due to improper storage (temperature, pH, light exposure).2. Extended storage of the solution.1. Always prepare solutions fresh before use.2. If short-term storage is unavoidable, store at 2-8°C for no more than 24 hours, protected from light.3. For longer-term use, consider preparing aliquots of a concentrated stock in an appropriate solvent (like DMSO for some applications, though water is preferred for biological assays) and storing them at -20°C or -80°C. Thaw only the required amount for each experiment.
Color Change in Solution 1. Degradation of the compound. Cephalosporin (B10832234) solutions can sometimes change color (e.g., to a yellow or reddish-yellow) upon degradation.1. Discard the solution as a color change indicates potential degradation.2. Prepare a fresh solution using the recommended procedures.

Quantitative Solubility Data

Solvent Reported Solubility Reference(s)
Water≥22 M[11]
Water≥32.45 mg/mL[12]
DMSO≥62.8 mg/mL[12]
DMSO100 mg/mL (with sonication)[9][13]
DMSO50 mg/mL (with sonication)[10]

Note: Specific solubility data in biological buffers like PBS and cell culture media is not extensively published. The provided data in water and DMSO can be used as a guideline for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution in Phosphate-Buffered Saline (PBS)

  • Materials:

    • This compound powder

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile, pyrogen-free water

    • Sterile 0.22 µm syringe filter

    • Sterile conical tubes

  • Procedure for Preparing a 10 mg/mL Stock Solution: a. Aseptically weigh the desired amount of this compound powder in a sterile microfuge tube. b. Add a small volume of sterile, pyrogen-free water to the powder to create a concentrated slurry. c. Vortex gently until the powder is completely dissolved. d. Bring the solution to the final desired concentration with sterile water. For example, for 10 mg of powder, add sterile water to a final volume of 1 mL. e. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Procedure for Diluting in PBS: a. Warm the sterile PBS (pH 7.4) to 37°C. b. While gently swirling the warm PBS, add the desired volume of the Cefotiam stock solution dropwise to achieve the final working concentration. c. Use the final solution immediately. Do not store.

Protocol 2: Preparation of this compound for In Vivo Studies

For some in vivo applications requiring a specific formulation, a co-solvent system may be necessary. The following is an example protocol and should be optimized for your specific experimental needs.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG300

    • Tween 80

    • Saline (0.9% NaCl)

  • Procedure: a. Dissolve this compound in DMSO to prepare a concentrated stock. Sonication may be used to aid dissolution.[10] b. In a separate tube, prepare the vehicle by mixing the solvents in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[10] c. Add the Cefotiam-DMSO stock solution to the vehicle to achieve the final desired concentration. d. Ensure the final solution is clear before administration.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[14][15][16][17] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[18][19][20][21] This inhibition leads to a weakened cell wall and ultimately results in cell lysis.

G UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM_peptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase Glycan_chain Growing Peptidoglycan Chain Lipid_II_periplasm->Glycan_chain Transglycosylation (catalyzed by PBPs) Crosslinked_PG Cross-linked Peptidoglycan Glycan_chain->Crosslinked_PG Transpeptidation (catalyzed by PBPs) PBP Penicillin-Binding Proteins (PBPs) PBP->Glycan_chain PBP->Crosslinked_PG Cefotiam Cefotiam Cefotiam->PBP

Caption: Cefotiam inhibits bacterial cell wall synthesis by targeting PBPs.

Experimental Workflow: Preparing Cefotiam Solution in Biological Buffer

The following workflow outlines the recommended steps for preparing a Cefotiam solution for in vitro experiments to minimize precipitation and degradation.

G start Start weigh Aseptically weigh Cefotiam powder start->weigh dissolve Dissolve in minimal sterile water to create a concentrated stock weigh->dissolve filter Sterile filter stock solution (0.22 µm) dissolve->filter add_dropwise Add stock solution dropwise to warm buffer with gentle stirring filter->add_dropwise warm_buffer Warm biological buffer (e.g., PBS, media) to 37°C warm_buffer->add_dropwise check_clarity Check for clarity add_dropwise->check_clarity use_immediately Use solution immediately in experiment check_clarity->use_immediately Clear troubleshoot Troubleshoot: - Use more dilute solution - Check buffer pH check_clarity->troubleshoot Precipitation end End use_immediately->end troubleshoot->add_dropwise Re-prepare

Caption: Recommended workflow for preparing Cefotiam solutions.

Troubleshooting Logic for Cefotiam Solution Preparation

This diagram illustrates a logical approach to troubleshooting common issues encountered when preparing Cefotiam solutions.

G start Prepare Cefotiam Solution issue Is there an issue? (e.g., precipitation, color change) start->issue precipitate Precipitation observed issue->precipitate Yes degradation Color change or loss of activity issue->degradation Yes no_issue No issue issue->no_issue No check_conc Is concentration high? precipitate->check_conc check_storage How was it stored? degradation->check_storage proceed Proceed with experiment no_issue->proceed reduce_conc Reduce concentration check_conc->reduce_conc Yes check_ph Is buffer pH optimal? check_conc->check_ph No reprepare Re-prepare following best practices reduce_conc->reprepare adjust_ph Adjust buffer pH if possible check_ph->adjust_ph No pre_dissolve Pre-dissolve in water before adding to buffer check_ph->pre_dissolve Yes adjust_ph->reprepare pre_dissolve->reprepare fresh_prep Prepare fresh solution check_storage->fresh_prep Improperly cold_storage Store at 2-8°C (short-term) or -20°C (aliquots) check_storage->cold_storage Properly, but for too long fresh_prep->reprepare cold_storage->reprepare

Caption: Troubleshooting flowchart for Cefotiam solution preparation.

References

Technical Support Center: Mitigating Cefotiam Dihydrochloride Hydrate Interference in Colorimetric Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference caused by Cefotiam dihydrochloride (B599025) hydrate (B1144303) in common colorimetric cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Cefotiam dihydrochloride hydrate and what is its primary mechanism of action?

A1: this compound is a second-generation cephalosporin (B10832234) antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final step in peptidoglycan synthesis.[1][2][3][4][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[2][3][5] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][4]

Q2: What are colorimetric cell-based assays and what are they used for?

A2: Colorimetric cell-based assays are widely used methods to assess cell viability, proliferation, and cytotoxicity.[6][7][8] These assays, such as the MTT, XTT, and MTS assays, rely on the metabolic reduction of a substrate by viable cells, resulting in a colored product that can be quantified using a spectrophotometer.[6][8] The lactate (B86563) dehydrogenase (LDH) assay is another colorimetric method that measures the release of LDH from damaged cells as an indicator of cytotoxicity.[7]

Q3: Why might this compound interfere with these assays?

A3: While Cefotiam's primary target is bacterial, interference in mammalian cell-based assays can potentially occur through several mechanisms:

  • Direct chemical interaction: The chemical structure of Cefotiam may allow it to directly reduce the tetrazolium salts (MTT, XTT, MTS) used in viability assays, leading to a false-positive signal (apparent increase in viability).[9][10]

  • Alteration of cellular metabolism: Some antibiotics have been shown to affect mitochondrial function in mammalian cells.[11][12][13][14] Since assays like MTT and XTT measure mitochondrial dehydrogenase activity, any modulation of mitochondrial function by Cefotiam could lead to inaccurate results.[8]

  • Light absorbance: If this compound in solution has a significant absorbance at the wavelength used for measurement, it can interfere with the final reading.[15]

  • pH changes: High concentrations of the compound might alter the pH of the culture medium, which can affect enzyme activity and cell health.

Q4: What are the initial steps to suspect interference?

A4: Suspect interference if you observe any of the following:

  • A color change in the cell-free control wells (media + Cefotiam + assay reagent).[9][10]

  • An unexpected increase in viability at high, supposedly toxic, concentrations of Cefotiam.[16]

  • High variability between replicate wells treated with Cefotiam.

  • Microscopic signs of cell death that do not correlate with the colorimetric assay results.[10]

Troubleshooting Guides

Guide 1: Troubleshooting MTT/XTT/MTS Assay Interference

This guide provides a systematic approach to identifying and mitigating interference from this compound in tetrazolium reduction assays.

Step 1: Visual Inspection
  • Issue: Precipitation of Cefotiam in the culture medium.

  • Troubleshooting:

    • Prepare the highest concentration of Cefotiam to be used in the assay in the cell culture medium.

    • Incubate for the duration of your experiment.

    • Visually inspect for any precipitate. If precipitation occurs, this can interfere with absorbance readings. Consider lowering the concentration range or using a different solvent system (ensuring solvent controls are included).

Step 2: Cell-Free Control
  • Issue: Direct chemical reduction of the assay reagent by Cefotiam.

  • Troubleshooting:

    • Set up a 96-well plate with culture medium but no cells.

    • Add the same concentrations of Cefotiam as used in your cellular experiment.

    • Add the MTT, XTT, or MTS reagent and incubate for the standard duration.

    • If a color change occurs, this indicates direct chemical interference.[9][10]

Step 3: Mitigation Strategies
  • If interference is confirmed, consider the following:

    • Background Subtraction: Use the data from the cell-free control plate to subtract the background absorbance from your experimental plate.[17]

    • Wash Step: Before adding the assay reagent, gently remove the medium containing Cefotiam and wash the cells with sterile PBS. Then add fresh medium containing the assay reagent.[17] This helps to remove the interfering compound.

    • Use an Orthogonal Assay: The most reliable approach is to confirm your results using an assay with a different mechanism that is less likely to be affected by the same interference.[10] Good alternatives include:

      • LDH Release Assay: Measures membrane integrity.

      • ATP-based assays (e.g., CellTiter-Glo®): Measure cellular ATP levels.[10]

      • Direct Cell Counting: Use trypan blue exclusion or a fluorescent live/dead stain with a hemocytometer or automated cell counter.[10]

Illustrative Workflow for Troubleshooting Interference

G A Suspected Interference (e.g., unexpected results) B Run Cell-Free Control (Cefotiam + Media + Assay Reagent) A->B C Color Change Observed? B->C D Interference Confirmed C->D Yes E No Interference Detected C->E No F Mitigation Strategy 1: Background Subtraction D->F G Mitigation Strategy 2: Implement Wash Step D->G H Mitigation Strategy 3: Use Orthogonal Assay (e.g., LDH, ATP-based) D->H I Proceed with Experiment E->I

Caption: Troubleshooting workflow for compound interference in colorimetric assays.

Guide 2: Troubleshooting LDH Assay Interference

The LDH assay is less prone to interference from reducing compounds but can be affected by other factors.

  • Issue: Cefotiam inhibits or enhances LDH enzyme activity.

  • Troubleshooting:

    • Lyse a known number of untreated cells to create an LDH-containing supernatant.

    • Add different concentrations of Cefotiam to this supernatant.

    • Run the LDH assay.

    • If the LDH activity changes with increasing Cefotiam concentration, it indicates direct interference with the LDH enzyme or the assay chemistry.

  • Issue: Bacterial contamination affecting LDH levels.

  • Troubleshooting:

    • Since Cefotiam is an antibiotic, this is less of a concern for bacterial contamination introduced with the compound. However, be aware that some bacteria can produce LDH or proteases that may interfere with the assay.[18][19][20][21][22]

    • Ensure sterile techniques are used throughout the experiment.

Quantitative Data Summary

The following tables provide illustrative examples of how to present data from troubleshooting experiments.

Table 1: Example Data from a Cell-Free MTT Assay

Cefotiam Conc. (µM)Absorbance (570nm) - With Cells (Mean ± SD)Absorbance (570nm) - Cell-Free (Mean ± SD)Corrected Absorbance
0 (Control)1.25 ± 0.080.05 ± 0.011.20
101.30 ± 0.090.10 ± 0.021.20
501.35 ± 0.110.15 ± 0.021.20
1001.42 ± 0.100.22 ± 0.031.20
2001.15 ± 0.070.25 ± 0.030.90

This is example data. The "Corrected Absorbance" is calculated by subtracting the cell-free absorbance from the absorbance with cells.

Table 2: Comparison of Viability Assays for a Hypothetical Compound

Cefotiam Conc. (µM)% Viability (MTT Assay)% Viability (LDH Assay)% Viability (ATP-based Assay)
0 (Control)100%100%100%
10105%98%99%
50110%95%96%
100115%85%88%
20090%60%65%

This is example data illustrating how an interfering compound in an MTT assay can show an artificial increase in viability compared to orthogonal assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay with Interference Controls

This protocol includes steps to identify and correct for interference from this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Treat cells with the desired concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Include untreated (vehicle) controls.

  • Setup Parallel Cell-Free Plate: In a separate 96-well plate without cells, add the same concentrations of Cefotiam to the culture medium to serve as a background control.[17]

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of both plates.[9]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.[23]

    • Incubate for 4-18 hours at 37°C in a humidified incubator.[23]

  • Absorbance Reading:

    • Mix each sample by pipetting.

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the average absorbance of the cell-free wells from the corresponding wells with cells.

    • Calculate percent viability relative to the untreated control.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) and collect the cell culture supernatant.

  • LDH Reaction:

    • Transfer the supernatant to a fresh 96-well plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Read the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate percent cytotoxicity relative to the positive and negative controls.

Signaling Pathways and Mechanisms

Cefotiam's Antibacterial Mechanism

Cefotiam, like other β-lactam antibiotics, targets the bacterial cell wall.

G A Cefotiam B Penicillin-Binding Proteins (PBPs) in bacterial cell wall A->B binds to C Inhibition of Peptidoglycan Cross-linking B->C leads to D Weakened Cell Wall C->D E Cell Lysis and Death D->E

Caption: Mechanism of action of Cefotiam on bacterial cells.

Principle of the MTT Assay

The MTT assay is a common method to assess cell viability through metabolic activity.

G A Viable Cells B Mitochondrial Dehydrogenases A->B contain C MTT (Yellow, Soluble) B->C reduce D Formazan (Purple, Insoluble) C->D E Solubilization (e.g., DMSO) D->E F Quantification by Absorbance Reading (570nm) E->F

Caption: Principle of the MTT cell viability assay.

References

Preventing Cefotiam dihydrochloride hydrate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cefotiam (B1212589) Dihydrochloride (B599025) Hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and preparation of Cefotiam dihydrochloride hydrate stock solutions to prevent precipitation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is freely soluble in water.[1] It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For high-concentration stock solutions, DMSO is often used.[2]

Q2: What are the recommended storage conditions for this compound powder and its stock solutions?

A2: Proper storage is crucial to maintain the stability of this compound. For the lyophilized powder, storage at 2-8°C or -20°C in a desiccated environment is recommended.[3] Stock solutions, especially in organic solvents like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 1 year).[2] However, due to the compound's instability in solution, it is highly recommended to prepare solutions fresh before use.[4]

Q3: My this compound stock solution has precipitated. What are the common causes?

A3: Precipitation of this compound in stock solutions can be caused by several factors:

  • Improper Storage: Storing aqueous solutions at room temperature for extended periods can lead to degradation and precipitation.

  • High Concentration: The concentration of the solution may exceed the solubility limit in the chosen solvent, especially at lower temperatures.

  • pH Shifts: Changes in the pH of the solution can affect the stability and solubility of the compound. Cephalosporins are generally most stable in a slightly acidic environment.

  • Solvent Quality: For DMSO stock solutions, using DMSO that has absorbed moisture can reduce the solubility of the compound.[4]

  • Incompatibility: Mixing this compound with certain other compounds can lead to the formation of insoluble precipitates.[5]

Q4: Can I mix this compound with other antibiotics or compounds in the same solution?

A4: It is generally not recommended to mix this compound with other drugs in the same solution unless their compatibility has been explicitly established. In parenteral preparations, Cefotiam dihydrochloride has been shown to be incompatible with bromhexine (B1221334) hydrochloride, dipyridamole, and gabexate (B1204611) mesilate, resulting in turbidity.[5]

Troubleshooting Guide: Preventing Precipitation

If you are experiencing precipitation in your this compound stock solution, follow this troubleshooting guide.

Step 1: Verify Your Preparation Protocol

Review your current protocol against the recommended procedures. Key factors to check include the solvent used, the final concentration, and the dissolution method.

Step 2: Assess Storage Conditions

Ensure that the stock solution is stored at the correct temperature and protected from light. For aqueous solutions, short-term storage at 2-8°C is advisable, while long-term storage should be at -80°C, preferably in single-use aliquots.

Step 3: Check the pH of Your Solution

For aqueous solutions, the pH can significantly impact the stability of this compound. While specific data for Cefotiam is limited, other cephalosporins exhibit maximum stability in a slightly acidic pH range of 4-6. If your application allows, consider preparing your solution in a buffer system within this pH range. Avoid alkaline conditions, which can accelerate degradation.

Step 4: Consider the Solvent Quality

If using DMSO, ensure it is of high purity and anhydrous. Moisture in DMSO can lead to decreased solubility.[4]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterFreely soluble[1]
DMSO≥ 50 mg/mL[2]
PBS50 mg/mL[4]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder2-8°C or -20°C (desiccated)Up to 3 years[2][3]
In Solvent-80°CUp to 1 year[2]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

  • Aseptically weigh the desired amount of this compound powder.

  • Add a small amount of sterile, purified water (e.g., water for injection) to the powder to create a slurry.

  • Gradually add the remaining volume of water while gently vortexing or sonicating until the powder is completely dissolved. Sonication is recommended to aid dissolution.[2]

  • If the solution is intended for cell culture or other sterile applications, sterilize it by passing it through a 0.22 µm syringe filter.[4]

  • Use the solution immediately. For short-term storage, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquot into single-use tubes and store at -80°C.

Protocol 2: Preparation of a DMSO Stock Solution

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous, high-purity DMSO.

  • Gently vortex or sonicate the vial until the powder is completely dissolved. Gentle warming may aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into single-use, sterile tubes.

  • Store the aliquots at -80°C.

Visualizations

Precipitation_Troubleshooting_Workflow start Precipitation Observed check_protocol Step 1: Verify Protocol - Solvent - Concentration - Dissolution Method start->check_protocol check_storage Step 2: Assess Storage - Temperature - Light Exposure - Aliquoting check_protocol->check_storage Protocol Correct reprepare Action: Re-prepare Solution - Use fresh, high-quality solvent - Adjust concentration/pH if necessary check_protocol->reprepare Protocol Incorrect check_ph Step 3: Evaluate pH (Aqueous Solutions) - Is pH within 4-6? check_storage->check_ph Storage Correct check_storage->reprepare Storage Incorrect check_solvent Step 4: Check Solvent Quality (DMSO) - Anhydrous? check_ph->check_solvent pH Optimal or N/A check_ph->reprepare pH Suboptimal check_solvent->reprepare Solvent Quality Poor solution_stable Solution is Stable check_solvent->solution_stable Solvent Quality Good reprepare->solution_stable Factors_Affecting_Stability cluster_factors Factors Influencing Stability & Solubility Temperature Temperature - High temps accelerate degradation - Low temps can decrease solubility pH pH - Most stable in slightly acidic range (4-6) - Degradation increases at neutral/alkaline pH Solvent Solvent - Use high-purity, anhydrous solvents - Water and DMSO are recommended Concentration Concentration - Do not exceed solubility limits Incompatibility Incompatibility - Avoid mixing with incompatible compounds Cefotiam_Solution Cefotiam Dihydrochloride Hydrate Solution Cefotiam_Solution->Temperature Cefotiam_Solution->pH Cefotiam_Solution->Solvent Cefotiam_Solution->Concentration Cefotiam_Solution->Incompatibility

References

Optimizing mobile phase composition for Cefotiam HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase composition in High-Performance Liquid Chromatography (HPLC) analysis of Cefotiam.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Cefotiam, with a focus on mobile phase optimization.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My Cefotiam peak is tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[1] For Cefotiam, a basic compound, the primary cause is often secondary ionic interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase (e.g., C18, C8).[1] This is especially prevalent when the mobile phase pH is above 3.0, causing the silanol groups to become ionized.[1]

    Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing secondary interactions.

    • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions, leading to a more symmetrical peak shape.[2]

    • Add an Ion-Pairing Reagent: In some cases, adding an ion-pairing reagent to the mobile phase can improve peak shape for ionic compounds like Cefotiam.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.[2] Try diluting your sample and reinjecting.

    • Column Condition: A deteriorating column with a deformed packing bed can also cause peak tailing.[2] If all peaks in your chromatogram are tailing, this might indicate a column issue.

  • Question: What causes peak fronting and how can I resolve it?

  • Answer: Peak fronting is less common than tailing but can occur. Potential causes include high sample concentration (overload), a sample solvent stronger than the mobile phase, or low column temperature.

    Troubleshooting Steps:

    • Dilute the Sample: As with peak tailing, reducing the sample concentration can often resolve fronting.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase.

    • Temperature Control: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak shape.

Issue 2: Retention Time Shift

  • Question: The retention time for my Cefotiam peak is drifting. What could be the cause?

  • Answer: Retention time shifts can be gradual (drift) or sudden. The cause can be either chemical or physical.[3] To diagnose the issue, first check the retention time of an unretained compound (t0). If t0 is also shifting, the problem is likely related to the flow rate (a physical issue). If t0 is stable, the issue is likely chemical.[3][4]

    Troubleshooting Steps for Chemical Shifts:

    • Mobile Phase Composition: In pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile) can evaporate over time, leading to a gradual increase in retention time.[3] Prepare fresh mobile phase daily.

    • Mobile Phase pH: Small changes in the mobile phase pH can significantly affect the retention of ionizable compounds like Cefotiam.[4] Ensure the pH is stable and accurately prepared. The use of a buffer is highly recommended.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Insufficient equilibration can cause retention time drift at the beginning of a run sequence.

    • Column Contamination: Buildup of matrix components from the sample can alter the stationary phase chemistry over time.[5] Using a guard column and appropriate sample preparation can mitigate this.

    Troubleshooting Steps for Physical Shifts:

    • Flow Rate Fluctuation: A leak in the system or a faulty pump can cause changes in the flow rate, leading to retention time shifts.[3][5] Check for leaks and ensure the pump is delivering a consistent flow.

    • Column Temperature: Fluctuations in the column temperature can affect retention times.[5] Using a column oven is crucial for reproducible results.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting mobile phase for Cefotiam analysis on a C18 column?

  • Q2: How does the pH of the mobile phase affect the retention of Cefotiam?

    • A2: Cefotiam is an ionizable compound. The pH of the mobile phase will determine its ionization state, which in turn significantly impacts its retention on a reversed-phase column. At a lower pH, Cefotiam will be more protonated and may exhibit different retention characteristics compared to a higher pH where it might be deprotonated. Controlling the pH with a buffer is critical for reproducible retention times and good peak shape.

  • Q3: Should I use acetonitrile or methanol as the organic modifier?

    • A3: Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally has a lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times. However, the choice can affect the selectivity of the separation, so it may be worth experimenting with both to achieve the desired resolution from impurities or other components in the sample matrix.

  • Q4: Is a gradient or isocratic elution better for Cefotiam analysis?

    • A4: For a simple assay of the main Cefotiam peak, an isocratic method can be sufficient, offering simplicity and robustness.[9][10] However, for analyzing Cefotiam in the presence of impurities or degradation products, a gradient elution is generally required to achieve adequate separation of all components within a reasonable timeframe.[6][8]

Data Presentation

Table 1: Example Mobile Phase Compositions for Cephalosporin (B10832234) HPLC Analysis

CompoundMobile Phase AMobile Phase BColumnDetectionReference
Cefotiam Phosphate buffer (pH 7.2)AcetonitrileC18 (4.6 x 250 mm, 5 µm)254 nm[6][8]
Cefotaxime Ammonium (B1175870) acetate buffer (pH 6.8)AcetonitrileC8 (4.6 x 250 mm, 5 µm)252 nm[9][10]
Cephalosporins 0.04 M Phosphate buffer (pH 6)AcetonitrileC18 (4.6 x 250 mm, 5 µm)240 nm[7]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Cefotaxime (Adaptable for Cefotiam)

This protocol is based on a validated method for Cefotaxime and can be adapted for the analysis of Cefotiam.[9][10]

  • Chromatographic System:

    • HPLC system with UV detector.

    • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare an ammonium acetate buffer and adjust the pH to 6.8.

    • The mobile phase consists of a mixture of the ammonium acetate buffer and acetonitrile in a ratio of 85:15 (v/v).[9][10]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.[9][10]

    • Detection Wavelength: 252 nm.[9][10]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the Cefotiam standard or sample in the mobile phase to a known concentration.

Protocol 2: Gradient RP-HPLC Method for Cefotiam Impurity Analysis

This protocol is based on a method developed for the analysis of Cefotiam impurities.[6][8]

  • Chromatographic System:

    • HPLC system with a UV or PDA detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a phosphate buffer solution (e.g., by dissolving 7.098 g of anhydrous sodium hydrogen phosphate and 6.80 g of potassium dihydrogen phosphate in water to make 1000 mL) and adjust the pH to 7.2.[8][11]

    • Mobile Phase B: Acetonitrile.[8][11]

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6][8]

    • Detection Wavelength: 254 nm.[6][8]

    • Injection Volume: 20 µL.[6][8]

    • Column Temperature: 40°C.[6][8]

    • Gradient Program:

      • A time-based gradient program should be developed to ensure the separation of impurities from the main Cefotiam peak. An example from a related study is shown in Table 1 of the cited reference.[6]

  • Sample Preparation:

    • Dissolve the Cefotiam sample in Mobile Phase A to a final concentration of approximately 2 mg/mL.[6][8]

Visualizations

Troubleshooting_Peak_Tailing start Cefotiam Peak Tailing Observed check_ph Is Mobile Phase pH > 3? start->check_ph check_conc Is Sample Concentration High? check_ph->check_conc No solution_ph Lower Mobile Phase pH to 2.5 - 3.0 check_ph->solution_ph Yes check_all_peaks Are All Peaks Tailing? check_conc->check_all_peaks No solution_conc Dilute Sample check_conc->solution_conc Yes solution_buffer Increase Buffer Concentration check_all_peaks->solution_buffer No solution_column Replace Guard/Analytical Column check_all_peaks->solution_column Yes

Caption: Troubleshooting workflow for Cefotiam peak tailing.

Troubleshooting_RT_Shift start Retention Time Shift for Cefotiam check_t0 Is t0 (unretained peak) Retention Time Stable? start->check_t0 physical_issue Physical Issue check_t0->physical_issue No chemical_issue Chemical Issue check_t0->chemical_issue Yes check_leak Check for System Leaks physical_issue->check_leak check_pump Verify Pump Flow Rate physical_issue->check_pump check_temp Ensure Stable Column Temperature physical_issue->check_temp check_mp_prep Prepare Fresh Mobile Phase chemical_issue->check_mp_prep check_mp_ph Verify Mobile Phase pH chemical_issue->check_mp_ph check_equilibration Ensure Adequate Column Equilibration chemical_issue->check_equilibration

Caption: Diagnostic workflow for retention time shifts.

References

Troubleshooting variability in Cefotiam dihydrochloride hydrate MIC assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefotiam dihydrochloride (B599025) hydrate (B1144303) Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for Cefotiam dihydrochloride hydrate. What are the common causes?

A1: Variability in Cefotiam MIC assays can arise from several factors. The most common sources include:

  • Inoculum Preparation: Inconsistent bacterial inoculum density is a frequent cause of variability in any MIC assay. As a β-lactam antibiotic, Cefotiam is susceptible to the "inoculum effect," where a higher bacterial load can lead to elevated MIC values, particularly with β-lactamase-producing organisms.

  • Media Composition: Variations in the cation concentration (Ca²⁺ and Mg²⁺) and pH of the Mueller-Hinton Broth (MHB) can affect the activity of Cefotiam.

  • This compound Stability: As with many β-lactam antibiotics, the stability of Cefotiam in the assay medium during incubation can be a factor. Degradation of the compound can lead to apparently higher MICs.

  • Plastic Adsorption: While this compound is freely soluble in water, hydrophobic interactions can still lead to some adsorption to standard polystyrene microtiter plates, reducing the effective concentration of the drug in the broth.

  • Contamination: The presence of contaminating microorganisms will lead to unreliable and unpredictable results.

Q2: Our MIC values for quality control (QC) strains are consistently out of the acceptable range. What should we do?

A2: When QC strain MICs are out of range, it indicates a systematic issue with the assay. A step-by-step investigation is recommended. First, verify the purity and viability of the QC strain culture. Second, confirm the accuracy of the this compound stock solution concentration. Third, review the entire experimental protocol for any deviations from the standardized procedure (e.g., CLSI or EUCAST guidelines). This includes inoculum preparation, media formulation, and incubation conditions.

Q3: We are observing "skipped wells" in our microdilution plates. What could be the cause?

A3: "Skipped wells," where bacterial growth is observed at a higher antibiotic concentration while being inhibited at a lower concentration, can be due to several reasons:

  • Contamination: A contaminating organism resistant to Cefotiam may be present in a single well.

  • Pipetting Errors: Inaccurate pipetting during the serial dilution of Cefotiam or the addition of the bacterial inoculum can lead to inconsistent concentrations in the wells.

  • Inadequate Mixing: Failure to properly mix the contents of the wells after adding the inoculum can result in a non-uniform distribution of bacteria.

Q4: How does the "inoculum effect" specifically impact Cefotiam MIC results?

A4: The inoculum effect is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial inoculum. This is particularly pronounced for β-lactam antibiotics like Cefotiam when tested against bacteria that produce β-lactamase enzymes. The larger bacterial population can produce enough β-lactamase to degrade the antibiotic and allow for growth at concentrations that would normally be inhibitory. Therefore, precise standardization of the inoculum density is critical for obtaining reproducible Cefotiam MIC values.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound MIC assays.

Problem 1: MIC Values are Consistently Too High
Potential CauseTroubleshooting Steps
Inoculum density is too high. Verify the inoculum preparation procedure. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This should be further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
Degradation of this compound. Prepare fresh stock solutions of Cefotiam for each experiment. While specific stability data in MHB at 35°C for 18-24 hours is not readily available, general guidance for β-lactams suggests that prolonged storage of diluted solutions at room temperature or 35°C can lead to degradation.
Incorrect stock solution concentration. Re-weigh the this compound powder and recalculate the concentration. Ensure the powder is fully dissolved in the recommended solvent (water) before further dilution.
Media composition issues. Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Verify the pH of the media is within the recommended range (7.2-7.4).
Problem 2: MIC Values are Consistently Too Low
Potential CauseTroubleshooting Steps
Inoculum density is too low. Review the inoculum preparation and dilution steps to ensure the final concentration in the wells is approximately 5 x 10⁵ CFU/mL. Insufficient bacterial numbers can lead to artificially low MICs.
Loss of Cefotiam due to adsorption. Consider using low-binding microtiter plates, especially if working with very low concentrations of the antibiotic.
Incorrect stock solution concentration. Verify the weighing and dilution calculations for the Cefotiam stock solution.
Problem 3: Inconsistent or Non-Reproducible MIC Results
Potential CauseTroubleshooting Steps
Variation in inoculum preparation. Strictly adhere to a standardized protocol for preparing the bacterial inoculum to ensure a consistent starting cell density for every experiment.
Contamination of bacterial cultures. Always work with pure cultures. Before starting an MIC assay, streak the bacterial stock onto an appropriate agar (B569324) plate to check for purity.
Pipetting inaccuracies. Calibrate and use appropriate micropipettes for serial dilutions and inoculum addition. Ensure proper mixing at each dilution step.
Inconsistent incubation conditions. Maintain a constant incubation temperature of 35°C ± 2°C and a consistent incubation time (typically 16-20 hours for non-fastidious bacteria).

Data Presentation

Table 1: Quality Control Ranges for Cefotiam

Note: As of the last update, specific MIC quality control ranges for Cefotiam are not listed in the publicly available CLSI M100 or EUCAST documents. The following disk diffusion quality control ranges are provided as a reference. It is highly recommended to establish internal, laboratory-specific MIC QC ranges based on the CLSI M23 guidelines.

Quality Control StrainATCC NumberDisk ContentZone Diameter Range (mm)
Escherichia coli2592230 µg27 - 33
Staphylococcus aureus2592330 µg27 - 33

Experimental Protocols

Broth Microdilution MIC Assay Protocol (Based on CLSI Guidelines)
  • Preparation of Cefotiam Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve the powder in sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microdilution Plate:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the Cefotiam stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (inoculum without antibiotic).

    • Well 12 serves as the sterility control (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells (this typically requires a 1:150 dilution of the 0.5 McFarland suspension).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefotiam that completely inhibits visible bacterial growth.

Visualizations

Troubleshooting_MIC_Variability cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Variability Inconsistent MIC Results Inoculum Inoculum Density Variation Variability->Inoculum Media Media Composition Issues Variability->Media Stability Antibiotic Instability Variability->Stability Contamination Culture Contamination Variability->Contamination Standardize_Inoculum Standardize to 0.5 McFarland Inoculum->Standardize_Inoculum Check_Media Verify Media pH and Cations Media->Check_Media Fresh_Stock Prepare Fresh Stock Solutions Stability->Fresh_Stock Purity_Check Perform Culture Purity Check Contamination->Purity_Check

Caption: Troubleshooting workflow for inconsistent MIC results.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Prepare Cefotiam Stock Plate Prepare Microdilution Plate Stock->Plate Inoculate Inoculate Plate Plate->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read MIC Endpoint Incubate->Read

Caption: Standard workflow for a broth microdilution MIC assay.

Strategies to minimize Cefotiam degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefotiam. This resource is tailored for researchers, scientists, and drug development professionals to provide robust strategies for minimizing Cefotiam degradation during sample preparation and analysis. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and inquiries regarding Cefotiam stability.

Q1: My Cefotiam sample shows significant degradation upon analysis. What are the primary causes?

A1: Cefotiam, like other β-lactam antibiotics, is susceptible to degradation through several pathways. The most common causes for degradation during sample preparation include:

  • pH-Induced Hydrolysis: The β-lactam ring is highly susceptible to hydrolysis under both acidic and alkaline conditions.[1] Extreme pH values will rapidly degrade the molecule.

  • Thermal Stress: Elevated temperatures significantly accelerate the rate of degradation.[2] Storing and processing samples at room temperature for extended periods can lead to a notable loss of Cefotiam.[3]

  • Isomerization: Cefotiam can undergo isomerization, particularly the formation of the Δ³-isomer, which can be influenced by storage conditions and time.[2]

  • Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.[2]

  • Light Exposure: Although generally less impactful than pH and temperature, prolonged exposure to light can contribute to degradation.

Q2: What is the optimal pH range for maintaining Cefotiam stability in solution?

A2: While specific studies on Cefotiam's optimal pH are not as abundant as for other cephalosporins, data from related compounds like Cefotaxime (B1668864) suggest that maximum stability is typically achieved in a slightly acidic to neutral pH range, approximately pH 4.5 to 7.0.[1][4] It is crucial to avoid strongly acidic or alkaline conditions.

Q3: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A3: Unexpected peaks are often indicative of degradation products or impurities. Common culprits include:

  • Δ³-Isomer of Cefotiam: This is a known isomeric impurity that can form during storage and under thermal stress.[2]

  • Hydrolysis Products: Opening of the β-lactam ring leads to one or more degradation products that will have different retention times from the parent compound.

  • Contaminants: Ensure all glassware, solvents, and reagents are clean and of high purity to avoid extraneous peaks.

Q4: How should I prepare Cefotiam samples from biological matrices like serum or plasma to minimize degradation?

A4: When working with biological samples, it is essential to work quickly and at low temperatures. A typical workflow involves:

  • Thawing: Thaw frozen samples in an ice-water bath to maintain a low temperature.[3]

  • Deproteinization: Precipitate proteins using a cold organic solvent like acetonitrile (B52724). This should be done promptly after thawing.[3]

  • Centrifugation: Centrifuge the samples at a low temperature to pellet the precipitated proteins.

  • Extraction: The supernatant containing Cefotiam can then be further processed or directly injected into the HPLC system. It is advisable to keep samples in a refrigerated autosampler set at 2-8°C.[3]

Q5: What are the recommended storage conditions for Cefotiam stock solutions and prepared samples?

A5: To ensure the integrity of your samples and standards:

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., water or a buffer at optimal pH) and store them in small aliquots at -20°C or preferably -80°C for long-term storage. Use a freshly thawed aliquot for each experiment and avoid repeated freeze-thaw cycles.[3]

  • Working Solutions and Prepared Samples: If not for immediate analysis, store working solutions and prepared samples at 2-8°C and protect them from light. For HPLC analysis, a refrigerated autosampler is highly recommended. Analysis should be performed as soon as possible after preparation, ideally within a few hours, as a 10% decay can be observed within 6 hours at room temperature.[3]

Quantitative Data Summary

The stability of Cefotiam is highly dependent on the experimental conditions. The following table summarizes the observed degradation under various stress conditions.

Stress ConditionTemperatureDurationSolvent/MediumObserved Degradation/Impurity Formation
Acid Hydrolysis Room Temperature3 hours0.1 M HClSignificant degradation occurs.
Alkaline Hydrolysis Room Temperature3 hours0.1 M NaOHSignificant degradation occurs.
Oxidative Stress Room Temperature20 minutes10% H₂O₂Degradation is observed.
Thermal Stress 60°C5 daysSolid StateSignificant increase in Impurity 1 (Δ³-isomer).[2]
Thermal Stress 80°C12 hoursSolid StateSignificant increase in Impurity 1 (Δ³-isomer).[2]
Room Temperature 25-27°C6 hoursSerumApproximately 10% decay observed.[3]

Experimental Protocols

Forced Degradation Study of Cefotiam Hydrochloride

This protocol is designed to intentionally degrade Cefotiam to identify potential degradation products and to develop a stability-indicating analytical method.

a. Preparation of Stock Solution:

  • Accurately weigh approximately 20 mg of Cefotiam Hydrochloride and dissolve it in 1 mL of purified water to obtain a stock solution of 20 mg/mL.

b. Stress Conditions:

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 3 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 3 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂). Store the mixture at room temperature for 20 minutes.

  • Thermal Degradation: Place a solid sample of Cefotiam Hydrochloride in an oven at 80°C for 12 hours. After heating, allow the sample to cool to room temperature and then dissolve it in a suitable solvent for analysis.

c. Sample Analysis:

  • Dilute the stressed samples to a suitable concentration with the mobile phase before injection into the HPLC system.

  • Analyze the samples using a validated stability-indicating HPLC method (see protocol below).

Stability-Indicating HPLC Method for Cefotiam

This method is suitable for separating Cefotiam from its degradation products.

a. Chromatographic Conditions:

  • Column: Kromasil reversed-phase C18 (4.6 x 250 mm, 5 µm) or equivalent.[2]

  • Mobile Phase:

    • Phase A: Phosphate (B84403) Buffered Saline (PBS) pH 7.2 (prepared by dissolving 7.098 g of anhydrous sodium hydrogen phosphate and 6.80 g of potassium dihydrogen phosphate in 1 L of water and adjusting the pH).[2]

    • Phase B: Acetonitrile.[2]

  • Gradient Elution:

    Time (min) % Phase A % Phase B
    0 97 3
    20 90 10
    50 75 25
    51 97 3

    | 55 | 97 | 3 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 20 µL.[2]

b. Sample Preparation:

  • Bulk Drug: Dissolve an accurately weighed quantity of Cefotiam Hydrochloride in the mobile phase to obtain a known concentration.

  • Biological Fluids (Serum/Plasma):

    • To 200 µL of serum or plasma, add 400 µL of cold acetonitrile to precipitate proteins.[3]

    • Vortex the mixture thoroughly.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for HPLC analysis.

Visualizations

Cefotiam Degradation Pathways

The following diagram illustrates the primary degradation pathways of Cefotiam under stress conditions.

G Cefotiam Cefotiam Acid Acidic Conditions (e.g., 0.1 M HCl) Cefotiam->Acid Hydrolysis Base Alkaline Conditions (e.g., 0.1 M NaOH) Cefotiam->Base Hydrolysis Heat Thermal Stress (e.g., 80°C) Cefotiam->Heat Isomerization Oxidation Oxidative Stress (e.g., H₂O₂) Cefotiam->Oxidation Hydrolysis_Product Hydrolyzed Product (β-Lactam Ring Cleavage) Acid->Hydrolysis_Product Base->Hydrolysis_Product Isomer_Product Δ³-Isomer Heat->Isomer_Product Oxidation_Product Oxidized Products Oxidation->Oxidation_Product

Caption: Primary degradation pathways of Cefotiam under various stress conditions.

Experimental Workflow for Cefotiam Sample Preparation and Analysis

This diagram outlines the recommended workflow to minimize degradation during sample preparation and HPLC analysis.

G cluster_prep Sample Preparation (Cold Conditions) cluster_analysis HPLC Analysis Thaw Thaw Sample (Ice Bath) Deproteinize Deproteinize (Cold Acetonitrile) Thaw->Deproteinize Centrifuge Centrifuge (4°C) Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC (Refrigerated Autosampler) Supernatant->Inject Separate Chromatographic Separation (Stability-Indicating Method) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Recommended workflow for Cefotiam sample preparation and analysis.

References

Overcoming poor peak shape in Cefotiam dihydrochloride hydrate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on overcoming poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in Cefotiam dihydrochloride hydrate chromatography?

Poor peak shape in the HPLC analysis of this compound, such as peak tailing, fronting, or broadening, can stem from several factors:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like Cefotiam. An incorrect pH can lead to the presence of multiple ionic forms of the analyte, resulting in peak distortion.[1][2]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of Cefotiam, causing peak tailing.[1][3]

  • Column Overload: Injecting too much sample can lead to broad and asymmetrical peaks.[1][4]

  • Unsuitable Stationary Phase: While a C18 column is a common starting point, it may not always provide the best peak shape for Cefotiam.[1]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase over time can lead to distorted peaks.[5][6][7]

  • Sample Solvent and Mobile Phase Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[5][8]

  • System Issues: Problems such as excessive dead volume in the HPLC system, leaks, or temperature fluctuations can contribute to peak broadening.[1][5][6]

Q2: What is the ideal mobile phase pH for the analysis of Cefotiam?

The mobile phase pH should be carefully controlled to ensure Cefotiam is in a single, stable ionic state. For cephalosporins, it is often recommended to work at a pH at least 2 units away from the analyte's pKa.[1] For Cefotiam, a mobile phase pH in the range of 5.1-5.2 has been shown to be effective for separating it from endogenous substances.[9] Another study utilized a phosphate-buffered saline (PBS) solution with a pH of 7.2.[10][11] The USP monograph for Cefotiam Hydrochloride does not specify a pH for the mobile phase, but it is a critical parameter to optimize during method development.[12]

Q3: The peak for Cefotiam is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue and is often caused by secondary interactions between the analyte and the stationary phase.[1][4]

Troubleshooting Peak Tailing:

Potential Cause Recommended Solution
Secondary Silanol Interactions * Use a modern, end-capped, high-purity silica (B1680970) column.[3] * Lower the mobile phase pH to suppress silanol activity. * Add a competitive amine, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).
Column Overload * Reduce the sample concentration. * Decrease the injection volume.[1][4]
Incorrect Mobile Phase pH * Adjust the mobile phase pH to ensure Cefotiam is in a single ionic form.[1][2]
Column Contamination/Wear * Flush the column with a strong solvent (e.g., 100% acetonitrile).[13] * If the problem persists, replace the column.[5]
Metal Contamination * Consider using a column with a metal-free hardware design.

Q4: My Cefotiam peak is fronting. What could be the reason?

Peak fronting is often an indication of column overload or poor sample solubility in the mobile phase.[1][14]

Troubleshooting Peak Fronting:

Potential Cause Recommended Solution
Column Overload * Significantly reduce the mass of the analyte injected onto the column by lowering the concentration or injection volume.[1][14]
Poor Sample Solubility * Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[1][14]
Inadequate Mobile Phase Flow Rate * Optimize the flow rate to ensure proper interaction with the stationary phase.[4]

Troubleshooting Guides

Systematic Approach to Poor Peak Shape

This workflow provides a step-by-step guide to diagnosing and resolving poor peak shape for this compound.

G cluster_0 Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_system 1. Check System Suitability (Tailing Factor > 1.8, Low Plates) start->check_system check_mobile_phase 2. Evaluate Mobile Phase (pH, Composition) check_system->check_mobile_phase System OK solution_system Action: Check for leaks, reduce dead volume, ensure temperature stability. check_system->solution_system Issue Found check_column 3. Inspect Column (Age, Contamination) check_mobile_phase->check_column Mobile Phase OK solution_mobile_phase Action: Adjust pH (e.g., 5.1-5.2 or ~7.2), ensure miscibility, degas. check_mobile_phase->solution_mobile_phase Issue Found check_sample 4. Assess Sample Preparation (Concentration, Solvent) check_column->check_sample Column OK solution_column Action: Flush with strong solvent, use end-capped column, replace if necessary. check_column->solution_column Issue Found solution_sample Action: Reduce concentration, decrease injection volume, use mobile phase as sample solvent. check_sample->solution_sample Issue Found final_peak Achieve Symmetrical Peak (Tailing Factor <= 1.8) check_sample->final_peak Sample Prep OK solution_system->check_system solution_mobile_phase->check_mobile_phase solution_column->check_column solution_sample->check_sample

Caption: A logical workflow for troubleshooting poor peak shape in Cefotiam chromatography.

Experimental Protocols

HPLC Method Based on USP Monograph for Cefotiam Hydrochloride

This protocol provides a starting point for the analysis of Cefotiam Hydrochloride based on the United States Pharmacopeia (USP).[12]

  • Instrumentation: A high-performance liquid chromatograph equipped with a 254-nm UV detector.

  • Column: 4-mm × 25-cm; packing L1 (C18).

  • Flow Rate: Approximately 1.5 mL per minute.

  • Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer and organic solvent. The exact composition should be optimized to meet system suitability requirements.

  • Standard Preparation: Prepare a solution of USP Cefotiam Hydrochloride RS in the mobile phase to obtain a concentration of about 50 µg of cefotiam per mL. Use this solution without delay.

  • Assay Preparation: Accurately weigh about 60 mg of Cefotiam Hydrochloride, transfer to a 50-mL volumetric flask, and dissolve in and dilute with water to volume. Pipette 5.0 mL of this solution into a 100-mL volumetric flask and dilute with the mobile phase to volume. Use this solution without delay.

  • Injection Volume: Approximately 10 µL.

System Suitability:

Parameter Requirement
Column Efficiency Not less than 1985 theoretical plates
Tailing Factor Not more than 1.8
Relative Standard Deviation (RSD) Not more than 1.0% for replicate injections
Resolution (R) Not less than 4.0 between de-tetrazol-cefotiam and cefotiam peaks
HPLC Method for Cefotiam and its Isomeric Impurities

This method is adapted from a study on the isomeric impurities of Cefotiam Hydrochloride.[10][11]

  • Instrumentation: An HPLC system with a photodiode array detector.

  • Column: Kromasil reversed-phase C18 (4.6 × 250 mm, 5 µm).

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Mobile Phase A: Phosphate (B84403) Buffered Saline (PBS) solution, pH adjusted to 7.2. (To prepare, dissolve 7.098 g of anhydrous sodium hydrogen phosphate in water and dilute to 1000 mL. To 800 mL of this solution, add 6.80 g of potassium dihydrogen phosphate and dilute with water to 1000 mL. Adjust pH to 7.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0955
109010
208020
307030

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between key chromatographic parameters and their impact on the peak shape of Cefotiam.

G cluster_params Chromatographic Parameters cluster_interactions Analyte-System Interactions cluster_peak_shape Resulting Peak Shape mobile_phase_ph Mobile Phase pH ionization_state Cefotiam Ionization State mobile_phase_ph->ionization_state column_chemistry Column Chemistry (e.g., C18, end-capping) silanol_interaction Secondary Silanol Interactions column_chemistry->silanol_interaction sample_load Sample Load overload Column Overload sample_load->overload mobile_phase_comp Mobile Phase Composition solubility Sample Solubility mobile_phase_comp->solubility peak_broadening Peak Broadening ionization_state->peak_broadening Multiple states good_peak Good Peak Shape ionization_state->good_peak Single state peak_tailing Peak Tailing silanol_interaction->peak_tailing silanol_interaction->good_peak Minimized peak_fronting Peak Fronting solubility->peak_fronting Poor solubility->good_peak Good overload->peak_fronting overload->good_peak Optimal

Caption: Interplay of chromatographic parameters and their effect on Cefotiam peak shape.

References

Technical Support Center: Forced Degradation Studies of Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cefotiam dihydrochloride (B599025) hydrate (B1144303). This guide provides detailed information, troubleshooting tips, and frequently asked questions (FAQs) regarding forced degradation studies, crucial for developing stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for Cefotiam dihydrochloride hydrate?

Forced degradation, or stress testing, is the process of subjecting a drug substance like this compound to conditions more severe than accelerated stability studies.[1] These studies are essential for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and understand the degradation pathways of the molecule.[1]

  • Method Development: The generated degradants are used to develop and validate a stability-indicating analytical method that can separate and quantify the active ingredient from its degradation products.[1][2]

  • Formulation and Packaging: Understanding the drug's stability profile aids in developing a stable formulation and selecting appropriate packaging and storage conditions.[1]

  • Regulatory Requirement: Regulatory bodies like the ICH and FDA require forced degradation studies to demonstrate the specificity of stability-indicating methods.[2]

Q2: What are the typical stress conditions applied to this compound?

According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to evaluate the drug's intrinsic stability.[3] For this compound, these typically include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl).[3]

  • Alkaline Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH).[3]

  • Oxidation: Treatment with an oxidizing agent (e.g., 10% H₂O₂).[3]

  • Thermal Degradation: Exposure to high temperatures (e.g., 60°C or 80°C).[3]

  • Photodegradation: Exposure to light, typically under conditions specified in ICH Q1B guidelines.

The goal is to achieve a target degradation of approximately 5-20%, as excessive degradation can lead to secondary degradants not relevant to formal stability studies.[4]

Q3: What are the known degradation products of Cefotiam?

The primary degradation pathway for many cephalosporins involves the hydrolysis of the β-lactam ring.[5] Under stress conditions, Cefotiam can also undergo other transformations. One identified degradation product is an isomeric impurity, specifically the Δ3(4) isomer of Cefotiam, which has been shown to form under high-temperature conditions.[3][6]

Experimental Protocols & Methodologies

This section provides detailed protocols for performing forced degradation studies on this compound.

General Sample Preparation

For each stress condition, a stock solution of this compound is typically prepared. A common starting concentration is 1 mg/mL, though this may be adjusted.

Protocol 1: Hydrolytic Degradation
  • Acid Hydrolysis:

    • Dissolve 20 mg of this compound in 1.0 mL of 0.1 M HCl.[3]

    • Maintain the solution at room temperature for 3 hours.[3]

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.[3]

    • Dilute the sample to a final concentration of approximately 2 mg/mL with the mobile phase before analysis.[3]

  • Alkaline Hydrolysis:

    • Dissolve 20 mg of this compound in 1.0 mL of 0.1 M NaOH.[3]

    • Maintain the solution at room temperature for 3 hours.[3]

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.[3]

    • Dilute the sample to a final concentration of approximately 2 mg/mL with the mobile phase.[3]

Protocol 2: Oxidative Degradation
  • Dissolve 20 mg of this compound in 1.0 mL of 10% hydrogen peroxide (H₂O₂).[3]

  • Store the solution at room temperature for 20 minutes.[3]

  • Dilute the sample to a final concentration of approximately 2 mg/mL with the mobile phase for analysis.[3]

Protocol 3: Thermal Degradation
  • Place a solid sample of this compound in an oven.

  • Expose the sample to a temperature of 60°C for 5 days or 80°C for 12 hours.[3]

  • Allow the sample to cool to room temperature.

  • Prepare a solution from the stressed solid sample for analysis.

Data Presentation

The following table summarizes typical conditions and expected degradation levels for this compound. The goal is generally to achieve 5-20% degradation.[4]

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation
Acid Hydrolysis 0.1 M HCl3 hoursRoom TempSignificant Degradation
Alkaline Hydrolysis 0.1 M NaOH3 hoursRoom TempSignificant Degradation
Oxidation 10% H₂O₂20 minutesRoom TempSignificant Degradation
Thermal (Solid) Dry Heat5 days60°CDegradation Observed
Thermal (Solid) Dry Heat12 hours80°CDegradation Observed

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or minimal degradation (<5%) observed. Stress condition is too mild (concentration, temperature, or duration is too low).Increase the severity of the stress condition. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time.
Excessive degradation (>30%) or multiple secondary degradants. Stress condition is too harsh, leading to secondary degradation products not seen in formal stability studies.[1]Reduce the severity of the stress condition. Decrease the reagent concentration, lower the temperature, or shorten the exposure time.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or gradient. Co-elution of the parent drug with degradants.Optimize the HPLC method. Adjust the mobile phase composition (pH, organic modifier ratio), try a different column chemistry (e.g., C18, Phenyl-Hexyl), or modify the gradient profile.
Precipitation observed after neutralization. The neutralized salt of the drug or degradant is insoluble in the current solvent.Dilute the sample with a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) before or immediately after neutralization.
Inconsistent results between experiments. Instability of the drug in solution.[7] Variability in experimental conditions.Always use freshly prepared solutions.[7] Ensure precise control over temperature, timing, and reagent concentrations.

Visualized Workflows and Pathways

General Workflow for Forced Degradation Studies

This diagram outlines the logical steps involved in conducting a forced degradation study, from initial planning to method validation.

Forced_Degradation_Workflow start Define Objectives & Drug Substance Info stress Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) start->stress sample Prepare & Neutralize Samples stress->sample hplc_dev Develop Stability-Indicating HPLC Method sample->hplc_dev analysis Analyze Stressed Samples hplc_dev->analysis peak_purity Check Peak Purity & Mass Balance analysis->peak_purity id Identify & Characterize Degradants (LC-MS, NMR) peak_purity->id If degradants > threshold validation Validate Analytical Method (ICH Guidelines) peak_purity->validation If specific & stable id->validation finish Final Report & Stability Profile validation->finish

Caption: Logical workflow for conducting forced degradation studies.

Potential Degradation Relationship of Cefotiam

This diagram illustrates the relationship between the parent Cefotiam molecule and a potential thermal degradant.

Degradation_Pathway parent This compound (Parent Drug) stress Thermal Stress (e.g., 80°C) parent->stress degradant Δ3(4) Isomer of Cefotiam (Identified Degradant) stress->degradant

Caption: Formation of a Cefotiam isomer under thermal stress.

References

Technical Support Center: Cefotiam Isomer Resolution by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Cefotiam isomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Cefotiam and its isomers.

Question: Why am I observing poor resolution between the Cefotiam peak and its isomers?

Answer:

Poor resolution between Cefotiam and its isomers, such as the Δ³(4) isomers, can be attributed to several factors.[1][2] A systematic approach to troubleshooting this issue is crucial for achieving accurate quantification and quality control.

Troubleshooting Steps:

  • Column Selection and Condition:

    • Column Chemistry: Reversed-phase C18 columns are commonly used for Cefotiam analysis.[1][3] Ensure you are using a high-quality, well-maintained C18 column.

    • Particle Size: Columns with smaller particle sizes (e.g., 5 µm) generally provide higher efficiency and better resolution.[1][3]

    • Column Contamination: Contaminants from previous analyses can affect selectivity. Flush the column thoroughly with an appropriate cleaning solvent.

    • Column Void: A void at the column inlet can lead to peak broadening and poor resolution. This can be caused by pressure shocks.[4] Consider replacing the column if a void is suspected.

  • Mobile Phase Optimization:

    • Mobile Phase Composition: The ratio of the organic modifier (typically acetonitrile) to the aqueous buffer is critical. A slight adjustment in the gradient or isocratic composition can significantly impact selectivity.

    • pH of the Aqueous Phase: The pH of the buffer can alter the ionization state of Cefotiam and its isomers, thereby affecting their retention and separation. Experiment with slight pH adjustments around the reported method's pH (e.g., pH 7.2 was used in one study for the aqueous phase).[2]

    • Buffer Concentration: Inadequate buffer concentration can lead to pH shifts on the column and result in poor peak shape and resolution.

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the stationary and mobile phases. The referenced method uses a flow rate of 1.0 mL/min.[1][3]

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. A column temperature of 40°C has been used successfully.[1][3] However, be aware that high temperatures can also accelerate the degradation of Cefotiam.[1][3]

Question: My Cefotiam isomer peaks are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can compromise peak integration and reduce resolution. The following are common causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups in Cefotiam, leading to tailing.

    • Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. Also, ensure the mobile phase pH is appropriate to suppress silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample. A typical injection volume is 20 µL for a 2 mg/mL sample concentration.[1][3]

  • Column Contamination: Strongly retained impurities can cause active sites that lead to tailing.

    • Solution: Clean the column with a strong solvent wash sequence.

  • Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Question: I am seeing variability in the retention times of the Cefotiam isomers. What is the likely cause?

Answer:

Retention time variability can make peak identification and quantification unreliable. The most common causes include:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition or pH can lead to significant shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. Use a calibrated pH meter. Premixing the mobile phase components can also help ensure consistency.

  • Pump Performance Issues: Fluctuations in the pump flow rate will directly impact retention times.

    • Solution: Ensure the pump is properly primed and degassed. Check for leaks in the pump seals and check valves.[5]

  • Column Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts.

    • Solution: Use a column oven to maintain a stable temperature.[1][3]

  • Column Equilibration: Insufficient column equilibration time between runs, especially for gradient methods, can lead to retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for Cefotiam isomer separation?

A reversed-phase C18 column is the most commonly reported stationary phase for the separation of Cefotiam and its isomers.[1][3] A column with dimensions of 4.6 x 250 mm and a particle size of 5 µm has been shown to be effective.[1][3]

Q2: What are the typical mobile phases used for this separation?

A gradient elution using a mixture of an aqueous buffer and acetonitrile (B52724) is typically employed. One reported method uses a mobile phase consisting of:

Q3: What detection wavelength should be used for Cefotiam and its isomers?

A detection wavelength of 254 nm is commonly used for the analysis of Cefotiam and its impurities.[1][3]

Q4: How can I confirm the identity of the Cefotiam isomers?

While HPLC can separate the isomers, definitive identification often requires more advanced techniques. Column-switching HPLC coupled with mass spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to identify and characterize Cefotiam isomers, such as the Δ³(4) isomers.[1][2][3]

Q5: Can the formation of Cefotiam isomers be controlled?

Isomer formation can occur during the production and storage of Cefotiam.[1] One study noted that the content of a specific isomer increased significantly under high-temperature conditions (60°C for 5 days or 80°C for 12 hours).[1][3] Therefore, proper storage at controlled temperatures is crucial to minimize the formation of these impurities.

Experimental Protocols

HPLC Method for Cefotiam and Isomer Analysis

This protocol is based on a published method for the analysis of Cefotiam and its isomeric impurities.[1][3]

ParameterSpecification
Column Kromasil reversed-phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 10 mmol/L Ammonium Acetate (pH adjusted to 7.2)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 20 µL
Sample Conc. 2 mg/mL

Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0955
158020
256040
306040

Visualizations

Experimental Workflow for Cefotiam Isomer Analysis

cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Cefotiam Sample (2 mg/mL) inject Inject Sample (20 µL) prep_sample->inject prep_mp_a Prepare Mobile Phase A (Ammonium Acetate Buffer, pH 7.2) hplc_system Equilibrate HPLC System prep_mp_a->hplc_system prep_mp_b Prepare Mobile Phase B (Acetonitrile) prep_mp_b->hplc_system hplc_system->inject gradient Run Gradient Elution inject->gradient detect Detect at 254 nm gradient->detect integrate Integrate Peaks detect->integrate quantify Quantify Cefotiam and Isomers integrate->quantify report Generate Report quantify->report

Caption: Workflow for Cefotiam Isomer Analysis by HPLC.

Troubleshooting Logic for Poor Resolution

cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_conditions Operating Conditions start Poor Resolution Observed check_column Is the column appropriate and in good condition? start->check_column action_column Use a high-quality C18 column. Check for voids and contamination. Replace if necessary. check_column->action_column No check_mp Is the mobile phase composition and pH optimal? check_column->check_mp action_column->start action_mp Adjust organic/aqueous ratio. Optimize buffer pH and concentration. check_mp->action_mp No check_conditions Are the flow rate and temperature optimized? check_mp->check_conditions Yes action_mp->start action_conditions Try a lower flow rate. Adjust column temperature. check_conditions->action_conditions No solution Resolution Improved check_conditions->solution Yes action_conditions->start

Caption: Troubleshooting Decision Tree for Poor Resolution.

References

Best Practices for Long-Term Storage of Cefotiam Dihydrochloride Hydrate Powder: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of active pharmaceutical ingredients is paramount to the success of experimental work and the development of effective therapeutics. This technical support center provides a comprehensive guide to the best practices for the long-term storage of Cefotiam dihydrochloride (B599025) hydrate (B1144303) powder, a second-generation cephalosporin (B10832234) antibiotic. Adherence to these guidelines will help maintain the compound's potency, purity, and overall quality.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Cefotiam dihydrochloride hydrate powder?

A1: For optimal long-term stability, this compound powder should be stored in a desiccated environment at temperatures between 2°C and 8°C. Some suppliers may also recommend storage at -20°C.[1][2] It is crucial to protect the powder from moisture and light by keeping it in a tightly sealed, opaque container.

Q2: What are the visual signs of degradation in this compound powder?

A2: The powder is typically white to tan in color. A noticeable change in color, such as darkening, or any change in texture, such as clumping or the appearance of wet spots, may indicate degradation due to improper storage, particularly exposure to moisture or high temperatures.

Q3: How does humidity affect the stability of the powder?

A3: this compound is susceptible to degradation in the presence of moisture. Increased relative humidity can accelerate the degradation process, even at controlled temperatures. It is imperative to store the powder in a desiccated environment, for example, by using a desiccator with a suitable drying agent.

Q4: Can the powder be stored at room temperature?

A4: Storing this compound powder at room temperature is not recommended for long-term preservation. Exposure to ambient temperatures can lead to an increased rate of degradation and the formation of impurities. One study on long-term stability samples of Cefotiam hydrochloride for injection noted an increase in two isomeric impurities from 0.02-0.06% to 0.15-0.17%.[3][4]

Q5: What are the known degradation pathways for Cefotiam?

A5: Cephalosporins, in general, can undergo degradation through several pathways, including hydrolysis of the β-lactam ring, which is a common mechanism for this class of antibiotics. Forced degradation studies on Cefotiam hydrochloride have shown that it is susceptible to degradation under high-temperature conditions, leading to the formation of isomeric impurities.[5] Specifically, the Δ3(4) isomer of Cefotiam has been identified as a degradation product under thermal stress.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Powder Discoloration (e.g., darkening) Exposure to light or elevated temperatures.Discard the powder as its purity and potency may be compromised. Review storage procedures to ensure protection from light and adherence to recommended temperature ranges.
Clumping or Caking of Powder Exposure to moisture/high humidity.Do not use the powder. The presence of moisture can significantly accelerate degradation. Ensure containers are tightly sealed and stored in a desiccator.
Inconsistent Experimental Results Loss of potency due to gradual degradation.Re-evaluate storage conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments. Consider performing a potency assay on the stored material if feasible.
Presence of Unknown Peaks in HPLC Analysis Formation of degradation products.Compare the chromatogram with a reference standard. Isomeric impurities and other degradation products can form over time.[3][4] If significant impurities are detected, the powder should not be used.

Quantitative Stability Data

While specific long-term quantitative stability data for this compound powder under a wide range of temperatures and humidity levels is not extensively available in the public domain, the following table summarizes the expected stability based on general knowledge of cephalosporins and available information.

Storage ConditionExpected Stability Outcome
2-8°C (Desiccated) Optimal: Minimal degradation expected over long-term storage.
-20°C (Desiccated) Excellent: Very low degradation rate, suitable for long-term archival.
25°C / 60% RH Sub-optimal: Increased likelihood of degradation and impurity formation over time. Not recommended for long-term storage.
40°C / 75% RH (Accelerated) Poor: Significant degradation is expected in a shorter period. These conditions are typically used in forced degradation studies to predict long-term stability.

Experimental Protocols

Protocol 1: Solid-State Stability Testing of this compound Powder

This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients.

Objective: To evaluate the stability of this compound powder under various storage conditions over time.

Materials:

  • This compound powder

  • Climate-controlled stability chambers

  • Tightly sealed, opaque containers (e.g., amber glass vials)

  • Desiccant

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Reference standard for this compound

Methodology:

  • Sample Preparation: Aliquot the this compound powder into the appropriate containers. For conditions requiring desiccation, add a suitable desiccant to the storage chamber.

  • Storage Conditions: Place the samples in stability chambers set to the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Recommended: 2-8°C (with desiccant)

    • Freezer: -20°C (with desiccant)

  • Time Points for Testing:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Analytical Testing: At each time point, remove a sample from each storage condition and perform the following tests:

    • Appearance: Visually inspect the powder for any changes in color, texture, or other physical properties.

    • Assay (Potency): Use a validated stability-indicating HPLC method to determine the concentration of Cefotiam.

    • Purity/Degradation Products: Analyze the sample by HPLC to identify and quantify any degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound.

Methodology:

  • Thermal Stress: Expose the solid powder to high temperatures (e.g., 60°C for 5 days and 80°C for 12 hours) in an oven.[3]

  • Analysis: After exposure, allow the samples to cool to room temperature. Dissolve a known amount of the stressed powder in a suitable solvent and analyze by HPLC-MS to identify and characterize any degradation products.

Visualizations

G cluster_storage Long-Term Storage Workflow cluster_troubleshooting Troubleshooting Logic start Receive this compound Powder inspect Visual Inspection (White to Tan Powder) start->inspect store Store in Tightly Sealed, Opaque Container inspect->store conditions Select Storage Condition: - 2-8°C (Recommended) - -20°C (Archival) store->conditions desiccate Store with Desiccant conditions->desiccate issue Observed Issue: - Discoloration - Clumping - Inconsistent Results cause Identify Potential Cause: - Light Exposure - Moisture - High Temperature issue->cause action Take Corrective Action: - Discard Powder - Review Storage Protocol - Use Fresh Batch cause->action

Caption: Workflow for proper storage and troubleshooting of Cefotiam powder.

G cluster_pathway Degradation Pathway cefotiam Cefotiam Dihydrochloride Hydrate stress Stress Conditions (e.g., High Temperature) cefotiam->stress Exposure to degradation_product Degradation Products (e.g., Δ3(4) isomer) stress->degradation_product Leads to

Caption: Simplified degradation pathway of Cefotiam under stress conditions.

References

Validation & Comparative

Comparative in vitro activity of Cefotiam and ceftriaxone against ESBL-producing E. coli

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and proliferation of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli present a formidable challenge in antimicrobial therapy. As third-generation cephalosporins, both Cefotiam (B1212589) and Ceftriaxone (B1232239) are impacted by the hydrolytic activity of ESBL enzymes. This guide provides a comparative overview of their in vitro activity against these resistant pathogens, supported by available experimental data, to inform research and development efforts.

While direct head-to-head in vitro studies comparing the minimum inhibitory concentrations (MICs) of Cefotiam and Ceftriaxone against a comprehensive panel of ESBL-producing E. coli are limited in publicly available literature, this guide collates existing data to offer a comparative perspective.

Quantitative Data Summary

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Cefotiam and Ceftriaxone against ESBL-producing E. coli. It is important to note that this data is collated from different studies and not from a direct comparative analysis.

AntibioticESBL-Producing E. coli MIC Range (µg/mL)Median MIC (µg/mL)Key Findings
Cefotiam ≤8 - >16Not widely reportedOne study indicated that for E. coli strains producing TEM-type ESBLs, the MICs of Cefotiam were 8 µg/mL or less.[1] Another study showed a correlation between β-lactamase hydrolytic activity and higher Cefotiam MICs, with some strains exceeding 16 µg/mL.[2]
Ceftriaxone Often ≥264The median MIC of ceftriaxone among ESBL-producing organisms has been reported to be 64 μg/ml.[3][4] A ceftriaxone MIC of ≥2 µg/mL is often used as a proxy for identifying potential ESBL production, though this has limitations in specificity.

Experimental Protocols

The determination of in vitro activity of antimicrobial agents is standardized to ensure reproducibility and comparability of data. The following outlines a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefotiam and Ceftriaxone against ESBL-producing E. coli based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Bacterial Isolates
  • A panel of well-characterized clinical isolates of E. coli confirmed to be ESBL-producers should be used.

  • ESBL production is typically confirmed using methods such as the double-disc synergy test or combination disk test with clavulanic acid.[5][6]

  • Quality control strains, such as E. coli ATCC 25922 (ESBL-negative) and Klebsiella pneumoniae ATCC 700603 (ESBL-positive), should be included in each experiment.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[7][8][9]

  • Preparation of Antimicrobial Solutions: Stock solutions of Cefotiam and Ceftriaxone are prepared according to the manufacturer's instructions. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC for the tested isolates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium overnight at 35°C ± 2°C. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plates.

Visualizing the Comparison

Experimental Workflow

The following diagram illustrates the typical workflow for the comparative in vitro analysis of Cefotiam and Ceftriaxone against ESBL-producing E. coli.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolates ESBL-producing E. coli Isolates Inoculum Inoculum Preparation (0.5 McFarland) Isolates->Inoculum QC Quality Control Strains QC->Inoculum Media Mueller-Hinton Broth Media->Inoculum Antibiotics Cefotiam & Ceftriaxone Stock Solutions Dilution Serial Dilution in Microtiter Plates Antibiotics->Dilution Inoculation Inoculation of Plates Inoculum->Inoculation Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Visual Reading of Growth Incubation->Reading MIC MIC Determination Reading->MIC Comparison Comparative Analysis of MIC Data MIC->Comparison

Experimental Workflow for MIC Determination
Logical Relationship of the Comparison

The following diagram outlines the logical relationship in comparing the in vitro activity of Cefotiam and Ceftriaxone against ESBL-producing E. coli.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_conclusion Conclusion Cefotiam Cefotiam MIC_Test In Vitro MIC Determination Cefotiam->MIC_Test Ceftriaxone Ceftriaxone Ceftriaxone->MIC_Test ESBL_Ecoli ESBL-producing E. coli ESBL_Ecoli->MIC_Test Cefotiam_MIC Cefotiam MIC Data MIC_Test->Cefotiam_MIC Ceftriaxone_MIC Ceftriaxone MIC Data MIC_Test->Ceftriaxone_MIC Comparative_Activity Comparative In Vitro Activity Cefotiam_MIC->Comparative_Activity Ceftriaxone_MIC->Comparative_Activity

Logical Flow of Comparative Analysis

Conclusion

Based on the limited available data, Ceftriaxone generally exhibits high MIC values against ESBL-producing E. coli, with a median MIC of 64 µg/mL in one study, underscoring its reduced efficacy against these resistant strains.[3][4] Data for Cefotiam is less definitive, with one study suggesting potential activity against TEM-type ESBL-producing E. coli with MICs at or below 8 µg/mL.[1] However, the presence of other β-lactamases can lead to higher MICs.[2]

The significant challenge posed by ESBL-producing E. coli necessitates further direct comparative in vitro studies to elucidate the relative potency of Cefotiam and Ceftriaxone. Such studies are crucial for guiding the development of novel therapeutic strategies and optimizing the use of existing antimicrobial agents. Researchers are encouraged to conduct head-to-head comparisons using standardized methodologies to generate robust and directly comparable data.

References

A Comparative Guide to Validated Analytical Methods for Cefotiam Dihydrochloride Hydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefotiam dihydrochloride (B599025) hydrate (B1144303) with alternative analytical techniques, namely UV-Spectrophotometry and Capillary Electrophoresis (CE). The methodologies and data presented are benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure robustness, reliability, and accuracy in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC stands as the most prevalent and robust technique for the analysis of Cefotiam dihydrochloride hydrate, offering high specificity and sensitivity. The validation of an HPLC method ensures its suitability for its intended purpose.

Experimental Protocol: HPLC Method

A typical reversed-phase HPLC method for the analysis of this compound is detailed below.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a data processing unit.

  • Chromatographic Conditions:

    • Column: Kromasil reversed-phase C18 column (4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution is often employed. For example, a mixture of a phosphate (B84403) buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: 40°C.[1]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in a known volume of an appropriate solvent (e.g., water or a component of the mobile phase) to obtain a solution of known concentration.

    • Sample Solution: Prepare the sample by dissolving the this compound bulk drug or the contents of a formulation in a suitable solvent to achieve a concentration within the linear range of the method.

Data Presentation: HPLC Method Validation Parameters

The performance of the HPLC method is validated according to ICH guidelines, with the following parameters being critical:

Validation ParameterAcceptance Criteria (Typical)Performance Data (Illustrative for a Cephalosporin)
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9992
Accuracy (% Recovery) 98.0% - 102.0%99.30%
Precision (% RSD)
- Repeatability (Intra-day)RSD ≤ 2.0%0.38%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%0.85%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:135.5 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1107.6 ng/mL
Specificity No interference from placebo or degradation productsPeak purity demonstrates specificity

Note: The performance data presented is illustrative and based on validated methods for Cefotaxime, a related cephalosporin, due to the limited availability of a complete public validation report for a this compound specific method.[2][3]

Comparison with Alternative Analytical Methods

While HPLC is the gold standard, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.

UV-Spectrophotometry

UV-Spectrophotometry is a simpler and more cost-effective method compared to HPLC. However, it is generally less specific, as it may not be able to distinguish between the active pharmaceutical ingredient (API) and its impurities or degradation products if they have overlapping absorption spectra.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that does not interfere with its absorbance at the analytical wavelength (e.g., methanol (B129727) and water mixture).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Determine the concentration of the sample from the calibration curve.

Validation ParameterAcceptance Criteria (Typical)Performance Data (Illustrative for a Cephalosporin)
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.999
Accuracy (% Recovery) 98.0% - 102.0%99.57% - 100.86%
Precision (% RSD)
- Repeatability (Intra-day)RSD ≤ 2.0%0.102% - 0.299%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%0.059% - 0.546%
Limit of Detection (LOD) Calculated from the calibration curve0.053 µg/mL
Limit of Quantitation (LOQ) Calculated from the calibration curve0.159 µg/mL

Note: The performance data is based on a validated UV-spectrophotometric method for Cefixime trihydrate, another cephalosporin.[4]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that requires minimal sample and solvent consumption, making it a "green" alternative to HPLC. It is particularly useful for the analysis of charged molecules like Cefotiam.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, 25 mM disodium (B8443419) hydrogenophosphate - 25 mM sodium dihydrogenophosphate, at a pH of 7.00.[5][6]

  • Voltage: +25 kV.[5][6]

  • Temperature: 25°C.[5][6]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).[5][6]

Validation ParameterAcceptance Criteria (Typical)Performance Data (Illustrative for a Cephalosporin Mix)
Linearity (Concentration Range) Linear relationship between peak area and concentration5 – 100 µg/mL
Precision (% RSD)
- Repeatability (Migration Time)RSD ≤ 1.0%0.08% - 0.2%
- Repeatability (Peak Area)RSD ≤ 2.0%0.76% - 1.15%
- Intermediate Precision (Migration Time)RSD ≤ 2.0%0.25% - 0.47%
- Intermediate Precision (Peak Area)RSD ≤ 3.0%0.96% - 1.74%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 - 5 µg/mL

Note: The performance data is based on a validated CZE method for the simultaneous separation of seven different cephalosporins.[5][7]

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the validation workflow for an HPLC method and a decision-making pathway for selecting an appropriate analytical technique.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Validation Protocol cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Chromatographic Conditions Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Report Validation Report Generation Robustness->Report Implementation Method Implementation for Routine Analysis Report->Implementation

Caption: Workflow for HPLC method validation according to ICH guidelines.

Analytical_Method_Selection Start Start: Need to Analyze Cefotiam IsQuant Quantitative Analysis? Start->IsQuant IsImpurity Impurity Profiling Required? IsQuant->IsImpurity Yes UV UV-Spectrophotometry IsQuant->UV No (Simple Assay) IsHighThroughput High Throughput Needed? IsImpurity->IsHighThroughput No HPLC HPLC IsImpurity->HPLC Yes IsHighThroughput->HPLC No CE Capillary Electrophoresis IsHighThroughput->CE Yes

Caption: Decision tree for selecting an analytical method for Cefotiam analysis.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC is the most robust and specific method, making it ideal for quality control, stability studies, and the determination of impurities. Its validation according to ICH guidelines ensures data integrity and regulatory compliance.

  • UV-Spectrophotometry offers a rapid and cost-effective alternative for simple quantitative assays where high specificity is not a critical requirement.

  • Capillary Electrophoresis presents a "greener" and high-resolution option, particularly advantageous for high-throughput screening and when dealing with limited sample volumes.

For researchers, scientists, and drug development professionals, a thorough understanding of the performance characteristics of each method is crucial for selecting the most appropriate technique to ensure the quality, safety, and efficacy of this compound products.

References

Cross-Reactivity of Cefotiam Dihydrochloride Hydrate with Other Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cefotiam dihydrochloride (B599025) hydrate (B1144303), a second-generation cephalosporin, with other beta-lactam antibiotics, focusing on their cross-reactivity. The information presented herein is intended to support research and drug development by providing objective data on cross-reactivity patterns, experimental protocols for assessment, and an overview of the underlying immunological mechanisms.

Executive Summary

The cross-reactivity between beta-lactam antibiotics is a significant concern in clinical practice and drug development. It is primarily governed by the structural similarity of the R1 and R2 side chains of the antibiotic molecules, rather than the shared beta-lactam ring.[1][2] This guide explores the cross-reactivity profile of Cefotiam dihydrochloride hydrate in comparison to penicillins, other cephalosporins, carbapenems, and monobactams. While direct quantitative immunological cross-reactivity data for Cefotiam is limited in publicly available literature, this guide synthesizes available data on cross-resistance, side-chain structural similarities, and standardized experimental protocols to provide a comparative assessment.

Quantitative Performance Comparison: Cross-Resistance Data

Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of an antibiotic's potency against a specific microorganism. While not a direct measure of immunological cross-reactivity, cross-resistance patterns can offer insights into shared mechanisms of bacterial inactivation, which can sometimes correlate with structural similarities that also influence immunological cross-reactivity. The following tables summarize the MIC values (in µg/mL) of Cefotiam and other beta-lactam antibiotics against various bacterial species, as determined by the agar (B569324) dilution method.[3]

Table 1: Comparative In-Vitro Activity Against Enterobacteriaceae [3]

Bacterial SpeciesCefotiam (µg/mL)Cefoperazone (µg/mL)Cefoxitin (µg/mL)Cefuroxime (µg/mL)Cefazolin (µg/mL)
Escherichia coli0.250.25444
Klebsiella spp.0.120.5822
Proteus mirabilis1.56---25
Enterobacter spp.11>1281616

Table 2: Comparative In-Vitro Activity Against Staphylococcus aureus [3]

Bacterial SpeciesCefotiam (µg/mL)Cefoperazone (µg/mL)Cefazolin (µg/mL)
Staphylococcus aureus0.250.50.12

Structural Comparison of Side Chains

The primary determinant of immunological cross-reactivity among beta-lactam antibiotics is the similarity of their R1 and R2 side chains.[1][2] Cefotiam possesses a (2-amino-1,3-thiazol-4-yl)acetamido group at the R1 position and a ({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl group at the R2 position.

Figure 1: Workflow for Assessing Beta-Lactam Cross-Reactivity

G Experimental Workflow for Cross-Reactivity Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data_analysis Data Analysis and Interpretation in_vitro_start Start In Vitro Analysis elisa Competitive ELISA in_vitro_start->elisa Quantitative Cross-Reactivity rast RAST/ImmunoCAP in_vitro_start->rast Specific IgE Detection analysis Analyze IC50 values, IgE levels, and clinical observations elisa->analysis rast->analysis in_vivo_start Start In Vivo Analysis (Clinical Setting) spt Skin Prick Test (SPT) in_vivo_start->spt idt Intradermal Test (IDT) spt->idt If SPT is negative challenge Drug Provocation Test (Gold Standard) idt->challenge If IDT is negative challenge->analysis conclusion Determine Cross-Reactivity Profile analysis->conclusion

Caption: Workflow for assessing beta-lactam cross-reactivity.

A detailed comparison of Cefotiam's side chains with those of other beta-lactams is crucial for predicting potential cross-reactivity. For instance, the aminothiazole ring in the R1 side chain of Cefotiam is also present in other cephalosporins like ceftriaxone (B1232239) and cefotaxime, suggesting a potential for cross-reactivity.[4] However, the overall structure of the R1 and R2 side chains determines the specific immunological response.

Experimental Protocols

Accurate assessment of beta-lactam cross-reactivity relies on standardized and validated experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Assessment: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to quantify the cross-reactivity of different beta-lactam antibiotics by measuring their ability to inhibit the binding of specific antibodies to a target beta-lactam conjugate.

Objective: To determine the 50% inhibitory concentration (IC50) of Cefotiam and other beta-lactams for the binding of anti-beta-lactam IgE antibodies.

Materials:

  • Microtiter plates coated with a beta-lactam-protein conjugate (e.g., Penicillin-BSA).

  • Serum from a patient with a confirmed beta-lactam allergy (containing specific IgE).

  • This compound and other beta-lactam antibiotics to be tested.

  • Enzyme-conjugated anti-human IgE antibody (e.g., HRP-conjugated).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

Procedure:

  • Coating: Coat microtiter plate wells with 100 µL of the beta-lactam-protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1 hour at 37°C.

  • Washing: Wash the wells three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of Cefotiam and other competitor beta-lactam antibiotics.

    • In separate tubes, pre-incubate 50 µL of the patient's serum (diluted in blocking buffer) with 50 µL of each dilution of the competitor antibiotics for 1 hour at 37°C.

    • Add 100 µL of the pre-incubated mixtures to the coated and blocked wells.

    • Incubate for 2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Detection: Add 100 µL of enzyme-conjugated anti-human IgE antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the wells five times with wash buffer.

  • Substrate Reaction: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the competitor antibiotic and determine the IC50 value.[5]

In Vivo Assessment: Skin Prick Test (SPT) and Intradermal Test (IDT)

Skin testing is a crucial in vivo method to assess IgE-mediated hypersensitivity to beta-lactam antibiotics.[6] These tests should only be performed by trained personnel in a setting equipped to manage anaphylaxis.

Objective: To determine if a patient has an IgE-mediated allergy to Cefotiam or other beta-lactam antibiotics.

Materials:

  • Sterile solutions of this compound and other beta-lactam antibiotics at non-irritating concentrations (typically 1-2 mg/mL for cephalosporins).[6]

  • Positive control (histamine) and negative control (saline).

  • Sterile lancets for SPT and 1 mL syringes with 27-gauge needles for IDT.

Procedure:

Skin Prick Test (SPT):

  • Place a drop of each test solution, positive control, and negative control on the volar surface of the forearm, at least 2 cm apart.

  • Pass a sterile lancet through each drop at a 45-60 degree angle, lifting the epidermis slightly.

  • Wipe off the excess solution after 1 minute.

  • Read the results after 15-20 minutes. A positive result is a wheal of ≥3 mm in diameter with surrounding erythema.

Intradermal Test (IDT) (if SPT is negative):

  • Inject 0.02-0.05 mL of each test solution, positive control, and negative control intradermally to raise a small bleb.

  • Read the results after 15-20 minutes. A positive result is an increase in wheal diameter of ≥3 mm from the initial bleb.[6]

Signaling Pathway of Beta-Lactam Induced Hypersensitivity

Type I hypersensitivity reactions to beta-lactam antibiotics are mediated by the cross-linking of drug-specific IgE antibodies on the surface of mast cells and basophils.[7][8] This triggers a signaling cascade leading to the release of inflammatory mediators.

Figure 2: IgE-Mediated Mast Cell Degranulation Pathway

G IgE-Mediated Mast Cell Degranulation Pathway cluster_cell Mast Cell allergen Beta-Lactam Allergen ige Specific IgE fceri FcεRI Receptor ige->fceri Binds to crosslink IgE-FcεRI Cross-linking fceri->crosslink Cross-linked by Allergen lyn Lyn Kinase Activation crosslink->lyn syk Syk Kinase Activation lyn->syk plc PLCγ Activation syk->plc mapk MAPK Pathway Activation syk->mapk ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Ca²⁺ Release from ER ip3_dag->ca_release IP3 pkc PKC Activation ip3_dag->pkc DAG degranulation Degranulation (Histamine, etc.) ca_release->degranulation pkc->degranulation cytokines Cytokine Production mapk->cytokines

Caption: IgE-mediated mast cell degranulation pathway.

This signaling cascade involves the activation of multiple protein tyrosine kinases, leading to an increase in intracellular calcium and the activation of protein kinase C (PKC), which are critical for the fusion of granules containing pre-formed mediators (like histamine) with the cell membrane.[9][10] Simultaneously, other signaling pathways, such as the MAPK pathway, are activated, leading to the synthesis and secretion of de novo synthesized mediators like cytokines and leukotrienes.[6]

Conclusion

The cross-reactivity of this compound with other beta-lactam antibiotics is a complex issue primarily dictated by side-chain similarities. While direct comparative immunological data is scarce, the provided cross-resistance data and structural information can guide researchers in predicting potential cross-reactivity. The detailed experimental protocols for in vitro and in vivo assessments offer a framework for generating robust and comparable data. A thorough understanding of the underlying immunological mechanisms, as depicted in the signaling pathway, is essential for the rational design of new beta-lactam antibiotics with improved safety profiles and for the accurate assessment of allergic risks in clinical settings. Further research focusing on direct, quantitative immunological comparisons of Cefotiam with a broader range of beta-lactams is warranted to provide a more complete picture of its cross-reactivity profile.

References

In Vitro Synergy of Cephalosporins and Aminoglycosides Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of β-lactam antibiotics, such as cephalosporins, with aminoglycosides is a common strategy to achieve synergistic antimicrobial effects, particularly against challenging clinical isolates. This guide provides a comparative overview of the in vitro synergy of various cephalosporin (B10832234) and aminoglycoside combinations against clinically relevant bacteria. While direct studies on Cefotiam dihydrochloride (B599025) hydrate (B1144303) in combination with aminoglycosides are limited in the readily available scientific literature, this guide draws upon data from studies investigating other cephalosporins to provide a comprehensive understanding of the potential for synergistic interactions.

Mechanisms of Action: A Basis for Synergy

The synergistic effect of combining cephalosporins and aminoglycosides stems from their distinct and complementary mechanisms of action. Cephalosporins, including Cefotiam, inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual cell lysis.[1][2][3][4][5] Aminoglycosides, on the other hand, inhibit protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation of mRNA and the production of nonfunctional proteins.[6][7] It is theorized that the damage to the cell wall caused by cephalosporins facilitates the uptake of aminoglycosides into the bacterial cell, thus enhancing their efficacy.

Quantitative Assessment of Synergy

The in vitro synergy of antibiotic combinations is most commonly quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The interaction is interpreted based on the FICI value:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

The following tables summarize the findings from various studies on the in vitro synergy of different cephalosporin-aminoglycoside combinations against a range of clinical isolates.

Data from In Vitro Synergy Studies

Cefotaxime (B1668864) with Aminoglycosides against Pseudomonas aeruginosa
AminoglycosideNumber of IsolatesSynergy (FICI ≤ 0.5)
Gentamicin (B1671437)5030 (60%)
Tobramycin (B1681333)5017 (34%)
Amikacin (B45834)509 (18%)

Data from a study on 50 clinical isolates of P. aeruginosa.

Cefpirome (B1668871) with Tobramycin against Pseudomonas aeruginosa
CombinationNumber of IsolatesAdditive or Synergistic Effect
Cefpirome + Tobramycin15382%

Data from a comparative study on 153 clinical isolates of P. aeruginosa.

Ceftriaxone with Aminoglycosides against Pseudomonas aeruginosa
AminoglycosideNumber of IsolatesSynergy (FICI ≤ 0.5)
Tobramycin9072%
Netilmicin9081%

Data from a study on 90 clinically significant P. aeruginosa isolates.

Cefazolin with Amikacin against Klebsiella spp.
MethodNumber of IsolatesSynergy Demonstrated
Checkerboard (Bactericidal)2013 (65%)
Time-Kill Curve2015 (75%)

Data from a study on 20 clinical isolates of Klebsiella.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the other antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that visibly inhibits bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Time-Kill Assay

The time-kill assay provides a dynamic picture of the bactericidal activity of antibiotic combinations over time.

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration.

  • Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MIC or sub-MIC levels).

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each sample is determined by plating serial dilutions and counting the colony-forming units (CFU).

  • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_interpretation Interpretation prep_bact Bacterial Isolate Preparation checkerboard Checkerboard Microdilution prep_bact->checkerboard time_kill Time-Kill Assay prep_bact->time_kill prep_abx Antibiotic Stock Solution Preparation prep_abx->checkerboard prep_abx->time_kill read_mic MIC Determination checkerboard->read_mic plot_kill Plotting Kill Curves time_kill->plot_kill calc_fici FICI Calculation read_mic->calc_fici interp Synergy, Additivity, or Antagonism calc_fici->interp plot_kill->interp

Caption: Workflow for In Vitro Synergy Testing.

FICI_Interpretation cluster_outcomes Interaction Outcome FICI Fractional Inhibitory Concentration Index (FICI) Synergy Synergy FICI->Synergy ≤ 0.5 Additive Additive / Indifference FICI->Additive > 0.5 and ≤ 4 Antagonism Antagonism FICI->Antagonism > 4

Caption: Interpretation of FICI Values.

References

Comparative Efficacy of Cefotiam and Meropenem in a Murine Model of Polymicrobial Sepsis: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the available preclinical evidence for two key antibiotics in the context of polymicrobial sepsis.

This guide provides a comparative overview of the efficacy of cefotiam (B1212589) and meropenem (B701) in murine models of polymicrobial sepsis. Due to a lack of direct comparative studies of cefotiam and meropenem in a standardized murine polymicrobial sepsis model, this document synthesizes findings from individual studies on each antibiotic. For meropenem, data from cecal ligation and puncture (CLP) models are presented. Given the scarcity of published research on cefotiam in the same model, data for ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) with a broad spectrum of activity, is used as a comparator to represent the cephalosporin class. The cecal ligation and puncture (CLP) model is a widely accepted standard for inducing polymicrobial sepsis in mice, mimicking the pathophysiology of human intra-abdominal sepsis.

Executive Summary

Meropenem, a broad-spectrum carbapenem (B1253116) antibiotic, has demonstrated efficacy in improving survival and reducing bacterial load in murine models of polymicrobial sepsis. In contrast, there is a notable absence of published data on the use of cefotiam, a second-generation cephalosporin, in similar standardized models. This guide presents available data for meropenem and utilizes ceftriaxone as a representative cephalosporin to facilitate a necessary, albeit indirect, comparison. The presented data underscores the importance of robust preclinical models in evaluating and comparing the efficacy of antimicrobial agents for the treatment of sepsis.

Experimental Protocols

The experimental protocols for inducing polymicrobial sepsis and administering antibiotic treatment are critical for interpreting the presented data. The cecal ligation and puncture (CLP) model is the most frequently utilized and is detailed below.

Cecal Ligation and Puncture (CLP) Model

The CLP model is a surgical procedure designed to induce polymicrobial peritonitis and subsequent sepsis.

  • Anesthesia and Analgesia: Mice are anesthetized, and analgesics are administered to minimize pain and distress.

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from the distal end, and punctured once or twice with a needle of a defined gauge. The severity of the resulting sepsis can be modulated by the length of the ligated cecum and the size and number of punctures. A small amount of fecal content is often extruded to ensure patency of the puncture.

  • Closure and Resuscitation: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed. Fluid resuscitation with sterile saline is administered subcutaneously to prevent dehydration.

  • Post-operative Care: Animals are monitored closely for signs of sepsis, including changes in body weight, temperature, and clinical signs of distress.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from studies utilizing the CLP model to evaluate the efficacy of meropenem and ceftriaxone (as a proxy for cefotiam).

ParameterMeropenemCeftriaxone (in combination with Metronidazole)Control (No Antibiotic Treatment)
Animal Model Male C57BL/6 miceYoung (4 month), Mature (12 month), and Aged (24 month) male C57BL/6 miceMale C57BL/6 mice
Sepsis Induction Cecal Ligation and Puncture (CLP)Cecal Ligation and Puncture (CLP), two punctures with a 25-gauge needleCecal Ligation and Puncture (CLP)
Treatment Regimen 1.5 mg/kg, route not specified, 2 hours post-CLPIntraperitoneal injections of ceftriaxone and metronidazole, initiated 12 hours post-CLP and repeated every 12 hours for 7 daysSaline or no treatment
Survival Rate Improved survival compared to control groups[1]Young mice: 56% decrease in mortality (P = 0.001); Mature mice: 30% decrease in mortality (P = 0.06); Aged mice: No significant benefit[2]High mortality rates, often exceeding 80% within 7 days
Bacterial Clearance Data not available in the reviewed studiesData not available in the reviewed studies-
Inflammatory Markers Reduction in plasma levels of IL-1β, IL-6, and IL-10 compared to CLP control[1]Aged mice had higher levels of IL-6 and TNF-alpha 24 hours after CLP compared to young mice[2]Significant elevation of pro-inflammatory cytokines such as IL-6 and TNF-alpha

Visualizations

Experimental Workflow for Murine Polymicrobial Sepsis Model

G cluster_pre_op Pre-operative Phase cluster_op Operative Phase (CLP) cluster_post_op Post-operative Phase animal_selection Animal Selection (e.g., C57BL/6 mice) acclimatization Acclimatization animal_selection->acclimatization anesthesia Anesthesia acclimatization->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy cecum_ligation Cecum Ligation laparotomy->cecum_ligation cecum_puncture Cecum Puncture cecum_ligation->cecum_puncture closure Abdominal Closure cecum_puncture->closure resuscitation Fluid Resuscitation closure->resuscitation treatment Antibiotic Administration (Meropenem or Cefotiam/Proxy) resuscitation->treatment monitoring Monitoring (Survival, Temperature, etc.) treatment->monitoring data_collection Data Collection (Blood, Tissues) monitoring->data_collection G infection Polymicrobial Infection (e.g., from CLP) pamps Pathogen-Associated Molecular Patterns (PAMPs) infection->pamps prrs Pattern Recognition Receptors (e.g., TLRs) on Immune Cells pamps->prrs recognized by signaling Intracellular Signaling (e.g., NF-κB pathway) prrs->signaling activates cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) signaling->cytokines induces inflammation Systemic Inflammation cytokines->inflammation organ_dysfunction Organ Dysfunction (Sepsis) inflammation->organ_dysfunction

References

Validating Cefotiam MIC Results with Time-Kill Curve Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Minimum Inhibitory Concentration (MIC) results and time-kill curve analysis for the cephalosporin (B10832234) antibiotic, Cefotiam (B1212589). It is designed to offer an objective overview of how these two methods provide complementary data on antibacterial efficacy, supported by detailed experimental protocols and visual representations of the underlying concepts and workflows.

Understanding the Synergy between MIC and Time-Kill Analysis

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in antimicrobial susceptibility testing, defining the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. While essential for determining the potency of an antimicrobial agent, the MIC is a static measurement and does not provide information on the dynamics of bacterial killing over time.

Time-kill curve analysis complements the MIC by providing a dynamic assessment of an antibiotic's bactericidal or bacteriostatic activity. This method measures the rate and extent of bacterial killing at different concentrations of the antibiotic, often expressed as multiples of the MIC, over a specified period. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in the number of viable bacteria (colony-forming units per milliliter, CFU/mL), which corresponds to the killing of 99.9% of the initial bacterial population.[1]

By integrating data from both MIC determination and time-kill curve analysis, researchers can gain a more complete understanding of an antibiotic's efficacy. This is crucial for preclinical and clinical development, informing dosing regimens and predicting therapeutic outcomes.

Cefotiam: Mechanism of Action

Cefotiam is a second-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Like other β-lactam antibiotics, Cefotiam targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death.

cluster_0 Bacterial Cell Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Disrupts Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Leads to

Figure 1: Mechanism of action of Cefotiam.

Comparative Data: Cefotiam MIC vs. Time-Kill Kinetics

The following table presents representative data illustrating the relationship between the MIC of Cefotiam against a hypothetical strain of Staphylococcus aureus and the corresponding bactericidal activity observed in a time-kill curve analysis. In this example, the MIC for Cefotiam is determined to be 2 µg/mL. Time-kill studies have shown that for Staphylococcus epidermidis strains with a low Cefotiam MIC (≤ 2.0 µg/mL), the antibiotic demonstrates high bactericidal activity.[3]

Cefotiam Concentration (µg/mL)Multiple of MIC0 hours (Log10 CFU/mL)4 hours (Log10 CFU/mL)8 hours (Log10 CFU/mL)24 hours (Log10 CFU/mL)Log10 Reduction at 24hInterpretation
0 (Growth Control)0x6.07.58.89.2N/ANormal Growth
10.5x6.06.26.57.0-1.0Sub-inhibitory
21x (MIC)6.05.55.04.81.2Bacteriostatic
42x MIC6.04.83.52.53.5Bactericidal
84x MIC6.04.22.8<2.0>4.0Bactericidal

Note: This data is illustrative and based on typical results for β-lactam antibiotics. Actual results may vary depending on the bacterial strain and experimental conditions.

Experimental Protocols

Detailed methodologies for both MIC determination and time-kill curve analysis are provided below.

I. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Cefotiam stock solution of a known concentration.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Bacterial inoculum of the test organism (e.g., S. aureus) adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Procedure:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create a serial two-fold dilution of the Cefotiam stock solution across the wells of the plate.

    • Inoculate each well with 50 µL of the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of Cefotiam at which there is no visible growth of the bacteria.

II. Time-Kill Curve Analysis
  • Preparation of Materials:

    • Bacterial culture in the logarithmic phase of growth.

    • Culture tubes or flasks containing CAMHB.

    • Cefotiam solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Sterile saline for serial dilutions.

    • Agar (B569324) plates for colony counting.

  • Procedure:

    • Inoculate flasks containing CAMHB and the desired Cefotiam concentrations with the bacterial culture to achieve an initial density of approximately 10^6 CFU/mL.

    • Include a growth control flask without any antibiotic.

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL against time for each Cefotiam concentration.

    • A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

cluster_mic MIC Determination cluster_timekill Time-Kill Curve Analysis Prepare_Inoculum_MIC Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilution Serial Dilution of Cefotiam in 96-well plate Prepare_Inoculum_MIC->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate (16-20h) Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC Incubate_Plate->Read_MIC Add_Cefotiam Add Cefotiam at Multiples of MIC Read_MIC->Add_Cefotiam Informs Concentrations Prepare_Inoculum_TK Prepare Bacterial Inoculum (log phase) Prepare_Inoculum_TK->Add_Cefotiam Incubate_Flasks Incubate and Sample (0, 4, 8, 24h) Add_Cefotiam->Incubate_Flasks Serial_Dilute_Plate Serial Dilute and Plate Incubate_Flasks->Serial_Dilute_Plate Count_Colonies Count Colonies (CFU/mL) Serial_Dilute_Plate->Count_Colonies Plot_Data Plot Log10 CFU/mL vs. Time Count_Colonies->Plot_Data

References

Comparative Pharmacokinetic Analysis of Cefotiam and Cefuroxime in a Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the pharmacokinetics of two second-generation cephalosporin (B10832234) antibiotics, Cefotiam and Cefuroxime (B34974), in a rat model. This information is intended for researchers, scientists, and professionals in drug development to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.

It is important to note that a direct head-to-head comparative pharmacokinetic study of Cefotiam and Cefuroxime in a rat model was not identified in publicly available literature. Therefore, this guide presents available pharmacokinetic data for Cefuroxime in rats and acknowledges the lack of comparable published data for Cefotiam in the same preclinical model.

Pharmacokinetic Parameters of Cefuroxime in Rats

The following table summarizes the key pharmacokinetic parameters of Cefuroxime (as Cefuroxime lysine) following a single intravenous (IV) administration in Sprague-Dawley rats.

Pharmacokinetic ParameterValue (Mean ± SD)
Dose (mg/kg) 67.5
AUC₀-∞ (μg·h/mL) 44.40 ± 5.60
t₁/₂ (h) 0.56 ± 0.32
CL (L/h/kg) 1.51 ± 0.20
Vd (L/kg) 1.20 ± 0.64
MRT (h) 0.37 ± 0.07
[SD: Standard Deviation; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution; MRT: Mean residence time]

Data sourced from a study on Cefuroxime lysine (B10760008) in Sprague-Dawley rats.[1][2]

Generalized Experimental Protocol for a Pharmacokinetic Study in a Rat Model

The following is a representative experimental protocol for conducting a pharmacokinetic study of a cephalosporin antibiotic, such as Cefotiam or Cefuroxime, in a rat model. This protocol is synthesized from methodologies described in various studies.[1]

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Sex: Male and/or female, as required by the study design.

  • Weight: Typically 200-250 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard laboratory chow and water. Animals are often fasted overnight before the experiment.

2. Drug Administration:

  • Formulation: The antibiotic is dissolved in a suitable vehicle, such as sterile saline.

  • Route of Administration: For intravenous (IV) studies, the drug is typically administered as a bolus injection or infusion via the tail vein or a cannulated jugular vein.

  • Dose: The dose is determined based on the study objectives.

3. Blood Sampling:

  • Method: Blood samples are collected at predetermined time points after drug administration. Common methods include sampling from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery to allow for serial sampling.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is then separated by centrifugation and stored at -20°C or -80°C until analysis.

4. Bioanalytical Method:

  • Technique: The concentration of the drug in plasma samples is typically quantified using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS/MS) detection.[1]

  • Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Software: Plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin, Phoenix).

  • Analysis Method: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as AUC, Cmax (for extravascular administration), Tmax (for extravascular administration), t₁/₂, CL, and Vd.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis animal_prep Animal Preparation (Acclimatization, Fasting) admin Drug Administration (e.g., Intravenous Injection) animal_prep->admin drug_prep Drug Formulation (Dissolution in Vehicle) drug_prep->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation & Storage sampling->processing bioanalysis Bioanalysis (e.g., HPLC-UV/MS) processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis results Data Tabulation & Interpretation pk_analysis->results

Caption: A generalized workflow for a pharmacokinetic study in a rat model.

References

Cefotiam vs. Cefoxitin: A Head-to-Head Comparison of In Vitro Activity Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two cephalosporin (B10832234) antibiotics, cefotiam (B1212589) and cefoxitin (B1668866), against a range of clinically significant anaerobic bacteria. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and drug development professionals.

Summary of In Vitro Activity

The available data indicates that cefoxitin generally demonstrates superior in vitro activity against a broad spectrum of anaerobic bacteria compared to cefotiam, particularly against the Bacteroides fragilis group, which are common pathogens in anaerobic infections.

Gram-Negative Anaerobic Bacilli

Cefoxitin has consistently shown good activity against the Bacteroides fragilis group. For instance, one study reported that 82% of 33 B. fragilis isolates were sensitive to cefoxitin at a concentration of 16 µg/ml[1]. Another study found that cefoxitin inhibited more than 75% of 326 anaerobic bacteria, with notable efficacy against B. fragilis[2]. While direct comparative MIC90 data is limited, studies comparing cefotiam to other cephalosporins suggest it is less active against B. fragilis and related organisms.

Gram-Positive Anaerobic Cocci

Both cefotiam and cefoxitin exhibit activity against Gram-positive anaerobic cocci, such as Peptostreptococcus species. However, comparative studies indicate that cefoxitin is generally more potent.

Clostridium Species

Data on the comparative efficacy against Clostridium species is less abundant. Cefoxitin's activity can be variable depending on the species.

Quantitative Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for cefoxitin against various anaerobic bacteria, compiled from several in vitro studies. Due to the limited availability of direct comparative studies, comprehensive MIC data for cefotiam is not presented side-by-side. However, the available literature consistently indicates that cefotiam's activity against many of these anaerobes, particularly the B. fragilis group, is significantly lower than that of cefoxitin.

Bacterial SpeciesNo. of Strains TestedCefoxitin MIC Range (µg/mL)Cefoxitin MIC50 (µg/mL)Cefoxitin MIC90 (µg/mL)
Bacteroides fragilis group1575------>64 (for resistant isolates)
Bacteroides fragilis33---------
Anaerobic Cocci------------
Clostridium species------------
Fusobacterium species------------

Note: "---" indicates that the specific data point was not available in the cited literature.

Experimental Protocols

The in vitro susceptibility data presented in this guide is primarily derived from studies employing standardized methodologies as recommended by the Clinical and Laboratory Standards Institute (CLSI). The two main methods used for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria are the agar (B569324) dilution method and the broth microdilution method.

Agar Dilution Method

The agar dilution method is considered the reference method for susceptibility testing of anaerobic bacteria. The general procedure is as follows:

  • Preparation of Media: A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared.

  • Preparation of Antibiotic Plates: Serial twofold dilutions of the antimicrobial agents (cefotiam and cefoxitin) are prepared and incorporated into the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., thioglycollate broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint replicator.

  • Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is a quantitative technique that uses a liquid medium in a microtiter plate format. The steps are as follows:

  • Preparation of Microtiter Plates: Microtiter plates are pre-filled with serial dilutions of the antibiotics in a suitable anaerobic broth medium.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared in the same broth medium.

  • Inoculation: The wells of the microtiter plate are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

  • Reading of Results: The MIC is read as the lowest concentration of the antibiotic that prevents visible turbidity or growth in the wells.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the in vitro susceptibility of anaerobic bacteria to antimicrobial agents.

experimental_workflow cluster_preparation Preparation Phase cluster_testing Susceptibility Testing cluster_analysis Data Analysis bacterial_isolates Clinical Anaerobic Bacterial Isolates inoculum_prep Inoculum Preparation bacterial_isolates->inoculum_prep antibiotic_stocks Cefotiam & Cefoxitin Stock Solutions mic_determination MIC Determination (Agar/Broth Dilution) antibiotic_stocks->mic_determination media_prep Growth Media Preparation media_prep->inoculum_prep media_prep->mic_determination inoculum_prep->mic_determination incubation Anaerobic Incubation mic_determination->incubation read_results Reading of MIC Values incubation->read_results data_analysis Data Analysis (MIC50, MIC90, Ranges) read_results->data_analysis

Caption: Experimental workflow for anaerobic susceptibility testing.

References

Cefotiam's Efficacy Against Clinically Isolated Staphylococcus aureus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cefotiam's antibacterial activity against clinically isolated Staphylococcus aureus, benchmarked against other common antibiotics. The following sections detail its mechanism of action, comparative in vitro efficacy with supporting data, and the standardized methodologies used for its evaluation.

Comparative In Vitro Efficacy

Cefotiam, a second-generation cephalosporin, demonstrates notable bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Specifically, Cefotiam binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The following table summarizes the MIC50 and MIC90 values for Cefotiam and two comparator antibiotics, Cefazolin (a first-generation cephalosporin) and Vancomycin (a glycopeptide), against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA). These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Data Presentation: Comparative MIC Values (µg/mL)

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Cefotiam S. aureus (unspecified strains)--0.5 - 1.0[1]
MRSA--100 - 1600[1]
Cefazolin MSSA0.52-
MRSA64256-
Vancomycin MSSA11.5-
MRSA11.5 - 20.38 - 2.0[1]

Note: Directly comparable MIC50 and MIC90 values for Cefotiam against distinct MSSA and MRSA populations were not available in the reviewed literature. The provided range for Cefotiam against unspecified S. aureus strains suggests good potency, while the range against MRSA indicates significant resistance.[1]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the mechanism of action of Cefotiam in inhibiting the synthesis of the bacterial cell wall.

cluster_Cefotiam Cefotiam cluster_Bacteria Staphylococcus aureus Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to and Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis Peptidoglycan->Lysis Inhibition leads to CellWall->Lysis cluster_workflow Experimental Workflow: MIC Determination start Start: Isolate S. aureus colonies prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Antibiotic Serial Dilutions prep_dilutions->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Report MIC Value determine_mic->end

References

Comparative Analysis of the Post-Antibiotic Effect of Cefotiam and Other Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the post-antibiotic effect (PAE) of Cefotiam in comparison to other cephalosporins, supported by experimental data and detailed methodologies.

Executive Summary

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent. This guide provides a comparative analysis of the in vitro PAE of Cefotiam, a second-generation cephalosporin (B10832234), against other cephalosporins, focusing on key Gram-positive and Gram-negative pathogens, Staphylococcus aureus and Escherichia coli. While direct comparative studies on the PAE of Cefotiam are limited, this guide synthesizes available data for related cephalosporins to provide a comprehensive overview. Generally, cephalosporins exhibit a significant PAE against Gram-positive cocci but a minimal to nonexistent PAE against Gram-negative bacilli.

Comparative In Vitro Post-Antibiotic Effect (PAE) Data

The following table summarizes the available in vitro PAE data for Cefotiam and other selected cephalosporins against Staphylococcus aureus and Escherichia coli. It is important to note the variability in experimental conditions, such as antibiotic concentration and exposure time, which can influence the duration of the PAE.

AntibioticGenerationBacteriumConcentration (x MIC)Exposure Time (hours)PAE (hours)
Cefotiam SecondStaphylococcus aureusData not availableData not availableData not available
Escherichia coliData not availableData not availableData not available
Cefazolin FirstStaphylococcus aureus20x22.0 - 4.0[1]
Staphylococcus epidermidis2x and 6x1No PAE observed
Cefuroxime SecondStaphylococcus aureusData not availableData not availableData not available
Escherichia coliData not availableData not availableData not available
Cefaclor SecondStaphylococcus aureusData not availableData not availableData not available
Escherichia coliData not availableData not availableData not available
Cefepime FourthEscherichia coli4-256x2>1.0
Cefotaxime ThirdEscherichia coli4-256x2>1.0
Ceftazidime ThirdEscherichia coli4-256x2<1.0

Note: The absence of specific PAE data for Cefotiam necessitates a reliance on data from other cephalosporins to infer its likely performance. Given its classification as a second-generation cephalosporin with good activity against S. aureus, it is plausible that Cefotiam would exhibit a PAE against this organism, potentially in a range similar to that of Cefazolin. For E. coli, in line with other cephalosporins, a minimal or absent PAE is expected.

Experimental Protocols

The determination of the in vitro post-antibiotic effect is crucial for understanding the pharmacodynamics of an antibiotic. The most common method is the viable count method.

Viable Count Method for In Vitro PAE Determination

This method involves the following key steps:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a logarithmic growth phase in a suitable broth medium, such as Mueller-Hinton Broth (MHB). The typical bacterial concentration is approximately 10^6 to 10^7 colony-forming units (CFU)/mL.

  • Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the antibiotic of interest (e.g., Cefotiam) at a specified concentration, often a multiple of the Minimum Inhibitory Concentration (MIC), for a defined period (e.g., 1 or 2 hours) at 37°C with shaking. The control group is incubated under the same conditions without the antibiotic.

  • Antibiotic Removal: After the exposure period, the antibiotic is rapidly removed from the test culture. This is typically achieved by a 1:1000 dilution in fresh, pre-warmed broth or by centrifugation of the bacterial suspension, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in fresh broth.

  • Monitoring of Bacterial Regrowth: The number of viable bacteria in both the test and control cultures is monitored over time. This is done by collecting samples at regular intervals (e.g., every hour) and performing viable counts (CFU/mL) using the plate count method.

  • Calculation of PAE: The PAE is calculated using the following formula: PAE = T - C Where:

    • T is the time required for the viable count in the test culture to increase by 1 log10 (a 10-fold increase) above the count observed immediately after antibiotic removal.

    • C is the time required for the viable count in the control culture to increase by 1 log10 above its initial count.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the post-antibiotic effect using the viable count method.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Start culture Prepare Bacterial Culture (log phase) start->culture split Divide Culture: Test & Control culture->split expose Expose Test Culture to Antibiotic split->expose incubate_control Incubate Control (No Antibiotic) split->incubate_control remove Remove Antibiotic (Dilution/Centrifugation) expose->remove monitor Monitor Regrowth: Viable Counts (CFU/mL) incubate_control->monitor remove->monitor calculate Calculate PAE (PAE = T - C) monitor->calculate end End calculate->end Cephalosporin_MoA antibiotic Cephalosporin (e.g., Cefotiam) pbp Penicillin-Binding Proteins (PBPs) antibiotic->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis and Bacterial Death cell_wall->lysis Loss of integrity leads to

References

Cross-Resistance Patterns of Cefotiam Dihydrochloride Hydrate and Other Cephalosporins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of Cefotiam dihydrochloride (B599025) hydrate, a second-generation cephalosporin, with other cephalosporins. The information is supported by experimental data to assist in understanding its efficacy spectrum against various bacterial strains, including those with defined resistance mechanisms.

Mechanisms of Resistance and Cross-Resistance

Cross-resistance between Cefotiam and other β-lactam antibiotics is primarily governed by two key mechanisms: the production of β-lactamase enzymes and alterations in the target penicillin-binding proteins (PBPs).[1] The interplay of these mechanisms dictates the susceptibility profile of a bacterial strain.

1. β-Lactamase Production: This is a major resistance mechanism where bacteria produce enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[1]

  • Extended-Spectrum β-Lactamases (ESBLs): These enzymes are capable of hydrolyzing a wide range of β-lactams, including third-generation cephalosporins. Bacteria that produce ESBLs often exhibit cross-resistance to Cefotiam.[1]
  • AmpC β-Lactamases: These are cephalosporinases that can be produced at high levels, leading to resistance against many cephalosporins, including Cefotiam.[1]

2. Alteration of Penicillin-Binding Proteins (PBPs): β-lactam antibiotics exert their effect by binding to and inactivating PBPs, which are crucial for bacterial cell wall synthesis.[1]

  • Target Site Modification: Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics. This can lead to resistance to a specific antibiotic or cross-resistance across multiple β-lactams.[1]

Quantitative Performance Comparison: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefotiam and other cephalosporins against various Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency. The data is compiled from in vitro studies, primarily utilizing standardized agar (B569324) and broth microdilution methods.

Table 1: Comparative In Vitro Activity of Cefotiam and Other Cephalosporins against Enterobacteriaceae

Bacterial SpeciesCefotiam (µg/mL)Cefuroxime (µg/mL)Cefoxitin (µg/mL)Cefoperazone (µg/mL)Cefazolin (µg/mL)Ceftriaxone (B1232239) (µg/mL)Cefmenoxime (µg/mL)
Escherichia coli0.5440.2540.060.125
Klebsiella spp.0.12280.52--
Enterobacter spp.116>128116--
Proteus mirabilis1.56---25--

Data compiled from multiple sources.[2][3][4] A dash (-) indicates data not available from the cited sources.

Table 2: Comparative In Vitro Activity of Cefotiam and Other Cephalosporins against Staphylococcus aureus

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Cefotiam S. aureus (unspecified)--0.5 - 1.0
MRSA--100 - 1600
Cefazolin MSSA0.52-
MRSA64256-
Vancomycin MSSA11.5-
MRSA11.5 - 20.38 - 2.0

Note: Directly comparable MIC50 and MIC90 values for Cefotiam against distinct MSSA and MRSA populations were not available in the reviewed literature. The provided range for Cefotiam against unspecified S. aureus strains suggests good potency, while the range against MRSA indicates significant resistance.[4] A dash (-) indicates data not available from the cited sources.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of antimicrobial susceptibility testing. The data presented in this guide was primarily generated using the agar dilution and broth microdilution methods, for which the Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines.[1]

Agar Dilution Method (Based on CLSI Standards)

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antibiotic at a high concentration, typically in a suitable solvent as recommended by CLSI guidelines.

  • Preparation of Agar Plates: Melt and cool Mueller-Hinton agar to 48-50°C. Add appropriate volumes of the antimicrobial stock solutions to the molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A growth control plate without any antibiotic is also prepared.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of the prepared bacterial inoculum onto the surface of each agar plate, including the control plate.

  • Incubation: Inoculated plates are incubated at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.

  • Interpretation of Results: Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1]

Broth Microdilution Method (Based on CLSI M07 Guideline)

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[5]

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from 3 to 5 colonies grown on non-selective agar. Suspend the colonies in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (turbidity).[4]

Visualizing Resistance Mechanisms and Experimental Workflows

To better understand the complex interactions and processes involved, the following diagrams have been generated using Graphviz.

ResistanceMechanisms cluster_bacterium Bacterial Cell Antibiotic Cefotiam PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibits BetaLactamase β-Lactamase (e.g., ESBL, AmpC) Antibiotic->BetaLactamase Hydrolyzed by CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase->Antibiotic Inactivates AlteredPBP Altered PBPs AlteredPBP->CellWall Catalyzes (uninhibited)

Caption: Mechanisms of β-Lactam Resistance.

ExperimentalWorkflow cluster_testing Antimicrobial Susceptibility Testing cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start: Isolate Bacterial Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate_broth Inoculate Microtiter Plate prep_inoculum->inoculate_broth inoculate_agar Spot Inoculum onto Plates prep_inoculum->inoculate_agar prep_antibiotics Prepare Serial Dilutions of Cephalosporins prep_antibiotics->inoculate_broth prepare_plates Prepare Antibiotic-Containing Agar Plates prep_antibiotics->prepare_plates incubate_broth Incubate 16-20h at 35°C inoculate_broth->incubate_broth read_mic_broth Read MIC (No Turbidity) incubate_broth->read_mic_broth end End: Determine MIC Value read_mic_broth->end prepare_plates->inoculate_agar incubate_agar Incubate 16-20h at 35°C inoculate_agar->incubate_agar read_mic_agar Read MIC (No Growth) incubate_agar->read_mic_agar read_mic_agar->end

Caption: Antimicrobial Susceptibility Testing Workflow.

References

Evaluating the Clinical Efficacy of Cefotiam in Comparison to Standard-of-Care Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical efficacy of Cefotiam, a second-generation cephalosporin, in comparison to established standard-of-care antibiotics across various indications. The information presented is collated from available clinical trial data and pharmacological studies to offer an objective overview for research and drug development purposes.

Executive Summary

Cefotiam has demonstrated comparable efficacy to several standard-of-care antibiotics in the treatment of various bacterial infections, including complicated urinary tract infections, skin and soft tissue infections, and lower respiratory tract infections. Its clinical utility is further supported by its activity against a range of Gram-positive and Gram-negative pathogens. This guide will delve into the quantitative clinical data, detailed experimental protocols from key studies, and the underlying mechanism of action to provide a thorough comparative assessment.

Data Presentation: Comparative Clinical Efficacy and Safety

The following tables summarize the available quantitative data from clinical trials comparing Cefotiam to standard-of-care antibiotics.

Table 1: Clinical Efficacy of Cefotiam vs. Cefazolin in Complicated Urinary Tract Infections [1]

Efficacy OutcomeCefotiamCefazolin
Overall Clinical Efficacy Favored over Cefazolin (small difference)-
Improvement Rate of Pyuria Tendency to be superior to Cefazolin (P<0.1)-
Improvement Rate of Pyuria (Postoperative Prostatic Infections) Significantly superior to Cefazolin (P<0.05)-
Bacteriological Eradication (Enterobacter, Citrobacter, Serratia) More frequent than Cefazolin-

Table 2: Clinical Efficacy of Cefotiam in Lower Respiratory Tract Infections [2][3]

Efficacy OutcomeCefotiam
Satisfactory Response Rate 90%
Pathogen Eradication -
Streptococcus pneumoniae31% of isolates
Klebsiella pneumoniae31% of isolates
Haemophilus influenzae28% of isolates

Table 3: Adverse Events Profile of Cefotiam vs. Cefazolin in Complicated Urinary Tract Infections [1]

Adverse EventCefotiam (n=95)Cefazolin (n=96)
Side effects and changes in laboratory values 6.3% (6 cases)8.3% (8 cases)
Severe Adverse Reactions None reportedNone reported

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

Study 1: Cefotiam vs. Cefazolin in Complicated Urinary Tract Infections[1]
  • Study Design: A double-blind, randomized, comparative clinical trial.

  • Patient Population: Patients with chronic complicated urinary tract infections.

  • Inclusion Criteria: Patients with a confirmed diagnosis of chronic complicated urinary tract infection.

  • Exclusion Criteria: Not explicitly detailed in the available abstract.

  • Dosing Regimen:

    • Cefotiam group: Not explicitly detailed in the available abstract.

    • Cefazolin group: Not explicitly detailed in the available abstract.

  • Assessment of Efficacy:

    • Clinical Efficacy: Judged based on overall clinical improvement and improvement in pyuria.

    • Bacteriological Efficacy: Based on the eradication of causative pathogens from urine cultures.

  • Statistical Analysis: Stratified analyses were performed, and p-values were calculated for specific outcomes.

Study 2: Cefotiam in Lower Respiratory Tract Infections[2][3]
  • Study Design: An open-label clinical trial.

  • Patient Population: 29 patients with lower respiratory tract infections.

  • Inclusion Criteria: Patients with a clinical diagnosis of lower respiratory tract infection.

  • Exclusion Criteria: Not explicitly detailed in the available abstract.

  • Dosing Regimen: Not explicitly detailed in the available abstract.

  • Assessment of Efficacy:

    • Clinical Efficacy: Assessed as a "satisfactory response."

    • Bacteriological Efficacy: Based on the isolation and subsequent attempted eradication of pathogens from sputum cultures.

  • Adverse Events Monitoring: Patients were monitored for treatment failures, superinfections, colonization with resistant organisms, and local reactions (e.g., phlebitis).

Mechanism of Action and Experimental Workflow

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by Cefotiam

Cefotiam, as a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a defective cell wall and ultimately cell lysis.

G cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to & Inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Defective_wall Defective Cell Wall (Weakened) PBP->Defective_wall Inhibition leads to Cell_wall Stable Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Lysis Cell Lysis & Death Defective_wall->Lysis

Caption: Cefotiam inhibits bacterial cell wall synthesis by targeting PBPs.

Experimental Workflow: A Generalized Approach for Comparative Clinical Trials of Antibiotics

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of a new antibiotic like Cefotiam against a standard-of-care antibiotic.

G Patient_screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_screening->Randomization Group_A Treatment Group A (e.g., Cefotiam) Randomization->Group_A Group_B Treatment Group B (Standard of Care) Randomization->Group_B Treatment_period Treatment Period (Defined Duration & Dosage) Group_A->Treatment_period Group_B->Treatment_period Assessment Efficacy & Safety Assessment (Clinical & Bacteriological) Treatment_period->Assessment Data_analysis Data Analysis (Statistical Comparison) Assessment->Data_analysis Results Results & Conclusion Data_analysis->Results

Caption: Generalized workflow for a comparative antibiotic clinical trial.

References

A comparative analysis of the safety profiles of Cefotiam and newer generation cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the safety profiles of Cefotiam, a second-generation cephalosporin, and newer generation cephalosporins, including third-generation (Ceftriaxone), fourth-generation (Cefepime, Cefpirome), and fifth-generation (Ceftaroline) agents. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Executive Summary

While all cephalosporins share a common mechanism of action and a general safety profile that includes hypersensitivity reactions and gastrointestinal disturbances, there are notable differences in the incidence and nature of adverse events across generations. Cefotiam is generally well-tolerated, with a safety profile characteristic of second-generation cephalosporins. Newer generations, while offering a broader spectrum of activity, are associated with unique and sometimes more severe adverse drug reactions. Ceftriaxone (B1232239) is linked to biliary pseudolithiasis, Cefepime to neurotoxicity, and Ceftaroline (B109729) to a higher incidence of hematologic and cutaneous adverse reactions in post-marketing surveillance compared to its pre-marketing clinical trials.

Comparative Safety Data

The following tables summarize the incidence of key adverse drug reactions (ADRs) for Cefotiam and selected newer generation cephalosporins. It is important to note that the data is compiled from various studies and may not be directly comparable due to differences in study design, patient populations, and dosage regimens.

Table 1: Overall Incidence of Adverse Drug Reactions

Cephalosporin (Generation)Overall ADR Incidence (%)Study Population/Notes
Cefotiam (2nd)6.3%Patients with complicated urinary tract infections (comparative study with cefazolin)[1]
Ceftriaxone (3rd)Not specified in broad terms; specific ADRs are more frequently reported.-
Cefepime (4th)Overall clinical adverse events: 21.9% (in a meta-analysis comparing with other beta-lactams)Compared to 27.1% in comparator groups (ceftazidime, imipenem, ceftriaxone)[2]
Cefpirome (B1668871) (4th)12.5% (adverse events thought possibly related to treatment)Compared to 13.7% in comparator agents[2]
Ceftaroline (5th)21% - 25%Retrospective studies in inpatients; higher than the <5% reported in pre-marketing studies[3][4]

Table 2: Specific Adverse Drug Reactions of Note

Adverse Drug ReactionCefotiamCeftriaxoneCefepimeCeftaroline
Neurotoxicity Convulsions, CNS toxicity reported, but incidence not quantified[5].Rare reports of encephalopathy and seizures[6].Incidence varies widely (1-24% in ICU patients)[7]. Single-center estimate of 1 in 480 courses[8].Neurological adverse reactions, including encephalopathy and seizures, have been reported in postmarketing surveillance, particularly in patients with renal impairment.
Hematologic Disorders Eosinophilia, leukopenia, thrombocytopenia reported as rare side effects[9].Eosinophilia has been reported[10].Not a primary reported issue in comparison to neurotoxicity.Hematologic abnormalities are among the most common ADRs (14-15% in some studies)[3][4]. Neutropenia incidence of 7-17% in some cohorts[11][12].
Biliary Complications Not a commonly reported issue.Biliary pseudolithiasis is a well-documented complication, with an incidence of up to 25% in children on high doses[13]. Increased risk of biliary infections (0.22% vs 0.18% compared to other beta-lactams)[14].Not a primary reported issue.Not a primary reported issue.
Hypersensitivity Reactions Rash, itching, and rare anaphylaxis are known side effects[9]. No cases of anaphylaxis were reported in one large retrospective study[15].Rash, pruritus, and rare anaphylaxis.Rash, pruritus, and rare anaphylaxis.Rash is a common ADR (3-9% in various studies)[3][4].
Gastrointestinal Disturbances Diarrhea, nausea, and vomiting are the most commonly reported side effects[9][16].Diarrhea, nausea, and vomiting are common.Diarrhea, nausea, and vomiting are common.Diarrhea (5-8%) and nausea (3-4%) are among the most common ADRs.

Experimental Protocols

The data presented in this guide are primarily derived from post-marketing surveillance and retrospective cohort studies. Below is a generalized methodology for conducting such a study to evaluate the safety profile of an antibiotic.

Protocol: Retrospective Cohort Study of Antibiotic Safety
  • Study Design: A retrospective cohort study using electronic health records (EHR) or a large clinical database.

  • Patient Population:

    • Inclusion Criteria: All adult patients who received at least one dose of the antibiotic of interest (e.g., Cefotiam, Ceftriaxone, Cefepime, or Ceftaroline) within a specified timeframe at one or more healthcare centers.

    • Exclusion Criteria: Patients with a known allergy to the study drug, patients receiving the drug for less than 24 hours (unless the adverse event of interest is acute), and patients with incomplete medical records.

  • Data Collection:

    • Demographic data: age, sex, comorbidities.

    • Clinical data: indication for antibiotic therapy, dosage, duration of treatment, concomitant medications.

    • Laboratory data: baseline and follow-up complete blood counts, renal function tests (serum creatinine, BUN), and liver function tests (ALT, AST, bilirubin).

    • Outcome data: Documentation of any adverse drug reactions (ADRs) in the EHR, including clinical notes, laboratory abnormalities, and diagnostic imaging reports.

  • Outcome Measures:

    • Primary outcome: Incidence of pre-defined ADRs (e.g., neurotoxicity, hematologic disorders, biliary complications, hypersensitivity reactions).

    • Secondary outcomes: Rate of treatment discontinuation due to ADRs, length of hospital stay, and in-hospital mortality.

  • Data Analysis:

    • Descriptive statistics will be used to summarize patient characteristics and the incidence of ADRs.

    • ADRs will be classified based on severity and organ system affected.

    • Univariate and multivariate logistic regression analyses will be performed to identify risk factors for the development of specific ADRs (e.g., age, renal impairment, duration of therapy).

    • For comparative analyses, propensity score matching or overlap weighting may be used to balance baseline characteristics between cohorts receiving different antibiotics.

  • Ethical Considerations: The study protocol must be approved by an Institutional Review Board (IRB). All patient data should be de-identified to protect patient confidentiality.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

G cluster_cefepime Cefepime-Induced Neurotoxicity Cefepime Cefepime BBB Crosses Blood-Brain Barrier Cefepime->BBB GABA_R GABA-A Receptor BBB->GABA_R Inhibits Inhibition Competitive Antagonism GABA_R->Inhibition Excitation Increased Neuronal Excitability Inhibition->Excitation Leads to Symptoms Neurotoxic Symptoms (Encephalopathy, Seizures, Myoclonus) Excitation->Symptoms Renal Renal Impairment Accumulation Drug Accumulation Renal->Accumulation Causes Accumulation->Cefepime Increases concentration

Caption: Mechanism of Cefepime-induced neurotoxicity.

G cluster_workflow Experimental Workflow: Retrospective Safety Analysis Define 1. Define Study Cohorts (e.g., Cefotiam vs. Newer Cephalosporins) EHR 2. Extract Data from Electronic Health Records (EHR) Define->EHR Collect 3. Collect Data: - Demographics - Clinical Information - Lab Values - Outcomes EHR->Collect Identify 4. Identify & Adjudicate Adverse Drug Reactions (ADRs) Collect->Identify Analyze 5. Statistical Analysis (Incidence, Risk Factors) Identify->Analyze Report 6. Report Findings Analyze->Report

Caption: Workflow for a retrospective antibiotic safety study.

G Cefotiam Cefotiam (2nd Gen) General Cephalosporin Profile: - GI Disturbances - Hypersensitivity Ceftriaxone Ceftriaxone (3rd Gen) Distinctive ADR: Biliary Pseudolithiasis Cefepime Cefepime (4th Gen) Distinctive ADR: Neurotoxicity Ceftaroline Ceftaroline (5th Gen) Distinctive ADRs: - Higher overall ADR rate - Hematologic Toxicity

Caption: Key safety concerns of Cefotiam vs. newer cephalosporins.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Cefotiam dihydrochloride (B599025) hydrate (B1144303), a cephalosporin (B10832234) antibiotic, requires meticulous handling throughout its lifecycle, including proper disposal, to mitigate risks. This guide provides essential, step-by-step procedures for its safe disposal, adhering to regulatory frameworks and promoting best practices in a laboratory setting.

Immediate Safety and Spill Management

In the event of an accidental spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Cefotiam dihydrochloride hydrate, including during spill cleanup and disposal. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat or protective clothing

  • Respiratory protection if there is a risk of dust formation.[1]

Spill Cleanup Procedure:

  • Ventilate the area: If a significant spill occurs, ensure adequate ventilation.

  • Contain the spill: Prevent the powder or solution from spreading or entering drains.

  • Absorb liquids: For solutions, use an inert absorbent material to soak up the spill.

  • Collect solids: For powder spills, carefully sweep or vacuum the material. Avoid generating dust.

  • Decontaminate the area: Clean the spill area thoroughly with a suitable detergent or solvent.

  • Dispose of contaminated materials: All contaminated absorbents and cleaning materials must be collected in a suitable, labeled container for disposal as hazardous waste.[1][2]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for regulatory compliance and environmental stewardship. The primary method for disposing of this compound is through a licensed and approved waste disposal facility.[3]

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the this compound waste is considered hazardous. While not always explicitly listed as hazardous, it is prudent to handle it as such due to its biological activity and potential for environmental harm. Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States provide criteria for hazardous waste.[4][5][6]

  • Segregate from general waste: Do not mix this compound waste with general laboratory or household trash. It must be collected in a designated and clearly labeled waste container.

2. Containerization and Labeling:

  • Use appropriate containers: Collect waste this compound in a compatible, sealed, and properly labeled container. The container should be robust to prevent leakage.

  • Label clearly: The label should include:

    • The words "Hazardous Waste" (if applicable under local regulations)[7]

    • The chemical name: "this compound"

    • Associated hazard symbols (e.g., irritant)[8]

    • Accumulation start date

3. Storage of Waste:

  • Designated storage area: Store the waste container in a designated, secure area away from incompatible materials.

  • Follow storage guidelines: Ensure the storage conditions are in line with the recommendations on the Safety Data Sheet (SDS), which typically advise storing the compound in a cool, dry, and well-ventilated place.[2]

4. Arrange for Professional Disposal:

  • Contact a licensed waste disposal company: Engage a certified hazardous waste management company to collect and dispose of the this compound waste.

  • Provide necessary documentation: Complete any required waste manifests or documentation provided by the disposal company.

Disposal "Don'ts":

  • NEVER dispose of this compound down the drain. This can harm aquatic life and disrupt wastewater treatment processes.[3]

  • NEVER dispose of it in the regular trash unless explicitly permitted by local regulations for decontaminated, empty containers.[1]

  • DO NOT incinerate unless using a licensed hazardous waste incinerator.

Regulatory Framework

The disposal of pharmaceutical waste is governed by a multi-tiered regulatory system. Key regulations and agencies to be aware of in the United States include:

Regulatory BodyAct/RegulationKey Responsibilities
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Sets federal standards for hazardous waste management, from generation to disposal.[4][6]
Drug Enforcement Administration (DEA) Controlled Substances ActRegulates the disposal of controlled substances. While Cefotiam is not a controlled substance, it's important to be aware of these regulations for other laboratory chemicals.[6]
State and Local Regulations Varies by locationOften have more stringent requirements than federal regulations. Always consult local guidelines.[1][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Workflow for this compound Disposal cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Spill/Contamination Event start Cefotiam Dihydrochloride Hydrate Waste Generated identify Characterize Waste (Consult SDS & Local Regulations) start->identify segregate Segregate from Non-Hazardous Waste identify->segregate container Place in Labeled, Sealed Container segregate->container storage Store in Designated Secure Area container->storage contact Contact Licensed Waste Disposal Company storage->contact manifest Complete Waste Manifest/Paperwork contact->manifest collect Arrange for Waste Collection manifest->collect spill Accidental Spill cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->container Contaminated Materials

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefotiam Dihydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cefotiam dihydrochloride (B599025) hydrate (B1144303), a second-generation cephalosporin (B10832234) antibiotic. Adherence to these protocols is critical to minimize exposure risks and ensure the integrity of your research.

Cefotiam dihydrochloride hydrate is a potent compound that requires careful handling to prevent health hazards, including serious eye irritation, allergic skin reactions, and respiratory sensitization.[1][2][3] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage these risks effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are non-negotiable when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or chemical splash goggles and a face shield.Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).Disposable gown with a solid front, long sleeves, and tight-fitting cuffs.NIOSH-approved respirator appropriate for the potential concentration of airborne particles.
Solution Preparation Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if performed in a certified chemical fume hood.
Handling Solutions Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not required.
Spill Cleanup Chemical splash goggles and a face shield.Two pairs of heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a laboratory coat.NIOSH-approved respirator with particulate and organic vapor cartridges.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not required if handling sealed waste containers.

Note: Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) for the most current and comprehensive information.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • The recommended storage temperature is between 2-8°C.[3][5]

  • Keep it segregated from incompatible materials.

Preparation and Use
  • All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or other approved containment enclosure to avoid dust and aerosol formation.[4]

  • Before handling, ensure all required PPE is donned correctly.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

  • When preparing solutions, slowly add the powder to the solvent to avoid splashing. This compound is freely soluble in water.[6]

  • Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

Spill Management
  • In the event of a spill, evacuate the immediate area and restrict access.

  • Don the appropriate PPE for spill cleanup.[4]

  • For small powder spills, gently cover with an absorbent material to avoid raising dust.

  • For liquid spills, absorb with an inert, non-combustible material.[4]

  • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontaminate the spill area with a suitable cleaning agent, such as alcohol, and wipe clean.[4]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and associated contaminated materials is a critical final step.

  • Unused Product: Dispose of unused or expired this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[2][4]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and labeled hazardous waste container.

  • Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.[2]

  • Solutions: Aqueous solutions of this compound should be collected for chemical waste disposal. Do not pour down the drain.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safety procedures, the following diagram illustrates the logical flow of handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Evacuate & Secure Evacuate & Secure Conduct Experiment->Evacuate & Secure Spill Occurs Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE End End Doff PPE->End Don Spill PPE Don Spill PPE Evacuate & Secure->Don Spill PPE Contain & Clean Contain & Clean Don Spill PPE->Contain & Clean Dispose Spill Waste Dispose Spill Waste Contain & Clean->Dispose Spill Waste Dispose Spill Waste->Decontaminate Workspace Start Start Start->Don PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.